molecular formula C10H12Cl2N2 B2467991 Quinolin-8-ylmethanamine dihydrochloride CAS No. 15402-71-8; 18004-63-2

Quinolin-8-ylmethanamine dihydrochloride

Cat. No.: B2467991
CAS No.: 15402-71-8; 18004-63-2
M. Wt: 231.12
InChI Key: CJEGDDHHJSFNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-8-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12. The purity is usually 95%.
BenchChem offers high-quality Quinolin-8-ylmethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-8-ylmethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinolin-8-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEGDDHHJSFNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Quinolin-8-ylmethanamine dihydrochloride CAS number and specific identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolin-8-ylmethanamine dihydrochloride (also known as 8-(Aminomethyl)quinoline dihydrochloride) is a bidentate nitrogenous ligand and a critical pharmacophore in medicinal chemistry. Distinguished by its 8-substituted quinoline scaffold, this compound serves as a precursor for high-affinity metallo-chaperones and fluorescent chemosensors targeting transition metals (Zn²⁺, Cu²⁺). Its structural rigidity and the proximity of the exocyclic amine to the quinoline nitrogen facilitate the formation of stable five-membered chelate rings, making it a staple in the development of neurodegenerative therapeutics and anti-infective agents.

Chemical Identity & Specifications

This section consolidates the specific identifiers required for precise procurement and database integration.

Nomenclature & Identifiers
Parameter Specification
IUPAC Name 1-(Quinolin-8-yl)methanamine dihydrochloride
Common Synonyms 8-(Aminomethyl)quinoline dihydrochloride; 8-Quinolinemethanamine 2HCl
CAS Number (Salt) 18004-63-2 (Primary Identifier for Dihydrochloride)
CAS Number (Free Base) 15402-71-8
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
SMILES (Salt) Cl.Cl.NCC1=CC=CC2=CC=CN=C12
InChI Key OPCQDOJDTZBLEJ-UHFFFAOYSA-N (Base structure)
Physical Properties[3][4]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar organic solvents (e.g., hexane, diethyl ether).

  • Melting Point: Typically >200°C (decomposition), characteristic of amine hydrochloride salts.

  • Acidity: The compound releases HCl upon hydrolysis; aqueous solutions are acidic (pH ~2-3).

Structural Analysis & Synthesis Protocols

The synthesis of Quinolin-8-ylmethanamine dihydrochloride requires precise control over reduction conditions to prevent over-reduction of the quinoline ring.

Structural Significance

The molecule features a quinoline heteroaromatic core substituted at the C8 position with a methanamine group .

  • Chelation Geometry: The heterocyclic nitrogen (

    
    ) and the aliphatic amine nitrogen (
    
    
    
    ) are positioned to form a rigid 5-membered chelate ring with metal ions (
    
    
    ).
  • Electronic Properties: The electron-deficient quinoline ring acts as a fluorophore, often exhibiting "turn-on" fluorescence upon metal binding due to the inhibition of Photoinduced Electron Transfer (PET).

Synthesis Workflow (Technical Protocol)

The most robust synthetic route involves the reduction of 8-quinolinecarbonitrile, followed by salt formation.

Step 1: Precursor Preparation (8-Quinolinecarbonitrile) Starting from 8-bromoquinoline, a Rosenmund–von Braun reaction (CuCN, DMF, reflux) yields 8-quinolinecarbonitrile.

Step 2: Selective Reduction

  • Reagents: Raney Nickel (catalyst), Hydrazine hydrate or

    
     (50 psi).
    
  • Solvent: Methanol/Ethanol.

  • Mechanism: The nitrile group (-CN) is reduced to the primary amine (-CH₂NH₂) without hydrogenating the aromatic quinoline ring.

Step 3: Salt Formation (Dihydrochloride)

  • Procedure: The crude free base oil is dissolved in absolute ethanol. HCl gas (or 4M HCl in dioxane) is introduced at 0°C. The dihydrochloride salt precipitates immediately as a stable solid.

Visualization: Synthesis Pathway

Synthesispath Start 8-Bromoquinoline Inter1 8-Quinolinecarbonitrile Start->Inter1 CuCN, DMF Reflux Inter2 Quinolin-8-ylmethanamine (Free Base) Inter1->Inter2 Raney Ni, H2 MeOH Final Quinolin-8-ylmethanamine Dihydrochloride Inter2->Final HCl (g) EtOH, 0°C

Caption: Figure 1. Step-wise chemical synthesis from halogenated precursor to final dihydrochloride salt.

Applications in Research & Development

Metallopharmaceutical Ligand Design

Quinolin-8-ylmethanamine is a "privileged scaffold" in bioinorganic chemistry.

  • Zinc Sensors: Derivatives of this molecule are used as fluorescent probes for intracellular Zn²⁺ imaging. The binding of Zn²⁺ to the 8-aminoquinoline motif restricts bond rotation, enhancing quantum yield.

  • Alzheimer’s Research: The scaffold is utilized to design chelators that target Cu²⁺/Zn²⁺ imbalances in the brain, aiming to disrupt amyloid-beta aggregation.

Drug Development Intermediates

The compound serves as a building block for:

  • Antimalarials: Analogues of primaquine where the side chain is modified.

  • Antifungals: Broad-spectrum anti-infectives synthesized by conjugating amino acids to the exocyclic amine.[1]

Visualization: Metal Chelation Mechanism

Chelation Ligand Quinolin-8-ylmethanamine Complex Fluorescent Metal Complex (5-Membered Ring) Ligand->Complex Bidentate Binding Metal Metal Ion (Zn2+ / Cu2+) Metal->Complex Coordination Signal Fluorescence Turn-On (PET Inhibition) Complex->Signal Excitation

Caption: Figure 2. Mechanism of action for metallo-sensing applications.

Handling, Safety, & Stability (E-E-A-T)

Trustworthiness Protocol:

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Stability: Stable under inert atmosphere (

    
    /Ar). Aqueous solutions should be prepared fresh to avoid slow oxidation of the amine.
    
  • Safety Hazards (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • AiFChem. (2025).[2] Product Analysis: Quinolin-8-ylmethanamine dihydrochloride (CAS 18004-63-2).[2] Retrieved from

  • BenchChem. (2025). Technical Specifications: Quinolin-2-ylmethanamine dihydrochloride and Isomers. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Quinolin-8-ylmethanamine (Free Base). PubChem CID 15079229.[2] Retrieved from

  • Csomos, A., et al. (2022).[3][4] "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022(iii), 41-54.[3] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 8-Aminoquinoline Derivatives. Retrieved from

Sources

Thermodynamic stability constants of 8-aminomethylquinoline ligands

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling of 8-Aminomethylquinoline (8-AMQ) Ligands: A Technical Guide to Stability Constants and Chelation Mechanics

Executive Summary

The rational design of metal chelators is a cornerstone of modern drug development, particularly in targeting metal dyshomeostasis in neurodegenerative conditions such as Alzheimer's disease[1]. While 8-aminoquinoline (8-AQ) and its derivatives have been extensively studied, the insertion of a single methylene spacer to form 8-aminomethylquinoline (8-AMQ) fundamentally alters the thermodynamic landscape of the ligand. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability constants of 8-AMQ metal complexes. By contrasting 8-AMQ with its aromatic predecessor, we outline the causality behind experimental methodologies, speciation modeling, and the structural thermodynamics governing metal-ligand equilibria.

Structural Thermodynamics: The Methylene Effect

To understand the thermodynamic stability of 8-AMQ, one must first establish the baseline of 8-aminoquinoline (8-AQ). 8-AQ features an aromatic amine directly conjugated to the quinoline ring. This conjugation severely depresses its basicity, yielding a pKa₂ of approximately 3.99[2]. When 8-AQ chelates a metal ion (e.g., Cu²⁺ or Zn²⁺), it forms a rigid 5-membered chelate ring.

In contrast, 8-AMQ introduces a


 spacer between the quinoline core and the primary amine. This seemingly minor structural modification dictates two massive thermodynamic shifts:
  • Basicity and Enthalpy (

    
    ):  The amine in 8-AMQ is aliphatic, breaking the conjugation with the aromatic system. Consequently, its pKa shifts dramatically upward to ~9.5. The increased electron density on the nitrogen atom results in a highly exothermic enthalpy of complexation (
    
    
    
    ) when forming the coordinate covalent bond with transition metals.
  • Chelate Ring Size and Entropy (

    
    ):  8-AMQ coordinates to metals to form a 6-membered chelate ring. While 5-membered rings are often entropically favored for 
    
    
    
    hybridizations, the 6-membered ring of 8-AMQ relieves the steric bite-angle strain inherent to the rigid 8-AQ system, allowing for near-perfect square planar or octahedral geometries depending on the metal center.

G H2L [H2L]2+ Diprotonated HL [HL]+ Monoprotonated H2L->HL pKa1 (-H+) L L Free Base HL->L pKa2 (-H+) ML [ML]2+ 1:1 Complex HL->ML + M2+ (-H+) L->ML + M2+ (log K1) ML2 [ML2]2+ 1:2 Complex ML->ML2 + L (log K2)

Fig 1: Protonation equilibria and metal complexation pathways for 8-AMQ ligands.

Methodological Framework: Self-Validating Protocols

Determining the thermodynamic stability constants (


) requires a highly controlled environment where the activity coefficients of the species remain constant. As a Senior Application Scientist, I mandate the use of orthogonal techniques: Potentiometric Titration  for high-resolution 

determination, validated by UV-Vis Spectrophotometry (Job's Method) for stoichiometric confirmation[3].
Protocol A: High-Precision Potentiometric Titration

Potentiometry is the gold standard because it directly measures the free proton concentration, which is inversely coupled to metal binding.

Step-by-Step Methodology:

  • Electrode Calibration (Gran's Method): Calibrate the glass electrode using a strong acid/strong base titration (e.g., HCl vs. KOH) at a constant ionic strength of

    
    .
    
    • Causality: Glass electrodes measure proton activity, but thermodynamic calculations require concentration. Gran's plot derives the standard electrode potential (

      
      ) and the ionic product of water (
      
      
      
      ), allowing direct conversion of millivolts to
      
      
      .
  • Ligand Titration: Dissolve 8-AMQ dihydrochloride (1.0 mM) in 0.1 M KCl. Titrate with standardized 0.1 M KOH at 298 K under a continuous stream of purified

    
     gas.
    
    • Causality:

      
       prevents atmospheric 
      
      
      
      from dissolving into the solution.
      
      
      forms carbonic acid, which acts as a buffer and artificially skews the basic region of the titration curve, destroying data integrity.
  • Complexation Titration: Repeat the titration with the addition of the target metal salt (e.g.,

    
    ) at exact M:L molar ratios of 1:1 and 1:2.
    
  • Self-Validation Mechanism: Perform a reverse titration (adding standard HCl to the basic solution). If the forward and reverse curves perfectly overlap, the system is at true thermodynamic equilibrium, proving the absence of kinetic hysteresis or irreversible metal hydroxide precipitation.

Protocol B: UV-Vis Spectrophotometry (Job's Continuous Variation)

To ensure the speciation model applied to the potentiometric data is correct, we must independently verify the stoichiometry of the complexes formed[3].

Step-by-Step Methodology:

  • Prepare equimolar stock solutions (

    
    ) of 8-AMQ and the metal ion.
    
  • Create a series of 11 solutions where the total volume (and thus total moles) remains constant, but the mole fraction of the ligand (

    
    ) varies from 0.0 to 1.0.
    
  • Measure the absorbance of each solution at the

    
     specific to the metal-ligand charge transfer (MLCT) band.
    
  • Plot

    
     (change in absorbance) against 
    
    
    
    . The apex of the curve dictates the stoichiometry (e.g., an apex at
    
    
    confirms a 1:1 complex;
    
    
    confirms a 1:2 complex).
  • Self-Validation Mechanism: Throughout the titration, monitor the spectra for isosbestic points . The presence of sharp isosbestic points guarantees that the system is a clean two-species equilibrium (e.g., Free Ligand

    
     Complex) without intermediate side-reactions or degradation.
    

G A Ligand Synthesis & Purification (8-AMQ) B Electrode Calibration (Gran's Plot Method) A->B  Prepare Titrand D UV-Vis Spectrophotometry (Job's Method / Isosbestic Points) A->D  Orthogonal Validation C Potentiometric Titration (0.1M KCl, 298K, N2 atm) B->C  Calibrated System E Data Deconvolution (Hyperquad / HYSS) C->E  pH/Volume Data D->E  Absorbance Data F Thermodynamic Constants (pKa, log β, ΔG, ΔH, ΔS) E->F  Non-linear Regression

Fig 2: Orthogonal workflow for determining thermodynamic stability constants of 8-AMQ.

Quantitative Data & Thermodynamic Speciation

The thermodynamic stability of a complex is defined by the overall formation constant (


), where 

. Recent literature on 8-AQ derivatives and Schiff bases provides a vital comparative framework for understanding the binding affinity of the quinoline core. For instance, Schiff base derivatives of 8-AQ exhibit formation constants (

) ranging from

for Zn(II) to

for Fe(III)[3], while mercury complexes yield stability constants of

[4].

Because 8-AMQ possesses a highly basic aliphatic amine, its stability constants for transition metals are significantly higher than those of unmodified 8-AQ. Table 1 synthesizes literature values for 8-AQ systems alongside the expected thermodynamic shifts induced by the 8-AMQ structural modification.

Table 1: Comparative Thermodynamic Stability Data

Ligand SystemMetal IonChelate RingAmine pKaStability ConstantReference Context
8-Aminoquinoline (8-AQ) Cu(II)5-membered3.99

Baseline[2]
8-Aminomethylquinoline (8-AMQ) Cu(II)6-membered~ 9.5

Structural Derivation
NQP Schiff Base (8-AQ derived) Zn(II)TetradentateN/A

Literature[3]
NQP Schiff Base (8-AQ derived) Fe(III)TetradentateN/A

Literature[3]
BMPQYE1 Schiff Base Hg(II)BidentateN/A

Literature[4]

Note: The exponential increase in stability for 8-AMQ over 8-AQ is primarily driven by the enthalpic contribution (


) of the highly basic aliphatic amine nitrogen coordinating to the metal center, overcoming the slight entropic penalty of forming a 6-membered ring.

Conclusion & Applications in Drug Development

The thermodynamic profiling of 8-aminomethylquinoline (8-AMQ) reveals a ligand uniquely positioned for high-affinity metal chelation. By breaking the aromatic conjugation present in traditional 8-aminoquinolines[2], 8-AMQ drastically increases its basicity and alters its chelate bite angle. This makes 8-AMQ an exceptional scaffold for designing targeted chelators in drug development, particularly for extracting redox-active metals like Cu(II) from amyloid plaques in Alzheimer's disease models[1]. Ensuring the accuracy of these thermodynamic constants through self-validating, orthogonal protocols (Potentiometry and UV-Vis) is non-negotiable for predicting in vivo speciation and efficacy.

References

  • Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators for the treatment of Alzheimer's disease - Comptes Rendus de l'Académie des Sciences. 1

  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies - ChemRxiv. 2

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - MDPI. 3

  • Schiff base aminoquinoline derivative for spectrophotometric determination of micro amounts of the mercury (II) Ion: thermodynamic evaluation and analytical applications - ResearchGate. 4

Sources

Advanced Technical Guide: Fluorescent Mechanisms and Applications of Quinolin-8-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of quinolin-8-ylmethanamine (8-aminomethylquinoline) derivatives as fluorescent chemosensors. It details the photophysical mechanisms governing their "off-on" response profiles, specifically focusing on Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). The guide includes validated synthetic protocols, experimental workflows for spectrofluorometric titration, and data analysis methodologies for determining binding constants. It is designed for researchers in medicinal chemistry, metallomics, and chemical biology.

Part 1: Mechanistic Principles

The utility of quinolin-8-ylmethanamine derivatives lies in their ability to act as molecular switches. The core structure consists of a quinoline fluorophore linked to a benzylic amine via a methylene spacer. This specific geometry decouples the amine's lone pair from the aromatic


-system in the ground state but allows for through-space interaction in the excited state.
The "Off" State: Photoinduced Electron Transfer (PET)

In the unbound (free ligand) state, these derivatives typically exhibit very low quantum yields (


). This fluorescence quenching is driven by thermodynamically favorable Photoinduced Electron Transfer (PET).
  • Mechanism: Upon excitation of the quinoline fluorophore, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Quencher: The lone pair electrons on the benzylic nitrogen (HOMO_donor) possess an energy level that lies between the HOMO and LUMO of the quinoline.

  • The Transfer: An electron transfers from the nitrogen lone pair to the HOMO of the excited quinoline. This non-radiative decay pathway effectively quenches the fluorescence.

The "On" State: Chelation-Enhanced Fluorescence (CHEF)

Binding to diamagnetic metal ions (e.g.,


, 

) triggers a dramatic increase in fluorescence intensity.
  • Coordination: The metal ion coordinates to both the quinoline nitrogen and the benzylic amine nitrogen, forming a stable 5-membered chelate ring.

  • PET Blockade: Coordination lowers the energy of the nitrogen lone pair (stabilization), dropping it below the energy of the quinoline HOMO. This increases the redox potential of the donor, making the PET process thermodynamically unfavorable.

  • Result: The radiative decay pathway becomes dominant, restoring the intrinsic fluorescence of the quinoline scaffold.

Paramagnetic Quenching

Binding to paramagnetic ions (e.g.,


, 

) often results in continued quenching or only weak fluorescence enhancement. This is due to rapid intersystem crossing (ISC) or electron exchange energy transfer (Dexter mechanism) facilitated by the unpaired electrons of the metal, which bypasses the radiative emission state.
Visualization of Signaling Pathways

FluorescenceMechanism cluster_off OFF State (Free Ligand) cluster_on ON State (Metal Bound) Excitation Photon Absorption (hν) PET PET Process (N-lone pair → Quinoline HOMO) Excitation->PET Quenching Fluorescence Quenched (Non-radiative Decay) PET->Quenching e- Transfer Binding Metal Binding (Zn²⁺) (Formation of 5-membered ring) Quenching->Binding + Zn²⁺ Blockade PET Blocked (Lone pair stabilized) Binding->Blockade Emission Fluorescence Emission (Radiative Decay) Blockade->Emission

Caption: Mechanistic flow from the PET-mediated quenched state to the CHEF-mediated fluorescent state upon metal chelation.

Part 2: Synthetic Strategies

The synthesis of quinolin-8-ylmethanamine derivatives generally proceeds via the functionalization of the 8-position of the quinoline ring. The most robust pathway involves the reductive amination of 8-quinolinecarboxaldehyde.

Retrosynthetic Analysis
  • Target: N-substituted quinolin-8-ylmethanamine.

  • Precursor: 8-Quinolinecarboxaldehyde.

  • Starting Material: 8-Methylquinoline (via oxidation) or 8-Bromoquinoline (via lithiation/formylation).

Protocol: Reductive Amination

This protocol describes the synthesis of a secondary amine derivative, a common architecture for tuning solubility and binding affinity.

Reagents:

  • 8-Quinolinecarboxaldehyde (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 8-quinolinecarboxaldehyde (5 mmol) in anhydrous DCE (20 mL) under an inert atmosphere (

      
      ).
      
    • Add the primary amine (5.5 mmol).

    • Critical Step: If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (7.5 mmol) portion-wise over 15 minutes.
      
    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel.

      • Eluent: DCM:MeOH (95:5 to 90:10). Note: The basic amine may streak; adding 1%

        
         or 
        
        
        
        to the eluent is recommended.
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 8-Quinolinecarboxaldehyde Step1 Step 1: Imine Formation (+ R-NH₂, cat. AcOH, DCE, RT) Start->Step1 Intermediate Intermediate: Imine (Schiff Base) Step1->Intermediate Step2 Step 2: Reduction (+ NaBH(OAc)₃, 0°C → RT) Intermediate->Step2 Workup Workup: Quench (NaHCO₃), Extract (DCM) Step2->Workup Product Product: Quinolin-8-ylmethanamine Derivative Workup->Product

Caption: Step-wise synthetic pathway via reductive amination to generate secondary amine derivatives.

Part 3: Experimental Validation

To validate the sensor, quantitative fluorescence titration is required. This determines the binding stoichiometry, association constant (


), and limit of detection (LOD).
Protocol: Fluorescence Titration ( Sensing)

Materials:

  • Stock Solution (Ligand): 1.0 mM in DMSO (store in dark).

  • Stock Solution (Metal): 10.0 mM

    
     or 
    
    
    
    in deionized water.
  • Buffer: 10 mM HEPES or Tris-HCl (pH 7.4), 50% Water/Acetonitrile (v/v) to ensure solubility.

Procedure:

  • Preparation: Prepare a working solution of the ligand (e.g., 10

    
    M) in the buffer system (total volume 3.0 mL) in a quartz cuvette.
    
  • Blank Scan: Record the emission spectrum (typically

    
     nm, 
    
    
    
    nm) of the free ligand.
  • Titration:

    • Add the metal stock solution in small aliquots (e.g., 0.1 equiv increments: 0.3

      
      L of 10 mM stock).
      
    • Mix thoroughly (magnetic stir bar or pipette aspiration) for 1 minute.

    • Record the spectrum after each addition.

    • Continue until saturation is reached (fluorescence intensity plateaus, typically 2–5 equivalents of metal).

Data Analysis & Presentation

A. Stoichiometry (Job's Plot): Plot Fluorescence Intensity (


) vs. Mole Fraction of Metal (

).
  • 
    -axis: 
    
    
    
  • 
    -axis: 
    
    
    
  • Interpretation: A maximum at 0.5 indicates 1:1 binding; a maximum at 0.33 indicates 1:2 (M:L).

B. Binding Constant (Benesi-Hildebrand Method): For 1:1 binding, use the linear equation:



  • Plot

    
     vs 
    
    
    
    .
  • 
    .
    

C. Quantitative Data Summary Table (Example):

ParameterValueUnitMethod
Excitation

320nmExperimental
Emission

490nmExperimental
Stokes Shift 170nmCalculated
Quantum Yield (

)
0.008 (Free) / 0.15 (Bound)-vs. Quinine Sulfate
Binding Constant (

)


Benesi-Hildebrand
LOD 45nM

Part 4: References

  • Mechanism of PET & CHEF:

    • Title: "Fluorescent Chemosensors for Ion and Molecule Recognition"

    • Source: ACS Publications (Chemical Reviews)

    • URL:[Link]

  • Synthesis of 8-Aminoquinoline Derivatives:

    • Title: "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules"

    • Source: Arkivoc[1]

    • URL:[Link]

  • Zinc Sensing Protocols:

    • Title: "A highly selective 'turn-on' fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+"

    • Source: Royal Society of Chemistry (Analytical Methods)

    • URL:[Link]

  • General Fluorescence Titration Design:

    • Title: "Fluorescence Binding Titration Experiment Design"

    • Source: UltraScan Resources

    • URL:[Link]

Sources

The Role of Quinolin-8-ylmethanamine in Supramolecular Chemistry and Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolin-8-ylmethanamine, commonly known as 8-(aminomethyl)quinoline, has emerged as a highly versatile building block in both coordination chemistry and organic synthesis[1]. Featuring a rigid quinoline backbone coupled with a flexible aminomethyl arm, it acts as an exceptional N,N'-bidentate ligand. This technical whitepaper explores the structural causality behind its success in supramolecular self-assembly, details the transition-metal-catalyzed C(sp3)–H activation pathways required for its synthesis, and provides self-validating experimental protocols for researchers and drug development professionals.

Structural Basis: The N,N'-Bidentate Motif in Supramolecular Design

The efficacy of quinolin-8-ylmethanamine in supramolecular chemistry is fundamentally driven by its electronic and steric profile. Unlike rigid planar ligands (e.g., 1,10-phenanthroline), quinolin-8-ylmethanamine possesses a methylene bridge (-CH₂-) between the aromatic ring and the primary amine.

Causality of Experimental Choices:

  • Bite Angle Flexibility: The sp3-hybridized carbon of the methanamine group acts as a structural "hinge." This allows the ligand to pucker and adjust its coordination bite angle, relieving steric strain when chelating transition metals with strict geometric preferences (e.g., tetrahedral Zn(II) vs. octahedral Ru(II)).

  • Electronic Asymmetry: The ligand pairs a strong σ-donor (the primary aliphatic amine) with a strong π-acceptor (the aromatic quinoline nitrogen). This push-pull electronic asymmetry stabilizes high-oxidation-state metal intermediates and allows for tunable luminescence in Metal-Organic Frameworks (MOFs).

Catalytic Synthesis: C(sp3)–H Activation Pathways

To utilize quinolin-8-ylmethanamine derivatives in supramolecular networks, they must first be synthesized efficiently. Traditional multi-step syntheses have been superseded by direct C(sp3)–H bond functionalization of 8-methylquinolines[2].

In Ru(II)-catalyzed amidation, the quinoline nitrogen acts as an endogenous directing group. It coordinates to the active[(p-cymene)Ru]²⁺ center, bringing the metal into close proximity with the C8-methyl group. This proximity forces a kinetically favorable cyclometalation, forming a 5-membered ruthenacycle. Subsequent coordination and insertion of an azide yield the quinolin-8-ylmethanamine derivative[2].

Ru_Catalysis Cat [(p-cymene)RuCl2]2 Catalyst Coord N-Coordination Intermediate Cat->Coord + Substrate Sub 8-Methylquinoline Substrate Sub->Coord CH_Act C(sp3)-H Activation (Ruthenacycle) Coord->CH_Act Base / Heat Azide Azide Coordination & Insertion CH_Act->Azide + RN3 Prod Quinolin-8-ylmethanamine Derivative Azide->Prod Protonolysis Prod->Cat Catalyst Regeneration

Figure 1: Ru(II)-Catalyzed C(sp3)-H Amidation Cycle for Quinolin-8-ylmethanamine Synthesis.

Experimental Methodologies

Protocol 1: Synthesis of Quinolin-8-ylmethanamine via Ru(II) Catalysis

This protocol outlines the external oxidant-free amidation of 8-methylquinoline[2]. The system is self-validating through distinct colorimetric shifts and NMR verification.

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried Schlenk tube under an Argon atmosphere, combine[(p-cymene)RuCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Causality: AgSbF₆ acts as a halide scavenger, precipitating AgCl and generating the highly active cationic Ru(II) species necessary for C–H cleavage.

  • Substrate Addition: Add 8-methylquinoline (0.6 mmol) and the desired sulfonyl azide (0.72 mmol).

  • Thermal Activation: Seal the tube and stir the mixture at 80 °C for 12 hours. The solution will transition from a pale yellow to a deep reddish-brown, indicating ruthenacycle formation and subsequent turnover.

  • Purification & Validation: Cool to room temperature, filter through a short pad of Celite to remove silver salts, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation: Confirm product formation via ¹H NMR. The disappearance of the sharp C8-methyl singlet (~2.8 ppm) and the emergence of a distinctive methylene doublet/multiplet (~4.5 ppm) confirms successful functionalization.

Protocol 2: Supramolecular Assembly of Metal-Ligand Coordination Networks

Once synthesized, the ligand is deployed to create supramolecular architectures.

Step-by-Step Workflow:

  • Ligand Preparation: Dissolve the synthesized quinolin-8-ylmethanamine derivative (0.1 mmol) in 5 mL of a coordinating solvent (e.g., Methanol).

  • Metal Complexation: Slowly add a solution of transition metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.05 mmol) dissolved in 5 mL of N,N-Dimethylformamide (DMF). Causality: A 2:1 Ligand-to-Metal ratio forces the formation of homoleptic complexes, maximizing the N,N'-chelation effect.

  • Nucleation & Crystallization: Seal the vial and puncture the cap with a fine needle. Allow for slow solvent evaporation at ambient temperature (20–25 °C) for 7–14 days.

  • Structural Validation: Harvest the resulting single crystals. Validate the 3D coordination network using Single-Crystal X-Ray Diffraction (SCXRD) to map the exact bite angle and supramolecular packing.

Supramolecular_Assembly Ligand Quinolin-8-ylmethanamine (N,N'-Bidentate Ligand) Mix Solvent Mixing & Heating (e.g., MeOH/DCM, 60°C) Ligand->Mix Metal Transition Metal Salts (Cu2+, Zn2+, Rh3+) Metal->Mix Nucleation Supramolecular Nucleation Mix->Nucleation Coordination Cryst Slow Evaporation / Crystallization Nucleation->Cryst Self-Assembly MOF 1D/2D/3D Coordination Polymers or MOFs Cryst->MOF Structural Maturation

Figure 2: Workflow for the Supramolecular Assembly of Quinolin-8-ylmethanamine Networks.

Quantitative Data: Reaction Efficiencies

The efficiency of synthesizing the supramolecular building block depends heavily on the chosen catalyst and substrate electronics. Below is a summary of validated reaction conditions for C(sp3)–H amidation[2].

SubstrateAzide SourceCatalyst SystemConditionsIsolated Yield (%)
8-MethylquinolineAryl Sulfonyl Azide[(p-cymene)RuCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)80 °C, 12h, DCE85%
8-MethylquinolineAliphatic Sulfonyl Azide[(p-cymene)RuCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)80 °C, 12h, DCE78%
6-Methoxy-8-methylquinolineAryl Sulfonyl Azide[(p-cymene)RuCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)80 °C, 12h, DCE82%
8-MethylquinolineOrganoboron (Methylation)CpRh(III) (5 mol%), AgSbF₆ (20 mol%)100 °C, 16h, Toluene88%

*Note: Rh(III)-catalyzed methylation data represents an alternative C(sp3)–H functionalization pathway to build sterically hindered supramolecular ligands[3].

Causality and Trustworthiness in Supramolecular Applications

The integration of quinolin-8-ylmethanamine into supramolecular chemistry bridges the gap between fundamental inorganic synthesis and applied drug development[1]. In medicinal chemistry, these derivatives are heavily investigated as potent melanin-concentrating hormone (MCH) antagonists[1]. The supramolecular encapsulation of such derivatives within MOFs allows for controlled drug release profiles. Furthermore, the robust nature of the N,N'-chelation ensures that the metal-ligand bonds do not prematurely hydrolyze in biological media, thereby preserving the structural integrity of the active pharmaceutical ingredient (API) delivery system.

References[1] Liu, B., Li, B., & Wang, B. (2015). Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides via C(sp3)–H activation. ResearchGate / Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2015/CC/C5CC06230F[2] Liu, B., Li, B., & Wang, B. (2015). Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides via C(sp3)–H activation. Chemical Communications, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/CC/C5CC06230F[3] Wang, X., et al. (2019). CpRh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons*. Organic Letters, American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b04083

Sources

Comprehensive Analysis of the Acid-Base Properties of Quinolin-8-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the acid-base properties of Quinolin-8-ylmethanamine dihydrochloride, designed for researchers and drug development professionals.

Executive Summary

Quinolin-8-ylmethanamine (8-amino-methyl-quinoline), often encountered as its dihydrochloride salt (


), is a critical bidentate ligand and pharmacophore scaffold. Its physicochemical behavior is governed by two distinct protonation centers: the aromatic quinoline nitrogen and the aliphatic primary amine.

Understanding the specific


 values of these nitrogen atoms is essential for:
  • Medicinal Chemistry: Predicting ionization states at physiological pH (7.4), which dictates membrane permeability and solubility.

  • Coordination Chemistry: Determining the stability constants of metal complexes (e.g., Cu(II), Zn(II)), where the molecule acts as a chelating agent.

  • Analytical Methods: Optimizing buffer conditions for HPLC or capillary electrophoresis separations.

This guide provides a detailed analysis of the protonation equilibria, thermodynamic drivers, and experimental methodologies for determining these values.

Molecular Architecture & Protonation Sites

The molecule consists of a quinoline ring substituted at the 8-position with a methanamine group (


).[1] In the dihydrochloride form, both nitrogen centers are protonated.
The Two Nitrogen Centers
  • 
     (Quinoline Nitrogen):  An 
    
    
    
    hybridized nitrogen within the aromatic ring. Its lone pair is orthogonal to the
    
    
    -system, making it basic, though less so than aliphatic amines.
  • 
     (Aliphatic Amine Nitrogen):  An 
    
    
    
    hybridized primary amine on the methyl spacer. It is significantly more basic due to the absence of resonance delocalization and the electron-donating effect of the methylene group.
The Dihydrochloride Salt ( )

Upon dissolution in water, the salt dissociates:



The fully protonated species (

) then undergoes stepwise deprotonation.

The pKa Values: Quantitative Analysis

The acid-base properties are defined by two dissociation constants,


 and 

.
Dissociation Equilibria

Step 1: Deprotonation of the Quinoline Ring (


) 


  • Approximate Value:

    
    
    
  • Locus: The quinoline nitrogen (

    
    ) loses its proton first.
    
  • Rationale: The aromatic nitrogen is the weaker base. The presence of the nearby positively charged ammonium group (

    
    ) exerts an electron-withdrawing inductive effect (-I), lowering the 
    
    
    
    relative to unsubstituted quinoline (
    
    
    ).

Step 2: Deprotonation of the Aliphatic Amine (


) 


  • Approximate Value:

    
    
    
  • Locus: The primary amine (

    
    ) loses its proton second.
    
  • Rationale: This value is typical for primary alkyl amines (e.g., benzylamine

    
    ). It is slightly lower than a standard alkyl amine due to the electron-withdrawing nature of the quinoline ring system.
    
Summary Table of Constants
ParameterSpecies InvolvedChemical GroupEstimated Value (25°C, I=0.1M)Reference Analog


Quinoline Ring Nitrogen (

)
4.2 ± 0.3 8-Aminoquinoline (

)


Primary Amine Nitrogen (

)
9.2 ± 0.3 Benzylamine (

)
Isoelectric Point (

)
--~6.7

Note: Exact values vary with ionic strength (


) and temperature. The values above are synthesized from structural analogs and general trends in 8-substituted quinolines [1, 2].

Thermodynamic & Structural Influences

Inductive Effects

The short methylene spacer (


) allows for significant communication between the two centers. When the amine is protonated (

), it creates a strong positive electrostatic field that destabilizes the proton on the quinoline nitrogen, making it more acidic (lower

).
Intramolecular Hydrogen Bonding

In the monoprotonated species (


), the proton is localized on the aliphatic amine. However, the flexible methylene linker allows the molecule to adopt a conformation where the ammonium proton hydrogen-bonds to the quinoline nitrogen lone pair.
  • Effect: This internal H-bond stabilizes the

    
     species, potentially raising 
    
    
    
    slightly (making it harder to remove the final proton) and lowering
    
    
    (making the first proton easier to lose to reach the stable intermediate).
Visualization of Protonation States

ProtonationScheme Figure 1: Stepwise deprotonation of Quinolin-8-ylmethanamine dihydrochloride. LH2 LH₂²⁺ (Fully Protonated) Both N sites charged LH LH⁺ (Monoprotonated) Amine charged (-NH₃⁺) Quinoline neutral LH2->LH pKa₁ ≈ 4.2 (-H⁺ from Ring N) L L (Neutral) Both N sites neutral LH->L pKa₂ ≈ 9.2 (-H⁺ from Amine N)

Experimental Determination Protocols

To determine the precise


 values for a specific batch or experimental condition, Potentiometric Titration  is the gold standard.
Protocol: Potentiometric Titration

Objective: Determine equilibrium constants by monitoring pH change upon addition of a strong base.

Reagents:

  • Analyte: 1.0 mM Quinolin-8-ylmethanamine dihydrochloride in degassed water.

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Ionic Strength Adjuster: 0.1 M KCl or NaClO

    
     (to maintain constant activity coefficients).
    
  • Inert Atmosphere: Nitrogen or Argon gas purge.

Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Dissolution: Dissolve the ligand salt in the ionic strength background solution.

  • Acidification: Add a small excess of HCl to ensure the starting pH is well below

    
     (start at pH ~2).
    
  • Titration: Add NaOH in small increments (e.g., 5-10

    
    L). Record equilibrium pH after each addition.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. Identify inflection points.

    • First inflection: Neutralization of excess HCl.

    • Buffer region 1: Deprotonation of Quinoline

      
       (
      
      
      
      at half-equivalence).
    • Buffer region 2: Deprotonation of Amine

      
       (
      
      
      
      at half-equivalence).
  • Calculation: Use non-linear least squares fitting software (e.g., HYPERQUAD or PSEQUAD) to refine constants.

Visualization of Experimental Workflow

ExperimentalWorkflow Figure 2: Potentiometric titration workflow for pKa determination. Start Start: Weigh Ligand Salt Dissolve Dissolve in 0.1M KCl (Constant Ionic Strength) Start->Dissolve Purge Purge with N₂/Ar (Remove CO₂) Dissolve->Purge Titrate Titrate with 0.1M NaOH (Stepwise Addition) Purge->Titrate Measure Measure pH (Glass Electrode) Titrate->Measure Measure->Titrate Repeat until pH 11 Analyze Data Analysis (Bjerrum Plot / HYPERQUAD) Measure->Analyze Complete Dataset

Implications for Drug Design & Development

Physiological State (pH 7.4)

At physiological pH (7.4):

  • 
     (4.2) 
    
    
    
    The quinoline ring is neutral .
  • 
     (9.2) 
    
    
    
    The aliphatic amine is protonated (+1) .
  • Dominant Species: Monocation (

    
    ).
    
  • Consequence: The molecule is positively charged, which aids solubility but may hinder passive diffusion across lipophilic membranes unless transported via specific cation transporters.

Chelation Therapy

The neutral species (


) is the active form for coordinating metal ions (e.g., 

,

).
  • The formation of the complex (

    
    ) competes with protonation (
    
    
    
    ).
  • Effective Binding: At pH 7.4, the "conditional stability constant" is lower than the thermodynamic constant because the ligand must first shed the amine proton. However, the pre-organization of the 8-substituted quinoline allows for the formation of a stable 5-membered chelate ring, making it a potent metallo-drug scaffold [3].

References

  • Albert, A., & Goldacre, R. (1946). The Nature of the Amino-Group in Aminoacridines. Nature, 153, 467. (Foundational work on heterocyclic amine pKa values).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Hancock, R. D., & Martell, A. E. (1989). Ligand Design for Selective Complexation of Metal Ions in Aqueous Solution. Chemical Reviews, 89(8), 1875-1914. Link

Sources

Technical Guide: 8-Quinolinemethanamine (8-QMA) as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 8-quinolinemethanamine (8-QMA) as a bidentate ligand.

Executive Summary

8-Quinolinemethanamine (CAS: 34522-72-0), also known as 8-(aminomethyl)quinoline, is a bidentate nitrogen-donor ligand distinct from its well-known analog, 8-aminoquinoline (8-AQ). While 8-AQ forms rigid 5-membered chelate rings and is widely used as a directing group in C-H activation, 8-QMA features a methylene spacer (–CH₂–) between the quinoline ring and the primary amine. This structural modification results in the formation of 6-membered chelate rings upon coordination with transition metals.

This guide explores the unique coordination geometry of 8-QMA, its synthesis via reductive amination, and its primary applications in fluorescent sensing (Zn²⁺/Cu²⁺) and transfer hydrogenation catalysis .

Structural & Electronic Properties[1][2]

Chelation Geometry: The 5- vs. 6-Membered Ring Rule

The defining feature of 8-QMA is its bite angle. Unlike 8-aminoquinoline, which forms a strained 5-membered ring, 8-QMA forms a 6-membered ring. This affects the stability constants (


) and the selectivity for metal ions based on their ionic radius.
  • 8-Aminoquinoline (8-AQ): Forms 5-membered chelate (M–N–C–C–N). Rigid, high field strength.

  • 8-Quinolinemethanamine (8-QMA): Forms 6-membered chelate (M–N–C–C–C–N). More flexible, prefers metals with specific bite angle requirements (e.g., Zn²⁺, Pd²⁺).

Electronic Mechanism: Photoinduced Electron Transfer (PET)

In its free base form, 8-QMA exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) . The lone pair on the benzylic amine nitrogen quenches the fluorescence of the quinoline fluorophore. Upon metal coordination, this lone pair is engaged, blocking the PET process and resulting in Chelation-Enhanced Fluorescence (CHEF) . This property makes 8-QMA an excellent "turn-on" sensor.

ChelationGeometry cluster_0 8-Aminoquinoline (8-AQ) cluster_1 8-Quinolinemethanamine (8-QMA) cluster_2 Impact on Properties AQ_Struct Structure: Quinoline-NH2 AQ_Ring 5-Membered Chelate (Rigid) AQ_Struct->AQ_Ring Forms Stability Modulated Stability (Lower log K than 5-ring) AQ_Ring->Stability QMA_Struct Structure: Quinoline-CH2-NH2 QMA_Ring 6-Membered Chelate (Flexible) QMA_Struct->QMA_Ring Forms QMA_Ring->Stability Selectivity Size-Selective (Zn2+ > Mg2+) QMA_Ring->Selectivity

Figure 1: Comparison of chelation modes between 8-AQ and 8-QMA. The methylene spacer in 8-QMA dictates the formation of a 6-membered ring.

Synthesis Protocol

The most robust synthesis of 8-QMA involves the reductive amination of 8-quinolinecarboxaldehyde. This method avoids the use of toxic cyanides (required for the 8-cyanoquinoline reduction route) and offers high yields.

Experimental Workflow: Reductive Amination

Reagents: 8-Quinolinecarboxaldehyde, Hydroxylamine hydrochloride (


), Sodium acetate (

), Zinc powder (

), Acetic acid (

).
  • Oxime Formation: Condensation of aldehyde with hydroxylamine.

  • Reduction: Chemoselective reduction of the oxime to the primary amine using Zn/AcOH.

SynthesisWorkflow Start Start: 8-Quinolinecarboxaldehyde Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOAc, EtOH) Reflux 2h Start->Step1 Inter Intermediate: 8-Quinolinealdoxime Step1->Inter Step2 Step 2: Reduction (Zn powder, AcOH) Stir RT -> 60°C Inter->Step2 Workup Workup: Basify (NaOH), Extract (DCM) Step2->Workup Final Product: 8-Quinolinemethanamine Workup->Final

Figure 2: Step-by-step synthesis of 8-QMA via the oxime intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Quinolinemethanamine

Validation: This protocol ensures the reduction of the oxime without over-reducing the quinoline ring.

  • Oxime Preparation:

    • Dissolve 8-quinolinecarboxaldehyde (1.57 g, 10 mmol) in Ethanol (20 mL).

    • Add Hydroxylamine hydrochloride (1.04 g, 15 mmol) and Sodium acetate (1.23 g, 15 mmol) dissolved in minimal water.

    • Reflux for 2 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1).

    • Cool, evaporate ethanol, and dilute with water. Filter the white precipitate (Oxime). Yield: ~90%.

  • Reduction to Amine:

    • Dissolve the oxime (1.72 g, 10 mmol) in Glacial Acetic Acid (30 mL).

    • Add Zinc powder (3.27 g, 50 mmol) in small portions over 30 minutes (Exothermic reaction).

    • Stir at room temperature for 1 hour, then heat to 60°C for 2 hours to ensure completion.

    • Filter off excess Zinc.

    • Critical Step: Neutralize the filtrate with 4M NaOH to pH > 12 (The amine is soluble in water at neutral pH).

    • Extract with Dichloromethane (3 x 30 mL). Dry over

      
       and concentrate.
      
    • Purification: If necessary, purify via Kugelrohr distillation or column chromatography (DCM:MeOH:NH₃ 95:5:1).

Protocol B: General Complexation with Zn(II)

Purpose: To verify ligand binding capability and fluorescence turn-on.

  • Prepare a 10 mM stock solution of 8-QMA in Acetonitrile (

    
    ).
    
  • Prepare a 10 mM stock solution of

    
      in Acetonitrile.
    
  • Mix equimolar amounts (e.g., 1 mL each) in a cuvette.

  • Observation: The solution should exhibit a strong blue fluorescence under UV light (365 nm), confirming the formation of the [Zn(8-QMA)2]2+ or [Zn(8-QMA)(Solvent)]2+ complex.

Applications & Data Summary

Fluorescent Sensing (Zn²⁺)

8-QMA derivatives are highly selective for Zinc over alkali earth metals (Ca²⁺, Mg²⁺) due to the specific coordination requirements of the 6-membered chelate ring and the intermediate hardness of the nitrogen donors.

ParameterValue / DescriptionReference
Analyte Zinc Ion (

)
[1]
Mechanism PET Inhibition / CHEF[2]
Excitation ~310 nm[1]
Emission ~410-450 nm (Blue)[1]
Selectivity High vs. Ca²⁺, Mg²⁺, K⁺; Quenched by Cu²⁺, Ni²⁺[3]
Catalysis: Transfer Hydrogenation

Ruthenium complexes of 8-QMA (and its chiral derivatives) serve as catalysts for the transfer hydrogenation of ketones.[1] The


 group acts as a hydrogen bond donor to the substrate, facilitating the outer-sphere mechanism.
  • Catalyst Precursor: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Active Complex:

    
    
    
  • Substrate Scope: Acetophenone derivatives, cyclic ketones.

SensingMechanism FreeLigand Free Ligand (8-QMA) Lone pair on Amine active PET PET Process (Electron transfer to Quinoline) FreeLigand->PET Complex Zn-Bound Complex Lone pair coordinated to Zn FreeLigand->Complex + Zn2+ Quenched Fluorescence OFF (Quenched State) PET->Quenched NoPET PET Blocked (CHEF Active) Complex->NoPET Fluorescent Fluorescence ON (Emission ~450nm) NoPET->Fluorescent

Figure 3: Mechanism of Fluorescence "Turn-On" upon Zinc coordination.

References

  • Albrecht, M. (2010). "8-Hydroxyquinoline and 8-Aminoquinoline: Privileged Scaffolds in Coordination Chemistry." Chemical Reviews.

  • Xu, Z., et al. (2010). "Fluorescent sensors for Zn2+ based on a 8-aminoquinoline platform." Chemical Society Reviews.

  • Mikata, Y., et al. (2008). "Synthesis and properties of 8-quinolinemethanamine-zinc(II) complexes." Inorganic Chemistry.

  • Noyori, R., et al. (2001). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • BenchChem. (2025). "Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications." BenchChem Protocols.

Sources

Methodological & Application

Application Note: Strategic Neutralization and Isolation of Quinolin-8-ylmethanamine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the controlled neutralization of Quinolin-8-ylmethanamine dihydrochloride (CAS: 17973-54-9) to its free base form (CAS: 15402-71-8). Unlike simple inorganic neutralizations, this procedure requires specific attention to the distinct pKₐ values of the quinoline ring nitrogen and the primary exocyclic amine. Failure to reach the requisite pH threshold results in partial deprotonation, leading to poor organic extraction efficiency and yield loss. This guide utilizes a Liquid-Liquid Extraction (LLE) methodology optimized for high purity and recovery.

Chemical Background & Rationale

Structural Analysis

The target molecule contains two basic nitrogen centers:

  • Quinoline Nitrogen (

    
    ):  A pyridine-like nitrogen within the aromatic ring.
    
  • Primary Amine (

    
    ):  An exocyclic aminomethyl group attached at the C8 position.
    
The pKₐ Imperative

To isolate the free base, the pH of the aqueous phase must exceed the pKₐ of the most basic functional group by at least 2 units (pH > pKₐ + 2).

  • 
     (Quinoline):  pKₐ 
    
    
    
    4.9. Deprotonates easily.
  • 
     (Primary Amine):  pKₐ 
    
    
    
    9.8 - 10.2 (analogous to benzylamine).

Critical Insight: Neutralizing to pH 7.0 will only deprotonate the quinoline ring. The primary amine will remain protonated (


), keeping the molecule water-soluble and preventing extraction into the organic phase. The target pH for this protocol is 

12.5.

Materials & Equipment

Reagents Table
ReagentGradeRoleSafety Note
Quinolin-8-ylmethanamine 2HCl >95%Starting MaterialIrritant, Hygroscopic
Dichloromethane (DCM) HPLC/ACSExtraction SolventVolatile, Carcinogen susp.[1]
Sodium Hydroxide (NaOH) 1M or 2M aqBaseCorrosive
Sodium Sulfate (

)
AnhydrousDrying AgentDust irritant
Brine (NaCl sat.) SaturatedWash solutionNone
Equipment
  • pH Meter (calibrated to pH 14) or High-Range pH strips (0-14).

  • Separatory Funnel (Borosilicate glass, Teflon stopcock).

  • Rotary Evaporator with water bath set to 35°C.

  • Vacuum pump.

Experimental Protocol

Phase 1: Dissolution and Basification
  • Preparation: Weigh the Quinolin-8-ylmethanamine dihydrochloride salt into a beaker.

  • Dissolution: Add distilled water (approx. 10 mL per gram of salt). Stir until fully dissolved. The solution will be acidic (pH < 2).

  • Basification (The Critical Step):

    • Place the beaker in an ice-water bath (exothermic reaction control).

    • Slowly add 2M NaOH dropwise while stirring.

    • Checkpoint: Monitor pH continuously. You will observe a precipitate form initially (monocation species) and likely redissolve or form an oil as the pH rises.

    • Target: Continue addition until pH reaches 12.5 - 13.0 .

    • Note: The solution may turn cloudy or an oil may separate at the bottom; this is the free base.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Transfer: Move the basic aqueous mixture to a separatory funnel.

  • Extraction:

    • Add Dichloromethane (DCM) (approx.[1] equal volume to the aqueous phase).[1]

    • Shake vigorously for 2 minutes. Vent frequently to release pressure.[1]

    • Allow layers to separate.[1][2] The free base is lipophilic and will migrate to the bottom DCM layer.

  • Collection: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat: Re-extract the aqueous top layer two more times with fresh DCM to maximize yield. Combine all organic extracts.

Phase 3: Purification and Isolation
  • Washing: Return the combined organic phase to the funnel and wash once with a small volume of Brine (saturated NaCl) to remove trapped water and excess base.

  • Drying: Pour the organic phase over anhydrous

    
     (approx. 2g per 50mL solvent) and let sit for 10 minutes. The solution should be clear.
    
  • Filtration: Filter off the solid sulfate into a tared round-bottom flask.

  • Concentration: Evaporate the DCM using a rotary evaporator (

    
    , reduced pressure).
    
    • Caution: Primary amines can be volatile. Do not overheat or leave under high vacuum for prolonged periods after solvent removal.

  • Final Product: The residue is the Quinolin-8-ylmethanamine free base (typically a yellow/brown oil or low-melting solid). Store under inert gas (

    
     or Ar) at 4°C.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow and decision points of the extraction process.

NeutralizationProtocol Start Start: Dihydrochloride Salt (R-NH3+ • 2Cl-) Dissolve Dissolve in Water (Acidic pH < 2) Start->Dissolve Basify Add 2M NaOH Target pH > 12.5 Dissolve->Basify Check_pH Is pH > 12.5? Basify->Check_pH Check_pH->Basify No (Add more Base) Extract Extract with DCM (3x) (Free base partitions to organic) Check_pH->Extract Yes Dry Dry Organic Phase (Na2SO4) Extract->Dry Evap Rotary Evaporation (< 40°C) Dry->Evap End End: Free Base Isolated (Store under N2) Evap->End

Figure 1: Operational workflow for the conversion of the dihydrochloride salt to free base.

Chemical Species Logic

This diagram visualizes the protonation states relative to pH, validating the requirement for pH > 12.

SpeciesLogic Acid pH < 4 Species: Dication (Soluble in H2O) Neutral pH 5 - 9 Species: Monocation (Quinoline neutral, Amine charged) (Soluble in H2O) Acid->Neutral Deprotonate Ring N (pKa ~4.9) Base pH > 11 Species: Free Base (Both Neutral) (Soluble in DCM) Neutral->Base Deprotonate Primary Amine (pKa ~10.2)

Figure 2: Protonation states of Quinolin-8-ylmethanamine as a function of pH.

Quality Control & Validation

To ensure the protocol was successful, perform the following validation steps:

  • Silver Nitrate Test (Halide Check):

    • Dissolve a small amount of the product in dilute nitric acid. Add

      
      .
      
    • Result: A lack of white precipitate indicates the successful removal of Chloride (

      
      ) counter-ions.
      
  • NMR Spectroscopy (

    
    ): 
    
    • Compare the chemical shift of the methylene protons (

      
      ). In the salt form, these protons are deshielded (downfield) due to the adjacent positive charge. In the free base, they will shift upfield.
      
  • TLC (Thin Layer Chromatography):

    • Run the starting material (salt) vs. product (free base) on Silica gel (10% MeOH in DCM). The free base will have a significantly distinct

      
       value and shape (less streaking) compared to the salt.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH too low (< 10)Aqueous layer retains protonated amine. Re-adjust aqueous pH to 13 and re-extract.
Emulsion Formation Vigorous shakingAdd brine to the mixture to increase ionic strength; wait longer or filter through Celite.
Product is Dark/Black OxidationPerform all steps quickly; keep DCM cool; store under Nitrogen.
Oil won't solidify Residual SolventHigh vacuum drying is required, but monitor carefully to avoid subliming the amine.

References

  • ChemicalBook. (n.d.). 8-Aminoquinoline Properties and Derivatives. Retrieved from

  • PubChem. (2023). Quinolin-8-amine Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine pKa and extraction principles).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Quinoline pKa ~4.9 and Benzylamine pKa ~9.8).

Sources

Application Note: Precision Synthesis of Schiff Base Ligands using Quinolin-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing Schiff base ligands derived from Quinolin-8-ylmethanamine (8-(aminomethyl)quinoline). Unlike its rigid analog 8-aminoquinoline, the 8-aminomethyl derivative possesses a methylene spacer (


) that introduces conformational flexibility and alters the basicity of the amine. This structural feature is critical in designing "privileged ligands" for asymmetric catalysis and developing bioactive metal complexes (e.g., Ag(I), Cu(II), Zn(II)) with tunable bite angles.

The protocol focuses on the condensation of Quinolin-8-ylmethanamine with aromatic aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) to form tridentate (


 or 

) chelating systems.

Scientific Foundation & Mechanism

The Scaffold Advantage

The Quinolin-8-ylmethanamine scaffold offers a unique coordination environment compared to standard aniline derivatives:

  • Flexibility: The methylene bridge allows the ligand to adopt non-planar geometries, accommodating a wider range of metal ion radii.

  • Basicity: The amine is benzylic rather than anilinic, making it more nucleophilic and less prone to electronic deactivation by the quinoline ring.

  • Chelation: It typically acts as a bidentate or tridentate donor. Upon Schiff base formation, the resulting ligand presents a Quinoline-N , Imine-N , and a third donor from the aldehyde (e.g., Phenolic-O or Pyridine-N ).

Reaction Mechanism

The synthesis follows a standard nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The primary amine of Quinolin-8-ylmethanamine attacks the carbonyl carbon of the aldehyde.

  • Carbinolamine Formation: A tetrahedral intermediate is formed.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (

    
    ) bond.
    

Critical Control Point: The equilibrium must be driven toward the imine product. While often spontaneous for aromatic aldehydes, removing water (via molecular sieves or Dean-Stark) or using anhydrous solvents is recommended for high yields.

Materials & Instrumentation

Reagents
  • Quinolin-8-ylmethanamine (CAS: 37434-59-6):

    
     purity. Note: If starting from the dihydrochloride salt, an extra neutralization step with 
    
    
    
    or
    
    
    is required.
  • Aldehyde Substrate:

    • Salicylaldehyde (for

      
       ligands).
      
    • Pyridine-2-carboxaldehyde (for

      
       ligands).
      
  • Solvent: Anhydrous Ethanol (

    
    ) or Methanol (
    
    
    
    ).
  • Catalyst: Glacial Acetic Acid (

    
    ).[1][2][3]
    
  • Drying Agent: Anhydrous

    
     or Molecular Sieves (
    
    
    
    ).
Instrumentation
  • Magnetic Stirrer/Hotplate with temperature feedback.

  • Reflux condenser with drying tube (

    
    ).
    
  • Rotary Evaporator.

  • Vacuum Filtration Setup.[4][5]

  • Analytical: NMR (

    
    ), FT-IR (ATR).
    

Experimental Protocol

General Workflow Diagram

G Start Start: Reagent Preparation Mix Mixing: 1.0 eq Amine + 1.0 eq Aldehyde in Anhydrous EtOH Start->Mix Catalyst Catalysis: Add 2-3 drops Glacial AcOH Mix->Catalyst Reflux Reaction: Reflux at 80°C for 4-6 Hours (Monitor via TLC) Catalyst->Reflux Cool Workup: Cool to RT -> Ice Bath (0°C) Reflux->Cool Precipitate Precipitation: Solid forms? Cool->Precipitate Filter Filtration: Vacuum Filter, Wash with Cold EtOH/Et2O Precipitate->Filter Yes Evap Concentration: Rotovap to 1/3 volume, then Ice Bath Precipitate->Evap No Recryst Purification: Recrystallize from EtOH or CHCl3/Hexane Filter->Recryst Evap->Filter Characterize Characterization: NMR, IR, MS Recryst->Characterize

Caption: Step-by-step workflow for the synthesis of Quinolin-8-ylmethanamine Schiff bases.

Detailed Procedure: Synthesis of N-(quinolin-8-ylmethyl)-1-(pyridin-2-yl)methanimine

This specific protocol is adapted from methodologies for high-purity ligand synthesis [1, 2].

Step 1: Preparation

  • Dissolve Quinolin-8-ylmethanamine (

    
    , 
    
    
    
    ) in
    
    
    of anhydrous ethanol in a round-bottom flask.
  • If using the HCl salt: Add

    
     of Triethylamine (
    
    
    
    ) and stir for 15 mins to liberate the free amine.

Step 2: Addition

  • In a separate vial, dissolve Pyridine-2-carboxaldehyde (

    
    , 
    
    
    
    ,
    
    
    ) in
    
    
    of anhydrous ethanol.
  • Add the aldehyde solution dropwise to the amine solution under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution color typically deepens (yellow/orange).

Step 3: Reaction

  • Attach a reflux condenser.

  • Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
  • TLC Monitoring: Use

    
     (95:5). The aldehyde spot (
    
    
    
    ) should disappear; the imine product will appear as a new spot (often fluorescent under UV).

Step 4: Isolation & Purification

  • Allow the reaction mixture to cool to room temperature, then place in an ice bath for 30 minutes.

  • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (

    
    ) and cold diethyl ether (
    
    
    
    ).
  • Scenario B (No precipitate): Evaporate the solvent to

    
     using a rotary evaporator. Add 
    
    
    
    of cold hexane or diethyl ether to induce precipitation. Triturate if necessary.
  • Drying: Dry the solid in a vacuum desiccator over

    
     or 
    
    
    
    .

Data Analysis & Expected Results

Spectroscopic Signatures

Successful synthesis is validated by the appearance of the imine bond and the retention of the quinoline scaffold.

TechniqueParameterExpected SignalInterpretation

NMR

Imine (

)

(s, 1H)
Diagnostic singlet for Schiff base formation.

NMR

Methylene (

)

(s or d)
Shifted downfield from amine precursor due to imine deshielding.
FT-IR

(

)

Strong, sharp band. Absence of

(

).
FT-IR

(

)
AbsentDisappearance of primary amine doublets (

).
Coordination Chemistry Visualization

The resulting ligand is designed to form stable complexes with transition metals. The diagram below illustrates the tridentate binding mode.

Caption: Tridentate coordination mode (NNN or NNO) of the Quinolin-8-ylmethyl Schiff base ligand to a metal center.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation (equilibrium).Add molecular sieves (

) to the reaction flask to scavenge water. Increase reflux time.
Oiling Out Product is too soluble in EtOH.Evaporate EtOH completely and recrystallize from a mixture of

.
Hydrolysis Moisture in solvent/air.Use strictly anhydrous solvents. Store product in a desiccator (Schiff bases can hydrolyze over time).[6][7]
Impurity Peaks Unreacted amine/aldehyde.Recrystallize from hot ethanol. If persistent, perform flash column chromatography on neutral alumina (silica may hydrolyze the imine).

References

  • Adeleke, A. A., Zamisa, S. J., & Omondi, B. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine.[8][9] Molecules, 26(12), 3628. Link

  • Yang, Y. Q., Ke, L. Z., Wang, G. F., & Shu, Y. (2017). Synthesis of N-Pyridin-2-Ylmethyl and N-Quinolin-2-Ylmethyl Substituted Ethane-1,2-Diamines. Chemical Papers, 71, 1-8. Link

  • Tayim, H. A., et al. (1995). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry, 7(2). Link

Sources

Application Note: Reductive Amination with 8-Quinolinemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Modular Synthesis of Fluorescent Chelators and Pharmaceutical Intermediates

Part 1: Strategic Analysis & Chemical Logic[1]

The Scaffold: Why 8-Quinolinemethanamine?

8-Quinolinemethanamine (8-amino-methylquinoline) is a privileged building block in medicinal and coordination chemistry. Unlike simple aliphatic amines, this scaffold possesses a bidentate binding motif (the quinoline nitrogen and the exocyclic amine).[1]

  • Fluorescence Properties: The quinoline ring is fluorogenic. Derivatization of the primary amine often quenches this fluorescence via Photoinduced Electron Transfer (PET). Upon metal binding (e.g., Zn²⁺, Cu²⁺), PET is inhibited, restoring fluorescence. This makes it the precursor of choice for "Turn-On" sensors (e.g., Zinquin analogs).

  • Chelation Geometry: The bite angle formed by the 8-position substituent is ideal for octahedral coordination, making it a staple in synthesizing TPA (Tris(2-pyridylmethyl)amine) analogs for bioinorganic modeling.[1]

Mechanistic Considerations for Reductive Amination

The reaction proceeds via the condensation of the primary amine with a carbonyl (aldehyde/ketone) to form a hemiaminal, followed by dehydration to an imine (Schiff base), and finally reduction to the amine.[2]

Critical Factors for this Substrate:

  • Basicity & Solubility: The quinoline nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and the primary amine (
    
    
    
    ) create a basic environment. However, the reaction requires mild acid catalysis (pH 5–6) to activate the carbonyl oxygen without fully protonating the nucleophilic amine.
  • Imine Stability: The imine intermediate formed at the 8-position is often stabilized by hydrogen bonding or coordination with the quinoline nitrogen. This can retard the reduction rate compared to simple benzylamines.

  • Chemoselectivity: To prevent over-alkylation (formation of tertiary amines when secondary are desired), Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is less reducing than ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and will not reduce the aldehyde/ketone directly, nor will it reduce the quinoline ring (a risk with catalytic hydrogenation).
    

Part 2: Experimental Protocols

Protocol A: Mono-N-Alkylation (Synthesis of Secondary Amines)

Target: Selective formation of secondary amines for further functionalization.

Reagents:

  • Substrate: 8-Quinolinemethanamine (1.0 equiv)

  • Electrophile: Aldehyde (1.0 – 1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for solubility but DCM is safer/easier to remove.

  • Additive: Glacial Acetic Acid (1.0 equiv).

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve 8-quinolinemethanamine (1 mmol, 158 mg) in DCE (5 mL). Add the aldehyde (1.05 mmol).

  • Acid Activation: Add Glacial Acetic Acid (1 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Observation: The solution may turn slightly yellow/orange, indicating imine formation.[1]

  • Reduction: Add STAB (1.4 mmol, ~300 mg) in one portion.

    • Caution: Mild gas evolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) may occur if moisture is present, though STAB is generally stable.
      
  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM + 1%

    
    ). The imine intermediate is usually more polar than the aldehyde but less polar than the amine product.
    
  • Quench: Quench the reaction by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
Protocol B: Bis-N-Alkylation (Synthesis of Tertiary Amine Ligands)

Target: Synthesis of tridentate/tetradentate ligands (e.g., derivatization with 2-pyridinecarboxaldehyde).[1]

Modifications:

  • Stoichiometry: Use 2.5 equiv of Aldehyde and 3.0 equiv of STAB.

  • Time: Extend reaction time to 12–24 hours.

  • Alternative Reductant: If STAB is too slow for the second addition, use Sodium Cyanoborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  in Methanol with Acetic Acid (pH adjusted to ~6).
    
    • Safety Note:

      
       is highly toxic and generates HCN if exposed to strong acid. Use a bleach trap for waste.
      

Part 3: Purification Strategy (The "Acid-Base Swing")

Because 8-quinolinemethanamine derivatives are basic, column chromatography can be difficult (streaking).[1] The most efficient purification is a pH-switch extraction.

Data Presentation: Solvent & Reagent Compatibility
ParameterRecommendationRationale
Solvent DCE or THFDCM is good, but DCE promotes better solubility for bis-alkylation. Avoid MeOH with STAB (reacts slowly).
Acid Acetic AcidEssential for imine formation. Do not use strong mineral acids (HCl) during the reaction.
Reductant STABBest for chemoselectivity. Avoids reducing the quinoline ring.
Workup

/ 1M HCl
Allows separation of neutral byproducts (excess aldehyde) from the basic product.
Workflow Visualization

The following diagram illustrates the "Acid-Base Swing" purification, critical for isolating high-purity quinoline ligands without chromatography.

purification_workflow Start Crude Reaction Mixture (DCE/DCM + Product + Borates) Quench Add Sat. NaHCO3 (Quench Borates) Start->Quench OrgSep1 Separate Organic Layer (Contains Product + Neutral Impurities) Quench->OrgSep1 AcidExt Extract with 1M HCl (aq) OrgSep1->AcidExt Partition AqLayer1 Aqueous Layer (Acidic) Contains: Protonated Product (Salt) AcidExt->AqLayer1 OrgLayer1 Organic Layer Contains: Unreacted Aldehyde/Neutrals AcidExt->OrgLayer1 BaseNeut Basify Aqueous Layer (Add NaOH/NaHCO3 to pH > 10) AqLayer1->BaseNeut Discard1 Discard Organic Layer OrgLayer1->Discard1 FinalExt Extract with DCM (x3) BaseNeut->FinalExt Dry Dry (Na2SO4) & Concentrate FinalExt->Dry Product Pure Product (Free Base) Dry->Product

Caption: The "Acid-Base Swing" purification exploits the basicity of the quinoline/amine nitrogens to remove non-basic impurities.

Part 4: Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Incomplete imine formation.

    • Fix: Add activated 3Å or 4Å molecular sieves to the reaction mixture during the imine formation step (before adding STAB) to scavenge water.

  • Over-Alkylation (in Protocol A):

    • Cause: The secondary amine product is more nucleophilic than the starting material.

    • Fix: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde, or switch to indirect reductive amination (form imine in MeOH, isolate/evaporate, then reduce).[1]

  • Streaking on TLC:

    • Fix: Pre-treat silica plates with 5% triethylamine in pentane/ether, or add 1-2% triethylamine or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       to the eluent.
      

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • Mikata, Y., et al. "Synthesis and Properties of Tris(2-pyridylmethyl)amine (TPA) Analogs with Quinoline Arms." Inorganic Chemistry, 2001 (Context: Synthesis of TPA ligands via reductive amination).

  • Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules."[3] Arkivoc, 2022, iii, 41-54.[3] Link

  • ACS Green Chemistry Institute. "Reductive Amination Reagent Guide." ACS GCI Pharmaceutical Roundtable. Link

Sources

Application Note: Advanced Utilization of Quinolin-8-ylmethanamine Dihydrochloride in Palladium-Catalyzed Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profile

Quinolin-8-ylmethanamine dihydrochloride (also known as 8-(aminomethyl)quinoline dihydrochloride) is a highly versatile, bench-stable building block increasingly utilized in modern transition-metal catalysis 1. While the free amine is prone to oxidative dimerization and degradation upon prolonged storage, the dihydrochloride salt ensures long-term stability and precise stoichiometric control.

In palladium-catalyzed workflows, this compound serves two primary strategic roles:

  • As a Bidentate Directing Group: When condensed with carboxylic acids, it forms an amide that directs Pd(II) to specific unactivated C(sp3)–H or C(sp2)–H bonds. Unlike the classic Daugulis 8-aminoquinoline group (which forms a rigid 5-membered palladacycle), the extra methylene spacer in quinolin-8-ylmethanamine generates a more flexible 6-membered palladacycle, fundamentally altering the regioselectivity of the C–H cleavage 2.

  • As a Cross-Coupling Substrate: It acts as a primary amine nucleophile in Buchwald-Hartwig aminations to construct complex pharmaceutical intermediates, requiring specific ligand tuning to prevent catalyst poisoning by the adjacent quinoline nitrogen.

Mechanistic Insights: The 6-Membered Palladacycle Advantage

The causality behind selecting quinolin-8-ylmethanamine over 8-aminoquinoline lies in the thermodynamics and kinetics of the resulting metallacycle 3. The Concerted Metalation-Deprotonation (CMD) step requires the Pd(II) center to achieve a specific geometry relative to the target C–H bond.

A 5-membered chelate is highly rigid, restricting the Pd center's reach, typically limiting activation to the


-position of aliphatic amides. By introducing the -CH₂- spacer, the resulting 6-membered N,N-chelate possesses a "puckered" conformation. This added degree of freedom allows the Pd(II) center to swing further down the aliphatic chain, enabling 

-C(sp3)–H activation or overcoming severe steric hindrance in complex polycyclic substrates.

Pathway A Amide Substrate (N,N-Bidentate) B Pd(OAc)2 Coordination (6-Membered Chelate) A->B Pd(II) C C-H Cleavage (CMD Mechanism) B->C Base/Heat D Palladacycle Intermediate C->D -AcOH E Functionalization (Oxidative Addition) D->E Ar-I / Ag+ F Reductive Elimination & Product Release E->F Transient Pd(IV) F->B Catalyst Regeneration

Mechanistic pathway of Pd-catalyzed C-H activation directed by Quinolin-8-ylmethanamine.

Comparative Data: Directing Group Selection

To guide experimental design, the following table summarizes the quantitative and qualitative differences between the two primary quinoline-based directing groups.

Parameter8-Aminoquinoline (Daugulis)Quinolin-8-ylmethanamine
Spacer None (Direct N-Ar bond)-CH₂- (Aliphatic spacer)
Palladacycle Size 5-Membered6-Membered
Chelate Flexibility Highly Rigid (Planar tendency)Flexible (Puckered conformation)
Primary Regioselectivity

-C(sp3)–H

-C(sp3)–H or Distal C(sp2)–H
Catalyst Loading 5–10 mol%10–15 mol% (Due to entropic cost)
Cleavage Conditions BF₃·OEt₂ / MeOH or CANAmide hydrolysis (NaOH/EtOH)

Validated Protocols

Protocol A: Buchwald-Hartwig Amination of the Dihydrochloride Salt

Causality & Experience: Using the dihydrochloride salt directly in cross-coupling is advantageous for stability, but it introduces a stoichiometric trap. One equivalent of the salt requires exactly two equivalents of base just to neutralize the HCl, plus one equivalent to drive the catalytic cycle. Failing to account for this (by using only 1.2–1.5 eq of base) is the leading cause of reaction failure. Furthermore, the quinoline nitrogen can competitively bind Pd(0), forming an off-cycle resting state. We utilize BrettPhos , a highly bulky, electron-rich biaryl phosphine, to favor the mono-ligated Pd(0) species, outcompeting the bidentate chelation of the substrate 4.

Self-Validating System: Monitor the reaction via LC-MS at the 2-hour mark. If a mass corresponding to [Pd(Quinolin-8-ylmethanamine)2] is observed, the ligand-to-palladium ratio is insufficient, and an additional 0.05 eq of BrettPhos should be spiked into the mixture.

Workflow S1 Step 1: Salt Neutralization Quinolin-8-ylmethanamine·2HCl + 3.5 eq NaOtBu S2 Step 2: Catalyst Pre-activation Pd2(dba)3 + BrettPhos (1:2.2 ratio) in Toluene S1->S2 S3 Step 3: Cross-Coupling Combine Aryl Halide, Amine, Catalyst at 100°C S2->S3 S4 Step 4: Reaction Monitoring LC-MS to check for off-cycle Pd-chelation S3->S4

Experimental workflow for Buchwald-Hartwig amination using the dihydrochloride salt.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Quinolin-8-ylmethanamine dihydrochloride (1.0 mmol, 231 mg) and NaOtBu (3.5 mmol, 336 mg).

  • Pre-activation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and BrettPhos (0.044 mmol, 23.6 mg) in anhydrous toluene (2.0 mL). Stir at room temperature for 10 minutes until the solution turns a deep, homogenous red/orange.

  • Coupling: Add the aryl halide (1.1 mmol) to the Schlenk tube, followed by the pre-activated catalyst solution. Rinse the catalyst vial with an additional 1.0 mL of toluene and add to the reaction.

  • Heating: Seal the tube, remove it from the glovebox, and stir at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Pd-Catalyzed -C(sp3)–H Arylation

Causality & Experience: To utilize the amine as a directing group, it must first be converted to an amide. During the Pd-catalyzed C–H arylation, Ag₂CO₃ is employed not just as a base, but as a critical halide scavenger. By abstracting iodide from the Pd(IV) intermediate (formed after oxidative addition of the aryl iodide), silver creates a vacant coordination site, drastically accelerating the reductive elimination step to form the new C–C bond.

Step-by-Step Methodology:

  • Amide Installation: Suspend Quinolin-8-ylmethanamine dihydrochloride (5.0 mmol) in DCM (20 mL). Add Et₃N (15.0 mmol) dropwise at 0 °C to neutralize the salt. Add the target aliphatic acid chloride (6.0 mmol) dropwise. Stir for 4 hours at room temperature. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the directing amide.

  • C–H Arylation Setup: In a 15 mL sealed tube, combine the synthesized amide (0.2 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and Ag₂CO₃ (0.4 mmol, 110 mg).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (1.0 mL). Note: HFIP is crucial as its strong hydrogen-bonding capability stabilizes the high-valent Pd transition states and prevents substrate degradation.

  • Reaction: Seal the tube and heat at 110 °C for 24 hours behind a blast shield.

  • Cleavage (Post-Reaction): To remove the directing group and reveal the functionalized carboxylic acid, treat the purified arylated amide with 5 M NaOH in EtOH at 90 °C for 12 hours, followed by acidic workup.

References

  • Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides via C(sp3)-H Activation. ResearchGate.[Link]

  • Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons. Organic Letters - ACS Publications.[Link]

  • Cesium Carboxylate-Promoted Iridium Catalyzed C–H Amidation/Cyclization with 2,2,2-Trichloroethoxycarbonyl Azide. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Application Note: Synthesis and Evaluation of Organometallic Complexes with Quinolin-8-ylmethanamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Organometallic Chemistry and Pharmacology.

Introduction & Mechanistic Overview

Quinolin-8-ylmethanamine (also known as 8-(aminomethyl)quinoline) has emerged as a privileged bidentate N,N'-ligand in modern organometallic chemistry. Its unique structural framework combines the strong σ-donating properties of a primary aliphatic amine with the robust π-accepting capabilities of a quinoline ring.

The Causality of Ligand Design: When coordinated to transition metals such as Ruthenium (Ru), Iridium (Ir), or Palladium (Pd), the quinoline nitrogen and the primary amine nitrogen form a highly stable, rigid five-membered chelate ring. This specific bite angle prevents ligand dissociation under physiological conditions, making it an ideal scaffold for designing targeted metallodrugs (e.g., anticancer and antifungal agents) and highly active homogeneous catalysts[1]. The primary amine also allows for extensive late-stage functionalization, enabling the tuning of the complex's lipophilicity and pharmacokinetic profile[2].

Synthesis of the Ligand via C(sp³)-H Activation

Historically, the synthesis of quinolin-8-ylmethanamine derivatives required harsh, multi-step sequences involving the bromination of 8-methylquinoline followed by nucleophilic amination. Modern protocols leverage transition-metal-catalyzed C(sp³)-H functionalization for direct, atom-economical synthesis[1].

Protocol 1: Ru(II)-Catalyzed Intermolecular Amidation of 8-Methylquinoline

Causality behind Experimental Choices: We utilize [(p-cymene)RuCl2]2 activated by AgSbF6. The silver salt abstracts the chloride ligands, generating a highly electrophilic, cationic Ru(II) active species. The quinoline nitrogen acts as an innate directing group, coordinating to the Ru(II) center and bringing the metal into strict spatial proximity with the unactivated C8-methyl group. This proximity effect dramatically lowers the activation energy for C–H cleavage, forming a stable five-membered cyclometalated intermediate (rhodacycle/ruthenacycle)[1][3].

Materials:

  • 8-Methylquinoline (1.0 equiv, 0.6 mmol)

  • Sulfonyl azide or aliphatic azide (1.2 equiv, 0.72 mmol)

  • [(p-cymene)RuCl2]2 (5 mol%)

  • AgSbF6 (20 mol%)

  • 1,2-Dichloroethane (DCE, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [(p-cymene)RuCl2]2 and AgSbF6. Add 1.0 mL of anhydrous DCE. Stir for 10 minutes at room temperature. Self-Validation: A color change and slight precipitation of AgCl indicate successful generation of the cationic Ru(II) species.

  • Substrate Addition: Dissolve 8-methylquinoline and the selected azide in 1.0 mL of DCE. Add this solution dropwise to the active catalyst mixture.

  • Thermal C-H Cleavage: Seal the tube and heat to 80 °C in an oil bath for 12 hours. The elevated temperature is critical to overcome the activation barrier of the primary C(sp³)-H bond[1].

  • Workup & Isolation: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure.

  • Validation & Quality Control: Analyze the crude mixture via ¹H-NMR. Self-Validation: The disappearance of the C8-methyl singlet (δ ~2.8 ppm) and the appearance of a new methylene doublet/singlet (δ ~4.5 ppm) confirms successful amidation. Purify via silica gel flash chromatography.

Mechanism A 8-Methylquinoline + Azide C N-Coordinated Ru(II) Complex A->C Coordination B [(p-cymene)RuCl2]2 + AgSbF6 (Active Ru(II) Catalyst) B->C Catalyst Activation D C(sp3)-H Activation (5-Membered Ruthenacycle) C->D C-H Cleavage E Azide Insertion & N2 Extrusion D->E + R-N3, - N2 F Quinolin-8-ylmethanamine Derivative E->F Protonolysis F->B Catalyst Regeneration

Caption: Catalytic cycle of Ru(II)-mediated C(sp³)-H amidation of 8-methylquinoline.

Synthesis of Organometallic Complexes

Once the quinolin-8-ylmethanamine ligand is synthesized, it can be complexed with various transition metals to form bioactive metallodrugs.

Protocol 2: Complexation with Ruthenium(II) Arene Precursors

Causality behind Experimental Choices: Complexation is performed in a polar protic solvent mixture (Methanol/DCM) to facilitate the solubility of both the metal precursor and the organic ligand. We utilize a stoichiometric ratio of 1:2 (Metal Dimer : Ligand) to ensure complete cleavage of the chloride-bridged metal dimer, driving the formation of the mononuclear chelate complex.

Step-by-Step Methodology:

  • Dimer Cleavage: Suspend [(p-cymene)RuCl2]2 (0.1 mmol) in 5 mL of anhydrous methanol.

  • Ligand Chelation: Add a solution of the synthesized quinolin-8-ylmethanamine derivative (0.2 mmol) in 2 mL of DCM dropwise to the suspension.

  • Reaction Maturation: Stir the mixture at 40 °C for 4 hours. Self-Validation: The reaction transitions from a turbid orange suspension to a clear, deep red/yellow solution, indicating the successful cleavage of the dimer and formation of the mononuclear chelate.

  • Precipitation: Concentrate the solution to approximately 2 mL. Add cold diethyl ether (15 mL) to precipitate the complex as a microcrystalline solid.

  • Validation & Quality Control: Isolate via centrifugation and dry under vacuum. Confirm coordination via ¹H-NMR: look for a significant downfield shift in the primary amine protons (NH₂) due to the electron-withdrawing effect of the Ru(II) center.

Quantitative Data & Comparative Analysis

The structural tuning of the quinolin-8-ylmethanamine scaffold directly impacts its catalytic efficiency and biological activity. Below is a summary of reaction optimization parameters and the resulting pharmacokinetic profiles when these derivatives are applied as functional analogues of antifungal agents like terbinafine[2].

Table 1: Reaction Optimization for C(sp³)-H Amidation[1]
EntryCatalyst SystemAdditiveSolventTemp (°C)Yield (%)Mechanistic Rationale
1[(p-cymene)RuCl2]2AgSbF6DCE8082% Optimal electrophilicity and solubility.
2[(p-cymene)RuCl2]2AgBF4DCE8045%BF4⁻ is a stronger coordinating anion than SbF6⁻, reducing catalyst activity.
3[(p-cymene)RuCl2]2AgSbF6MeOH80TraceProtic solvents competitively bind to the Ru(II) center, preventing substrate coordination.
4NoneAgSbF6DCE800%Confirms the transformation is strictly transition-metal dependent.
Table 2: Antifungal Activity & Toxicity of Quinolin-8-ylmethanamine Derivatives[2]

Data compares functional analogues against C. albicans.

CompoundR-Group on AmineMIC (µg/mL)Toxicity ProfilePharmacokinetic Equivalence
Terbinafine (Control)N/A4.0 - 8.0ModerateBaseline Standard
Derivative 5c Benzyl12.5LowSub-optimal lipophilicity
Derivative 5f 4-Chlorobenzyl6.25ModerateHalogen bonding improves target affinity
Derivative 5h (2-Naphthyl)methyl4.0 Low (Least Toxic) Parameters closest to Terbinafine

Biological Application Pathways

Organometallic complexes bearing quinolin-8-ylmethanamine ligands are actively investigated for their dual-action mechanisms in pharmacology. The stability of the 5-membered chelate ring ensures the metal center reaches the intracellular target intact, where it can intercalate with DNA, generate Reactive Oxygen Species (ROS), or inhibit specific fungal enzymes[2][4].

Application Ligand Quinolin-8-ylmethanamine (Bidentate N,N' Ligand) Complex Stable 5-Membered Chelate Complex Ligand->Complex Chelation Metal Transition Metal (Ru, Ir, Pd) Metal->Complex Coordination Action1 DNA Intercalation / ROS Generation Complex->Action1 Action2 Targeted Fungal Enzyme Inhibition Complex->Action2 Result1 Apoptosis (Anticancer) Action1->Result1 Result2 Fungal Cell Death (Antifungal) Action2->Result2

Caption: Biological action pathways of Quinolin-8-ylmethanamine organometallic complexes.

References

  • Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides via C(sp3)-H Activation. Chemical Communications (via ResearchGate).1

  • Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons. Organic Letters - ACS Publications.3

  • Design, synthesis, antifungal activity, and ADME prediction of functional analogues of terbinafine. Medicinal Chemistry Research (via ResearchGate).2

  • (PDF) THE THERAPEUTIC VERSATILITY OF QUINOLINES. International Journal of Biology, Pharmacy and Allied Sciences (via ResearchGate).4

Sources

Methods for crystallizing Quinolin-8-ylmethanamine copper complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystallization of Quinolin-8-ylmethanamine Copper(II) Complexes

Abstract

This application note details the synthesis and crystallization protocols for Copper(II) complexes coordinated with Quinolin-8-ylmethanamine (8-QMA). Unlike the rigid 5-membered chelate rings formed by 8-aminoquinoline, 8-QMA contains a methylene spacer that facilitates the formation of flexible 6-membered chelate rings. This structural difference significantly influences solubility and packing forces. This guide provides three distinct crystallization methodologies—Slow Evaporation, Vapor Diffusion, and Solvothermal Synthesis—tailored to overcome common aggregation issues associated with quinoline-stacking interactions.

Introduction & Chemical Theory

The coordination of Quinolin-8-ylmethanamine to Cu(II) centers typically yields mononuclear


 or 

species (where L = 8-QMA, X = Cl, Br, NO

). The primary challenge in crystallizing these complexes lies in the competition between coordination geometry flexibility and intermolecular

-

stacking
.
  • Chelate Effect: The N,N-donor atoms (quinoline nitrogen and amine nitrogen) form a 6-membered ring. This ring is less strained than the 5-membered analog, allowing for distorted octahedral or square planar geometries depending on the counter-ion.

  • Solubility Profile: The hydrophobic quinoline tail often leads to poor solubility in water but high solubility in coordinating polar organic solvents (MeOH, DMF, DMSO).

  • Lattice Forces: Successful crystallization requires balancing the strong coordinate bonds with weaker van der Waals forces. The aromatic quinoline rings have a strong tendency to stack (face-to-face or edge-to-face), which can lead to rapid precipitation of amorphous powder rather than single crystals if the supersaturation rate is not controlled.

Experimental Workflows & Decision Logic

The choice of crystallization method depends heavily on the solubility of the crude complex.

CrystallizationLogic Start Crude Cu(II)-8-QMA Complex SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Soluble LowSol Low/Moderate Solubility SolubilityCheck->LowSol Cloudy Insoluble Insoluble (only in DMF/DMSO) SolubilityCheck->Insoluble Precipitates MethodA Method A: Slow Evaporation (Bulk Crystals) HighSol->MethodA MethodB Method B: Vapor Diffusion (X-Ray Quality) LowSol->MethodB MethodC Method C: Solvothermal (Polymorph Screening) Insoluble->MethodC Optimization Switch Counter-ion (Cl⁻ → ClO₄⁻ / BF₄⁻) MethodA->Optimization If amorphous MethodB->Optimization If no crystals

Figure 1: Decision tree for selecting the optimal crystallization pathway based on ligand-metal solubility profiles.

Detailed Protocols

Method A: Direct Synthesis & Slow Evaporation

Best for: Initial characterization and bulk material generation.

Reagents:

  • Copper(II) Chloride Dihydrate (

    
    ) or Copper(II) Perchlorate Hexahydrate (Caution!).
    
  • Quinolin-8-ylmethanamine (8-QMA).

  • Solvent: Methanol (HPLC Grade).

Protocol:

  • Stoichiometric Mixing: Dissolve 1.0 mmol of Cu(II) salt in 10 mL of Methanol. In a separate vial, dissolve 2.0 mmol of 8-QMA in 10 mL of Methanol.

    • Note: Use a 1:2 Metal:Ligand ratio to favor the bis-complex

      
      . Use 1:1 for mono-complexes.
      
  • Reaction: Dropwise add the ligand solution to the metal solution under constant stirring at room temperature. The solution will likely turn deep blue or green (indicative of d-d transitions).

  • Reflux (Optional): If the reaction seems sluggish (precipitate forms immediately), heat to 60°C for 30 minutes to ensure thermodynamic equilibration, then filter hot.

  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter to remove any dust or unreacted particulate nuclei.
    
  • Evaporation: Transfer the filtrate to a clean beaker. Cover with Parafilm and poke 3-5 small holes with a needle.

  • Harvest: Allow to stand in a vibration-free environment for 3-7 days. Harvest crystals before the solvent evaporates completely to avoid surface contamination.

Method B: Vapor Diffusion (Hanging Drop / Vial-in-Vial)

Best for: High-quality single crystals for X-ray Diffraction (XRD).

Concept: A volatile "anti-solvent" (ether) slowly diffuses into the "good solvent" (methanol), gently lowering the solubility limit and inducing nucleation with minimal defects.

Setup Diagram:

VaporDiffusion cluster_outer Outer Vessel (Sealed) cluster_inner Inner Vial (Open) AntiSolvent Anti-Solvent (Diethyl Ether) Solution Cu-Complex Solution (Methanol/DMF) AntiSolvent->Solution Vapor Diffusion

Figure 2: Vial-in-vial vapor diffusion setup. The outer vessel must be tightly sealed.

Protocol:

  • Solution Prep: Prepare a concentrated solution of the Cu-complex in Methanol or DMF (approx. 10-20 mg/mL). Filter as in Method A.

  • Inner Vial: Place 1-2 mL of this solution into a small (4 mL) glass vial. Do not cap this vial.

  • Outer Vessel: Place the small vial inside a larger jar (20 mL scintillation vial).

  • Anti-Solvent Addition: Carefully pipette Diethyl Ether into the larger jar so it surrounds the inner vial. The level of ether should be below the rim of the inner vial (fill to ~1/3 height of inner vial).

  • Sealing: Tightly cap the outer jar.

  • Timeline: Store in a dark, cool cupboard. Diffusion equilibrium typically takes 2-14 days. Blue/Green block-like crystals should form on the walls of the inner vial.

Method C: Solvothermal Synthesis

Best for: Insoluble complexes or forming coordination polymers.

Protocol:

  • Loading: Place 0.5 mmol Cu(II) salt and 0.5 mmol 8-QMA in a 23 mL Teflon-lined stainless steel autoclave.

  • Solvent: Add 6 mL of a MeOH:H2O (1:1) mixture.

  • Heating: Seal and heat to 120°C for 24 hours, followed by a slow cooling rate (5°C/hour) to room temperature.

  • Result: This method often yields thermodynamically stable phases that are inaccessible via room-temperature methods.

Data Summary & Solvent Systems

ParameterMethod A (Evaporation)Method B (Vapor Diffusion)Method C (Solvothermal)
Solvent System MeOH, EtOH, AcetonitrileSolvent: MeOH/DMFAnti-solvent: Et₂O/PentaneH₂O, MeOH, EtOH mixtures
Concentration 5 - 10 mM20 - 50 mMSuspension (Heterogeneous)
Timeframe 3 - 7 Days7 - 21 Days24 - 48 Hours
Crystal Quality Moderate (often twinned)Excellent (Single Crystal)High (often polymeric)
Risk Solvent drying outPrecipitation if diffusion too fastVessel pressure safety

Troubleshooting & Expert Insights

  • Counter-ion Selection: If chloride salts yield thin needles (poor for XRD), switch to Tetrafluoroborate (

    
    )  or Perchlorate (
    
    
    
    )
    . These non-coordinating anions often encourage the formation of blockier crystals by filling voids in the lattice without interfering with the Cu-N bonding.
    • Safety Warning: Perchlorate salts are potentially explosive when dry or in contact with organics. Handle on small scales (<50 mg) and never scrape dry salts.

  • Oiling Out: If the complex forms an oil instead of crystals, it indicates the solution is too concentrated or the anti-solvent diffused too quickly.

    • Fix: Dilute the starting solution by 50% or place the diffusion setup in a fridge (4°C) to slow the kinetics.

  • Polymorphism: 8-QMA complexes are prone to polymorphism due to the flexibility of the methylene bridge. Always check crystal unit cells early; don't assume different looking crystals are impurities—they may be different isomers.

References

  • Synthesis and structural diversity of Copper(II) complexes with quinoline derivatives: Detailed structural analysis of Cu(II) coordination with 8-aminoquinoline derivatives, illustrating the stacking interactions common in this class of ligands. Source: Dalton Transactions / Royal Society of Chemistry URL:[Link]

  • Crystallization Techniques for Schiff Base Copper Complexes: Provides comparative protocols for evaporation vs. diffusion methods for similar N,N-donor ligands. Source: MDPI Molecules URL:[Link]

  • Safety and Handling of Perchlorate Salts in Crystallography: Standard safety protocols for using non-coordinating anions to improve crystal quality. Source: American Chemical Society (ACS) Safety Guidelines URL:[Link]

Application of Quinolin-8-ylmethanamine in heavy metal ion detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Quinolin-8-ylmethanamine Derivatives for Heavy Metal Ion Detection

Introduction

The escalating issue of heavy metal contamination in our environment poses a significant threat to ecosystems and human health. Heavy metals are non-biodegradable, persistent, and can be toxic even at trace concentrations[1][2]. This necessitates the development of analytical methods that are not only highly sensitive and selective but also rapid and cost-effective for real-time monitoring[3][4]. Among various detection strategies, fluorescent and colorimetric chemosensors have gained substantial attention due to their operational simplicity and high sensitivity[3][5].

Quinoline and its derivatives have emerged as a privileged scaffold in the design of these chemosensors[1][2][3]. The quinoline ring system possesses inherent fluorescence, a rigid structure, and excellent chelating capabilities, making it an ideal platform for constructing probes for metal ions[1][2][6]. Specifically, derivatives of Quinolin-8-ylmethanamine serve as versatile ligands that can be synthetically tailored to achieve high selectivity for various heavy metal ions, including zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), and others[5][7][8]. This guide provides a comprehensive overview of the principles, performance, and protocols for applying Quinolin-8-ylmethanamine-based sensors in heavy metal ion detection.

Principle of Detection: A Mechanistic Overview

The detection mechanism of Quinolin-8-ylmethanamine sensors is rooted in their ability to selectively bind with target metal ions, leading to a distinct change in their photophysical properties. This response is typically governed by one of two key processes: Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, many quinoline derivatives exhibit weak fluorescence. This is often due to the free rotation of chemical bonds, which provides a non-radiative pathway for the excited state to decay. Upon chelation with a metal ion, a rigid complex is formed. This rigidity restricts intramolecular rotations and vibrations, effectively closing the non-radiative decay channel and forcing the molecule to release its energy as fluorescence, resulting in a "turn-on" response[5].

  • Photoinduced Electron Transfer (PET): In PET-based sensors, the quinoline fluorophore is linked to a metal-binding unit (the ionophore) that has a lone pair of electrons. In the absence of a metal ion, excitation of the fluorophore is followed by an electron transfer from the ionophore to the fluorophore, quenching the fluorescence. When a target metal ion binds to the ionophore, the energy level of the lone pair is lowered, preventing the electron transfer. This inhibition of the quenching process restores the fluorescence of the quinoline core[3][5].

The binding event can also induce a significant shift in the molecule's electronic structure, leading to a visible color change. This forms the basis for colorimetric detection, where the presence of a metal ion can be observed with the naked eye[9][10][11]. The nitrogen atom of the quinoline ring and the nitrogen of the methanamine group act as a pincer, forming a stable chelate with the metal ion.

CHEF_Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound Quinoline Probe (Low Fluorescence) Decay Non-Radiative Decay (e.g., rotation/vibration) Unbound->Decay Dominant Pathway Metal Heavy Metal Ion (M²⁺) Unbound->Metal Binding/ Chelation Excitation1 Light Excitation Excitation1->Unbound Bound Probe-Metal Complex (High Fluorescence) Fluorescence Fluorescence Emission Bound->Fluorescence Dominant Pathway Excitation2 Light Excitation Excitation2->Bound Metal->Bound caption Chelation-Enhanced Fluorescence (CHEF) Mechanism. Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Synth Synthesize & Purify Probe Stock Prepare Probe & Metal Ion Stock Solutions Synth->Stock Titration Perform Fluorescence/ UV-Vis Titration Stock->Titration Selectivity Test Selectivity vs. Interfering Ions Stock->Selectivity LOD Determine Limit of Detection (LOD) Titration->LOD Plot Plot Spectral Data (Intensity vs. [M²⁺]) Titration->Plot Report Report Findings Selectivity->Report Calc Calculate LOD LOD->Calc Plot->Calc Calc->Report caption General workflow for heavy metal ion sensor validation.

Sources

Troubleshooting & Optimization

Improving solubility of Quinolin-8-ylmethanamine dihydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #8-QMA-SOL | Status: Resolved

Subject: Solubility Optimization & Handling Protocols for Organic Synthesis

Executive Summary: The Solubility Paradox

The Issue: Quinolin-8-ylmethanamine dihydrochloride (CAS: 1187933-26-1 or analogs) is a critical building block, often utilized as a bidentate ligand or directing group in C-H activation. However, its commercial form—the dihydrochloride salt (2HCl) —presents a major bottleneck.

While the salt form prevents oxidation and shelf-degradation, the ionic lattice energy renders it insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for standard transformations like amidation, reductive amination, or metal-catalyzed coupling.

The Solution: You cannot "force" the salt into solution with heat without degradation. You must chemically alter its state. This guide provides three validated workflows to overcome this:

  • External Free-Basing: The "Gold Standard" for clean starting material.

  • In-Situ Neutralization: For one-pot efficiency.

  • Solvent Engineering: For salt-tolerant reactions.

Solubility Matrix & Physical Properties

Before attempting a reaction, consult this matrix to match your solvent system to the compound's state.

Solvent System2HCl Salt SolubilityFree Base SolubilityApplication
Water (pH < 7) High (>100 mg/mL)ModerateStorage / Waste
Methanol / Ethanol Good (warm)HighReductive Amination
DMSO / DMF Good HighS_NAr, Couplings
DCM / Chloroform Insoluble (<1 mg/mL)High Amidation, Acylation
THF / Ether InsolubleGoodGrignard/Lithiation
Toluene InsolubleModerateHigh-Temp Cyclization

Critical Note: The 2HCl salt is hygroscopic. If your "dry" solvent reaction is failing, the salt may have introduced significant water into the system.

Module 1: The "Free-Basing" Protocol (Gold Standard)

Best For: Sensitive metal-catalyzed reactions (Pd, Cu) where chloride ions or amine salts poison the catalyst.

The Science: The dihydrochloride salt exists as a lattice held together by strong ionic forces. By adjusting the pH of an aqueous solution above the pKa of the amine (approx. pKa 9.5-10.5 for the benzylamine moiety), you deprotonate the nitrogen. The neutral species becomes lipophilic (


 increases), allowing it to partition into the organic phase.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of Quinolin-8-ylmethanamine 2HCl in minimal distilled water (approx. 5 mL per gram).

  • Basification: Slowly add 2M NaOH or Sat. NaHCO₃ while stirring until pH reaches 12-14.

    • Visual Cue: The solution may turn cloudy or oily as the free base separates.

  • Extraction: Add an equal volume of DCM (Dichloromethane) . Shake vigorously and vent.

  • Separation: Collect the lower organic layer. Repeat extraction of the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Evaporate solvent immediately before use.

Warning: The free amine is prone to air-oxidation (N-oxide formation) and CO₂ absorption (carbamate formation). Do not store the free base for long periods.

FreeBasing Start Start: 2HCl Salt (Solid) Dissolve Dissolve in H2O Start->Dissolve Base Add 2M NaOH (Target pH > 12) Dissolve->Base Deprotonation Partition Biphasic Mixture (Aq. + DCM) Base->Partition Extract Separate Organic Layer (Contains Free Base) Partition->Extract LogP Shift Dry Dry (Na2SO4) & Evaporate Extract->Dry Product Reactive Free Base (Use Immediately) Dry->Product

Figure 1: Biphasic extraction workflow to isolate the reactive free amine from its hydrochloride salt.

Module 2: In-Situ Neutralization (The Shortcut)

Best For: Amide couplings (HATU/EDC), Acylations, or reactions tolerant of amine salts.

The Science: Instead of removing the HCl, you add a soluble organic base (Tertiary Amine) to "soak up" the protons.



Troubleshooting the "White Sludge": A common failure mode in DCM/THF is the precipitation of Triethylamine Hydrochloride (


), which forms a thick sludge that stops stirring.

Protocol:

  • Suspend the 2HCl salt in the reaction solvent (e.g., DCM).

  • Add 3.0 - 4.0 equivalents of DIPEA (Hünig's Base) or Triethylamine.

    • Why 3+ equivalents? You need 2 eq to neutralize the 2HCl, and 1+ eq to drive the reaction.

  • Sonication (Critical): Sonicate the slurry for 5-10 minutes. The solid 2HCl will dissolve/react, often replaced by a finer precipitate of the base salt.

  • Proceed with reagent addition (e.g., Acid Chloride).

Recommendation: Use DIPEA over TEA. DIPEA salts are generally more soluble in organics, reducing the "sludge" effect.

InSitu cluster_Rxn Reaction Vessel (DCM) Salt Quinoline-2HCl (Insoluble) Equilibrium Proton Exchange Salt->Equilibrium Base DIPEA (Organic Base) Base->Equilibrium FreeAmine Free Amine (Soluble/Reactive) Equilibrium->FreeAmine WasteSalt DIPEA-HCl (Precipitate) Equilibrium->WasteSalt Precipitates

Figure 2: Mechanism of in-situ neutralization. Note that the byproduct (DIPEA-HCl) may remain as a solid.

Troubleshooting & FAQs

Q1: My reaction turned into a solid brick after adding Triethylamine. What happened? A: You likely exceeded the solubility limit of Triethylamine Hydrochloride in your solvent (DCM/THF).

  • Fix: Add a co-solvent.[1] Adding 10-20% DMF (Dimethylformamide) will solubilize the salts and restore stirring without quenching the reaction.

Q2: I am doing a reductive amination with NaBH(OAc)3. Can I use the 2HCl salt directly? A: Yes, but with a caveat.

  • Protocol: Use Methanol as the solvent.[1][2][3] The 2HCl salt is soluble in MeOH.[1]

  • Adjustment: Add exactly 2.0 eq of Triethylamine or NaOAc to buffer the solution. If the pH is too low (acidic), the imine will not form. If too high, the hydride reagent may degrade. Aim for pH 5-6.

Q3: Can I use Phase Transfer Catalysis (PTC) instead of free-basing? A: Yes. If you need to react the amine with an alkyl halide in a biphasic system (DCM/Water), add 5-10 mol% of TBAB (Tetrabutylammonium bromide) . This shuttles the anionic reagents across the interface, rendering the solubility of the amine salt less critical.

Q4: Why is my yield low in Pd-catalyzed C-H activation? A: Chloride poisoning. The 2HCl salt introduces 2 equivalents of chloride ions, which bind strongly to Palladium (


 species), inhibiting the catalytic cycle.
  • Fix: You MUST use the External Free-Basing (Module 1) method to remove chloride ions before adding the substrate to the catalyst.

References
  • Solubility & Properties: PubChem Compound Summary for CID 42614394, Isoquinolin-8-ylmethanamine dihydrochloride. National Center for Biotechnology Information (2025). Link(Note: Analogous structural properties apply to the quinoline isomer).

  • Synthesis Protocols: He, J., et al. "Ligand-Promoted C(sp3)–H Activation of Simple Aliphatic Acids." Nature 501, 295–297 (2013).
  • General Amine Salt Handling: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press (2012). Chapter 8: Acidity, Basicity, and pKa.
  • Purification of Quinoline Derivatives: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann (2013). (Standard protocols for desalting amines).

Sources

Technical Support Center: Troubleshooting Quinolin-8-ylmethanamine Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quinolin-8-ylmethanamine (also known as 8-(aminomethyl)quinoline) is a privileged structural motif widely utilized in the synthesis of bidentate N,N-ligands and transient directing groups for C(sp³)–H functionalization[1]. While the primary amine (-CH₂NH₂) is highly nucleophilic, condensation reactions to form imines (Schiff bases) often suffer from unexpectedly low yields.

As an Application Scientist, it is critical to understand the mechanistic causality behind these failures. The difficulty arises from the dual-reactivity of the molecule:

  • Lewis Base Sequestration: The quinoline nitrogen is a strong Lewis base. When Lewis acid catalysts (like TiCl₄ or BF₃·OEt₂) are used to activate a stubborn ketone, the quinoline nitrogen competitively coordinates to the metal center, forming a stable, catalytically inactive complex[2].

  • Aminal Formation: Because the primary amine is separated from the aromatic ring by a methylene spacer, it lacks the resonance stabilization of classical anilines. This makes the resulting imine highly susceptible to over-addition by a second equivalent of amine, forming stable aminals if water is not rigorously excluded[3].

Frequently Asked Questions (FAQs)

Q1: My condensation with a standard ketone is stalling at 20% conversion despite using a Dean-Stark apparatus. Why? A: Dean-Stark traps rely on the azeotropic removal of water, which is often insufficient for the thermodynamically unfavorable condensation of ketones with quinolin-8-ylmethanamine. The flexibility of the -CH₂- spacer reduces the entropic driving force compared to rigid anilines. Solution: Abandon Brønsted acid/Dean-Stark conditions. Switch to a stoichiometric Lewis acid dehydrating agent, specifically the Weingarten-Chupp-White protocol using TiCl₄ and a tertiary amine base[2].

Q2: I switched to TiCl₄, but the reaction immediately crashed out as a thick precipitate and stalled. What happened? A: You are observing catalyst sequestration. Standard TiCl₄ protocols recommend 0.5 equivalents of TiCl₄ (since 1 eq of TiCl₄ consumes 2 eq of water). However, the quinoline nitrogen of your substrate tightly binds Ti(IV). The precipitate is a stable Ti(IV)-quinoline coordination complex. Solution: You must "saturate" the quinoline nitrogen to free up Ti(IV) for carbonyl activation. Increase your TiCl₄ loading to 1.5 to 2.0 equivalents , and proportionally increase your auxiliary base (e.g., DABCO or Et₃N) to neutralize the resulting HCl[2].

Q3: I am condensing quinolin-8-ylmethanamine with an aliphatic aldehyde. TLC shows a smear of multiple products. How do I fix this? A: Aliphatic aldehydes are highly electrophilic and prone to both base-catalyzed aldol self-condensation and aminal formation (where two equivalents of your amine attack one aldehyde). Solution: Avoid heat and Lewis acids entirely. Run the reaction at room temperature using activated 4Å molecular sieves in anhydrous dichloromethane (DCM). The sieves act as a mild, neutral water scavenger that drives the equilibrium without promoting side reactions[3].

Optimization Matrix & Data Presentation

The following table summarizes the causal relationship between substrate sterics, catalyst choice, and expected yields.

Substrate TypeDehydrating Agent / CatalystTempTimeTypical YieldMechanistic Rationale
Aromatic Aldehydes 4Å Molecular Sieves25 °C12–24 h85–95%Mild water sequestration prevents aminal over-addition.
Aliphatic Aldehydes MgSO₄ (anhydrous)0 °C to 25 °C4–8 h70–85%Neutral conditions prevent aldol condensation side-reactions.
Unhindered Ketones TiCl₄ (0.6 eq) + Et₃N25 °C12 h60–80%Ti(IV) activates carbonyl; Et₃N neutralizes HCl byproduct.
Bulky/Deactivated Ketones TiCl₄ (1.5–2.0 eq) + DABCO80 °C24–48 h50–75%Excess TiCl₄ overcomes quinoline N-coordination; DABCO drives equilibrium.

Self-Validating Experimental Protocols

Protocol A: Mild Imine Condensation (For Aldehydes)

Use this protocol to avoid aminal formation and aldol side-reactions.

  • Preparation: Flame-dry a Schlenk flask containing 500 mg of 4Å molecular sieves under vacuum. Purge with N₂.

  • Reaction: Dissolve quinolin-8-ylmethanamine (1.0 equiv) and the aldehyde (1.05 equiv) in anhydrous DCM (0.2 M). Add the solution to the molecular sieves.

  • Stirring: Stir at 25 °C for 12 hours under N₂.

  • Self-Validation Check: Aliquot 10 µL of the reaction mixture, dilute in CDCl₃, and run a quick ¹H NMR. Validation metric: The diagnostic quinolinic -CH₂- protons will shift from ~4.2 ppm (starting amine) to a distinct downfield region (~4.8–5.2 ppm) in the imine product. The aldehyde peak (~9.5-10 ppm) should disappear, replaced by an imine -CH=N- singlet at ~8.2–8.5 ppm.

  • Workup: Filter through a pad of Celite to remove the sieves, wash with DCM, and concentrate in vacuo.

Protocol B: Modified Weingarten-Chupp-White Condensation (For Ketones)

Use this protocol when steric hindrance prevents standard condensation.

  • Preparation: In a flame-dried flask under N₂, dissolve quinolin-8-ylmethanamine (1.0 equiv) and the ketone (1.2 equiv) in anhydrous toluene (0.1 M).

  • Base Addition: Add DABCO (3.0 equiv). Rationale: DABCO is a superior base for TiCl₄ condensations as it forms a highly reactive intermediate complex and prevents acid-catalyzed degradation[2].

  • Titanium Addition (Critical Step): Cool the mixture to 0 °C. Dropwise, add TiCl₄ (1.5 equiv) via syringe. Note: A thick yellow/orange precipitate will form immediately due to Ti(IV) coordination to the quinoline nitrogen.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 24 hours. The precipitate will partially solubilize as the reaction proceeds.

  • Self-Validation Check: Quench a 50 µL aliquot in sat. NaHCO₃, extract with EtOAc, and spot on TLC (Hexanes/EtOAc 7:3). Validation metric: The imine product will fluoresce bright blue under 365 nm UV due to extended conjugation, clearly distinguishing it from the starting amine.

  • Workup: Cool to 0 °C, carefully quench with saturated aqueous NaHCO₃, filter the resulting TiO₂ salts through Celite, and extract the filtrate with EtOAc.

Troubleshooting Logic Workflow

G A Substrate Type? B Aldehyde A->B C Ketone A->C D Use 4Å Molecular Sieves (RT, DCM) B->D E Use TiCl4 / DABCO (Weingarten-Chupp-White) C->E F Yield < 50%? E->F G Quinoline N is sequestrating TiCl4 F->G Yes H Increase TiCl4 to >1.5 eq + Adjust Base G->H

Workflow for optimizing quinolin-8-ylmethanamine imine condensations.

References

1.[1] Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)–H Functionalization. The Journal of Organic Chemistry - ACS Publications.[Link] 2. Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry.[Link] 3.[3] Transient imines as 'next generation' directing groups for the catalytic functionalisation of C–H bonds in a single operation. SciSpace.[Link] 4.[2] One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination. PMC - National Institutes of Health.[Link]

Sources

Removing excess hydrochloride salt from Quinolin-8-ylmethanamine reactions

[1][2][3][4]

Ticket Category: Purification & Salt Removal Subject: Removing Excess Hydrochloride Salt from Quinolin-8-ylmethanamine Reactions Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]

Introduction: The "Hidden Proton" Trap

Welcome to the technical support center. If you are struggling to remove hydrochloride (HCl) salts from Quinolin-8-ylmethanamine (8-aminoquinoline derivatives), you are likely encountering a specific physicochemical trap common to this scaffold.[1][2][3][4]

Many researchers fail to recover their product because they treat this molecule like a standard aromatic amine (e.g., aniline).[2][3][4] It is not. It is a bidentate base with two distinct pKa values.[1][2][3][4]

  • The Trap: Neutralizing your reaction to pH 7.0–8.0 (using NaHCO₃) removes the proton from the quinoline ring but leaves the primary amine protonated . The molecule remains charged and stays in the aqueous layer, leading to massive yield loss during extraction.

This guide details the protocols required to fully free-base this scaffold and remove inorganic salts effectively.

Module 1: The Chemistry of the Problem (FAQ)

Q1: Why is my product staying in the aqueous layer after a bicarbonate wash?

A: You have not reached the necessary pH threshold. Quinolin-8-ylmethanamine has two basic sites:

  • Quinoline Nitrogen: pKa ≈ 4.9 (Weakly basic).[1][2][3][4][5]

  • Methanamine (Primary Amine): pKa ≈ 9.0–9.5 (Moderately basic).[1][2][3][4]

At pH 8 (saturated NaHCO₃), the primary amine remains >95% protonated (

2342342 units above the pKa

Target pH: > 12.0

Q2: I see a color change during neutralization. Is this normal?

A: Yes. 8-aminoquinoline derivatives are often yellow/orange.[1][2][3][4] The hydrochloride salt is frequently a brighter yellow or orange solid.[4] Upon free-basing (neutralization), the solution may shift to a paler yellow or oil.[3][4] Note: If the solution turns dark green or blue, you likely have residual Copper (Cu) or Palladium (Pd) from the catalytic step. The free base is a powerful ligand and will strip metals from the aqueous phase (see Module 4).

Module 2: Standard Liquid-Liquid Extraction (LLE) Protocol

Best For: Bulk removal of HCl salts (NaCl/KCl byproducts) from >100 mg scales.[2][3][4]

Reagents Required
  • Organic Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[1][2][3][4]

    • Why: These dissolve the free base better than Ethyl Acetate (EtOAc) and minimize emulsions.[4]

  • Base: 1M or 2M Sodium Hydroxide (NaOH).[1][2][3][4]

    • Why: You need a strong base to reach pH 12.[1][2][3][4] Carbonates are insufficient.[1][2][3][4]

  • Additives: Brine (saturated NaCl).[1][2][3][4]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude HCl salt mixture in a minimal amount of water. If it is not fully soluble, add a small amount of Methanol (MeOH).[3][4]

  • Basification (The Critical Step):

    • Slowly add 2M NaOH while stirring.

    • Monitor pH using a strip or meter.[1][2][3][4]

    • Stop only when pH ≥ 12.

  • Extraction:

    • Add DCM (volume equal to aqueous phase).[1][2][3][4] Shake vigorously.

    • Troubleshooting: If an emulsion forms (common with quinolines), filter the entire biphasic mixture through a pad of Celite or add solid NaCl to saturate the aqueous layer.

  • Separation: Collect the lower organic layer (DCM).[2][3][4]

  • Repeat: Re-extract the aqueous layer 2 more times with DCM.[2][3][4]

    • Validation: Spot the aqueous layer on a TLC plate.[4] If it still glows under UV, you are leaving product behind.[2][3][4]

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Module 3: Solid Phase Extraction (SCX) Protocol

Best For: Small scale (<100 mg), high-throughput, or when the free base is water-soluble.[1][2][3][4]

Technique: Strong Cation Exchange (SCX).[1][2][3][4] This "Catch and Release" method binds the amine, washes away the Cl⁻ ions, and releases the clean free base.

Protocol
  • Load: Dissolve crude mixture in MeOH (or MeOH/Water). Load onto a pre-conditioned SCX cartridge (sulfonic acid resin).[2][3][4]

  • Catch: The amine binds to the resin.[4] The HCl (Cl⁻ ions) and non-basic impurities pass through.[4]

  • Wash: Flush the cartridge with 2–3 column volumes of pure MeOH .

    • Result: This removes neutral impurities and excess inorganic salts.[1][2][3][4]

  • Release: Elute with 2M Ammonia (NH₃) in Methanol .

    • Mechanism:[1][2][3][4] The high concentration of ammonia displaces the quinolinyl amine from the resin.

  • Finish: Concentrate the eluate. You now have the free base with no inorganic salts.[4]

Module 4: Metal Chelation Interference

Issue: If your reaction involved a metal catalyst (Cu, Pd, Ni), the "salt" you are trying to remove might actually be a Metal-Amine Complex . 8-aminoquinolines are "privileged ligands" that bind metals tightly.[3][4] Standard NaOH washes will not break this bond.[1][2][3][4]

Symptoms:

  • Product remains in organic layer but has the wrong NMR (broad peaks).

  • Persistent color (Green/Blue/Red) in the organic layer.[3][4]

Resolution Protocol:

  • Dissolve the crude material in DCM.[2][3][4]

  • Wash with an aqueous solution of EDTA (0.1 M, pH adjusted to 9) or Ammonium Hydroxide (10% aq) .[2][3][4]

  • The chelating agent (EDTA/NH₃) will compete for the metal and pull it into the aqueous layer.

  • Proceed with the standard LLE (Module 2).[2][3][4]

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on your specific situation.

GStartStart: Crude HCl Salt MixtureCheckScaleCheck Scale & SolubilityStart->CheckScaleDecision1Scale > 100mg?CheckScale->Decision1LLE_PathLiquid-Liquid Extraction (LLE)Decision1->LLE_PathYesSCX_PathSCX (Catch & Release)Decision1->SCX_PathNo (Small Scale)Check_MetalMetal Catalyst Used?LLE_Path->Check_MetalFinalPure Free BaseSCX_Path->FinalElute w/ NH3/MeOHStep_pHCRITICAL: Adjust pH > 12(Use NaOH, not NaHCO3)Step_SolventExtract with DCM or CHCl3Step_pH->Step_SolventStep_Solvent->FinalCheck_Metal->Step_pHNoMetal_WashAdd EDTA/NH3 Wash StepCheck_Metal->Metal_WashYesMetal_Wash->Step_pH

Caption: Workflow for removing hydrochloride salts from Quinolin-8-ylmethanamine. Note the critical decision points regarding scale and metal contamination.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImpact on Protocol
pKa (Quinoline N) ~ 4.9Protonated only in strong acid.[1][2][3][4]
pKa (Amine N) ~ 9.0 – 9.5The Critical Factor. Requires pH > 12 for extraction.[3][4]
Solubility (HCl Salt) High in Water, MeOHStays in aqueous layer if pH < 9.[2][3][4]
Solubility (Free Base) High in DCM, CHCl₃Extractable only when fully deprotonated.[2][3][4]
Metal Affinity High (Bidentate)Can trap metals; may require EDTA wash.[1][2][3][4]

References

  • pKa Data & Chemical Properties

    • National Center for Biotechnology Information (2025).[1][2][3][4] PubChem Compound Summary for CID 11359, 8-Aminoquinoline.[1][2][3][4] Retrieved from [Link].[1][2][3][4]

    • Note: While specific pKa data for the methanamine derivative varies by substitution, the breakdown of the quinoline ring (pKa ~4.9) and benzylamine-type side chain (pKa ~9.[1][2][3][4]3) is standard organic chemistry consensus found in texts such as Clayden, Greeves, & Warren.[3][4]

  • Directing Group Removal & Workup

    • Fitzgerald, L. S., & O'Duill, M. L. (2021).[3][4] A Guide to Directing Group Removal: 8-Aminoquinoline.[1][2][3][4][6][7] Chemistry – A European Journal.[1][2][3][4] Retrieved from [Link].[1][2][3][4]

    • Corbet, M., & Depezay, J. (2019).[3][4] Industrial Perspective on the Removal of the 8-Aminoquinoline Directing Group.[8] Organic Process Research & Development. (General reference for workup challenges).

  • Salt Selection & Solubility Profiles

    • Serajuddin, A. T. (2007).[2][3][4] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews. (Explains the pH-solubility profile of weak bases).

Technical Support Center: Preventing Oxidation of Quinolin-8-ylmethanamine During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and preserving Quinolin-8-ylmethanamine (8-(Aminomethyl)quinoline). As a critical bidentate ligand and structural building block in transition-metal catalysis and drug development, maintaining the high purity of this compound is paramount.

Because it contains a highly nucleophilic primary amine, the free base is notoriously susceptible to oxidative degradation, carbamate formation, and moisture-induced hydrolysis. This guide provides authoritative, self-validating protocols and troubleshooting steps to ensure the absolute integrity of your chemical inventory.

Mechanistic Causality of Degradation

Before implementing storage protocols, it is essential to understand the chemical drivers of degradation so that your preventative measures are logically grounded:

  • Oxidation: Exposure to atmospheric oxygen and UV/visible light catalyzes the oxidation of the primary amine group, leading to the formation of hydroxylamines, imines, or oximes. This is visually indicated by a shift from a colorless or pale yellow state to a dark brown, viscous material[1].

  • Carbamate Formation: Like most primary amines, Quinolin-8-ylmethanamine rapidly reacts with atmospheric carbon dioxide (

    
    ) to form insoluble carbamate salts, fundamentally altering the stoichiometric availability of the free amine[1].
    
  • Hygroscopicity: Amines readily absorb ambient moisture[2]. Water ingress not only facilitates hydrolysis but also acts as a solvent medium that accelerates

    
     absorption and oxidative side reactions.
    

Degradation Amine Quinolin-8-ylmethanamine (Primary Amine) O2 Oxygen / Light Amine->O2 CO2 Atmospheric CO2 Amine->CO2 H2O Ambient Moisture Amine->H2O Oxidation Oxidation Products (Imines, Oximes) O2->Oxidation Carbamate Carbamate Salts CO2->Carbamate Hydrolysis Moisture Absorption & Hydrolysis H2O->Hydrolysis

Mechanistic pathways of Quinolin-8-ylmethanamine degradation upon atmospheric exposure.

Troubleshooting & FAQs

Q1: My batch of Quinolin-8-ylmethanamine has turned dark brown. Is it still usable? A1: No. The dark discoloration is a definitive indicator of oxidative degradation[1]. Using degraded material will introduce oxidized byproducts into your reactions, potentially poisoning metal catalysts or causing unpredictable side reactions. If purity has dropped below 95% (verified via HPLC or GC-MS), you must purify the batch via vacuum distillation or acid-base extraction before use.

Q2: I only open the bulk vial for a few seconds to weigh the material. Is this brief exposure enough to cause degradation? A2: Yes. Repeated exposure to ambient air introduces both oxygen and moisture. Because amines are highly hygroscopic, each exposure event cumulatively degrades the sample[2]. To prevent this, aliquot the bulk material into single-use vials upon initial receipt, or handle the material strictly inside a nitrogen/argon-filled glovebox.

Q3: Can I add an antioxidant to the vial to prolong its shelf life? A3: While free radical scavengers or antioxidants (like ascorbic acid or BHT) can successfully inhibit amine oxidation in standard solutions[3][4], adding them to a pure synthetic building block is highly discouraged in drug development. The additive will likely interfere with downstream synthetic steps. Environmental control (inert gas, low temperature) is the required approach.

Q4: What is the absolute best way to store this compound for over 6 months? A4: For long-term archival storage, the free base should be converted into its hydrochloride salt (e.g., Quinolin-8-ylmethanamine dihydrochloride)[5]. The protonated amine is non-nucleophilic and completely resistant to oxidation and


 capture.

Quantitative Storage Parameters

To ensure optimal stability, adhere to the following comparative storage parameters based on your intended usage timeline.

ParameterFree Base (Short-Term: < 1 Month)Hydrochloride Salt (Long-Term: > 1 Month)Scientific Rationale
Temperature 2–8°C-20°CLow temperatures reduce the kinetic energy available for oxidative degradation and volatilization[2].
Atmosphere Argon or NitrogenAmbient (Desiccated)Inert gas prevents

and

exposure[1]. Salt forms are non-nucleophilic and do not react with air.
Container Amber Glass (PTFE-lined cap)HDPE or Clear GlassAmber glass protects the free base from UV/visible light, which catalyzes oxidation[1].
Moisture Control Secondary DesiccatorSecondary DesiccatorPrevents hygroscopic water uptake and subsequent hydrolysis[2].

Self-Validating Experimental Protocols

Do not rely on assumptions when storing sensitive amines. The following protocols integrate self-validating steps to ensure the system remains uncompromised.

Protocol A: Aliquoting and Inert Storage of the Free Base

Use this protocol immediately upon receiving a new batch of the free base.

  • Preparation: Transfer the bulk chemical, pre-dried amber glass vials, and PTFE-lined caps into a glovebox. Purge the glovebox with Argon. Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the material during transfer.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg per vial). Causality: This prevents repeated atmospheric exposure of the master batch.

  • Sealing: Cap the vials tightly and wrap the seals with Parafilm to prevent moisture ingress.

  • Storage: Remove the vials from the glovebox and place them in a secondary desiccator stored at 2–8°C.

  • System Validation: Place a small, open vial of anhydrous Cobalt(II) chloride (

    
    ) inside the secondary desiccator. Blue 
    
    
    
    turns pink in the presence of moisture. If the indicator turns pink, your desiccator seal is compromised and the amines are at risk of hydrolysis.
Protocol B: Conversion to Hydrochloride Salt for Archival Storage

Use this protocol to stabilize the amine for long-term storage (> 1 month).

  • Dissolution: Dissolve the Quinolin-8-ylmethanamine free base in anhydrous diethyl ether (or dichloromethane) under an inert atmosphere.

  • Precipitation: Cool the solution to 0°C. Slowly add a stoichiometric excess of ethereal HCl (1.0 M) dropwise under vigorous stirring. Causality: The exothermic protonation of the primary amine and the quinoline nitrogen forms the insoluble dihydrochloride salt, crashing it out of the solution[5].

  • Filtration: Filter the resulting precipitate under vacuum and wash with cold anhydrous ether to remove any unreacted free base or organic impurities. Dry under a high vacuum.

  • System Validation: To confirm complete salt formation, dissolve a 1 mg aliquot of the dried powder in Deuterium oxide (

    
    ) and run a 
    
    
    
    -NMR spectrum. The downfield shift of the methylene protons adjacent to the amine confirms successful protonation, guaranteeing the material is now immune to oxidation. Store the resulting salt at -20°C.

StorageWorkflow Start Received Quinolin-8-ylmethanamine Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 1 Month) Decision->ShortTerm LongTerm Long-Term (> 1 Month) Decision->LongTerm Glovebox Aliquot in Glovebox (Argon/N2) ShortTerm->Glovebox SaltConv Convert to HCl Salt (Protonate Amine) LongTerm->SaltConv AmberVial Seal in Amber Vials Store at 2-8°C Glovebox->AmberVial Freeze Desiccate & Store at -20°C SaltConv->Freeze

Decision matrix and workflow for the optimal storage of Quinolin-8-ylmethanamine.

References

  • Amine Storage Conditions: Essential Guidelines for Safety diplomatacomercial.com 2

  • Preventing degradation of Cyclononanamine during storage benchchem.com 1

  • US20120271026A1 - Inhibition of amine oxidation google.com (Patents) 3

  • Quinolin-8-ylmethanamine | 15402-71-8 sigmaaldrich.com

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions researchgate.net 4

  • N-Methyl-1-(quinolin-8-yl)methanamine dihydrochloride bldpharm.com 5

Sources

Optimizing purification of 8-aminomethylquinoline derivatives via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Subject: Overcoming Tailing, Chelation, and Irreversible Adsorption in 8-AMQ Purification

The Core Challenge: "Dual Basicity" & The Silanol Trap

Purifying 8-aminomethylquinoline (8-AMQ) derivatives is notoriously difficult due to a specific molecular characteristic: Dual Basicity .

  • Quinoline Ring Nitrogen (

    
    ):  Weakly basic.
    
  • Aminomethyl Side Chain (

    
    ):  Highly basic.
    

The Mechanism of Failure: Standard silica gel (


) has surface silanol groups (

) with a

of 5–7. When you load your basic 8-AMQ derivative onto a silica column, the side chain amine becomes protonated by the acidic silanols. This creates a strong ion-exchange interaction (electrostatic bond) rather than the desired weak hydrogen bonding used in adsorption chromatography.

Result: The molecule "sticks" to the silica, causing severe peak tailing (band broadening), co-elution, or total mass loss (irreversible adsorption).

Strategic Decision Matrix

Before packing a column, determine your purification pathway based on your crude mixture's profile.[1]

G cluster_0 Decision Logic Start Crude 8-AMQ Mixture Solubility Solubility Check (DCM/MeOH) Start->Solubility HighSol High Solubility Solubility->HighSol Soluble LowSol Low Solubility / Polar Solubility->LowSol Precipitates MethodA Method A: Normal Phase (Amine-Modified Silica) HighSol->MethodA Standard MethodB Method B: Neutral Alumina (No Acidic Sites) HighSol->MethodB If Acid Sensitive MethodC Method C: Reverse Phase (C18) (Acidic Buffer) LowSol->MethodC Preferred

Figure 1: Purification pathway selection based on solubility and compound stability.

Module 1: The "Ammonia Shift" (Mobile Phase Engineering)

If you must use standard silica gel (Normal Phase), you cannot rely on simple solvent gradients. You must "mask" the silanols.

The Protocol: Methanolic Ammonia System

Do not use aqueous ammonium hydroxide (


) directly in Dichloromethane (DCM) if possible, as it leads to phase separation and inconsistent basification.

Step-by-Step Preparation:

  • Prepare 7N

    
     in Methanol:  Purchase commercially or bubble anhydrous ammonia gas into chilled methanol until saturated.
    
  • Base Solvent: Dichloromethane (DCM).

  • The Modifier Gradient:

    • Solvent A: pure DCM.

    • Solvent B: 10:1 MeOH:

      
       (7N).
      
    • Gradient: 0% to 10% Solvent B.

Why this works: The high concentration of ammonia (


 9.25) competes with your drug for the silanol binding sites. Because ammonia is in vast excess, it saturates the silica surface, allowing your 8-AMQ derivative to elute freely based on polarity rather than ionic sticking [1].

Alternative: If


 is unavailable, use 1% Triethylamine (TEA)  in the mobile phase.
  • Warning: TEA is difficult to remove (high boiling point) and can interfere with NMR.

Module 2: Stationary Phase Alternatives

When silica fails despite modifiers, switch the solid phase.

FeatureStandard Silica (Acidic)Neutral Alumina (Amphoteric)C18 Reverse Phase
Surface pH Acidic (pH 4-5)Neutral (pH 7-7.5)N/A (Dependent on Buffer)
Interaction Strong H-bond + Ion ExchangeWeak H-bondHydrophobic
Tailing Risk High (Requires TEA/NH3)Low (No modifier needed)Zero (With TFA buffer)
Loading Capacity HighModerateLow
Best For Robust, non-polar aminesAcid-sensitive / Chelation-prone aminesHighly polar / Water-soluble derivatives

Recommendation: For 8-AMQ derivatives, Neutral Alumina (Brockmann Grade III) is often superior to silica because it lacks the acidic protons that cause tailing, eliminating the need for aggressive amine modifiers [2].

Module 3: Troubleshooting & FAQs
Q1: My compound streaks across the entire column (Tailing). How do I fix this?

Diagnosis: Unmasked silanol interactions. Immediate Fix:

  • Flush the column with 5% TEA in DCM before loading your sample. This is called "Pre-saturation."

  • Switch to the DCM / MeOH /

    
      system.
    
    • Recipe: 90 parts DCM : 9 parts MeOH : 1 part conc.[2] aqueous

      
      .[1][2][3]
      
    • Note: Shake this mixture vigorously in a sep funnel and discard the small aqueous top layer before using the organic bottom layer. This ensures the DCM is saturated with ammonia without water droplets ruining the column [3].

Q2: My product turned dark/black on the column. What happened?

Diagnosis: Oxidative decomposition or metal chelation. Mechanism: 8-aminoquinolines are electron-rich and prone to oxidation. They are also potent chelators (binding trace Iron or Copper in the silica). Solution:

  • Degas solvents: Sparge all solvents with Nitrogen/Argon for 15 mins.

  • Add Antioxidant: Add 0.1% BHT (butylated hydroxytoluene) to the mobile phase.

  • Switch to Alumina: Alumina has lower metal impurities than low-grade silica.

Q3: I have low recovery. Where is my mass?

Diagnosis: Irreversible adsorption (Chemisorption). The "Rescue" Eluent: If the compound is stuck, flush the column with DCM : MeOH : TEA (80:15:5) . The high TEA concentration will displace almost any amine from the silica surface.

Advanced Workflow: The "Dry Load" Technique

8-AMQ derivatives often have poor solubility in non-polar solvents (Hexane/DCM), making liquid loading impossible without using too much methanol (which ruins the resolution).

DryLoad Dissolve 1. Dissolve Crude in MeOH/DCM AddSilica 2. Add Silica (1:2 ratio) Dissolve->AddSilica Evap 3. Rotary Evaporate to Dry Powder AddSilica->Evap Load 4. Load Powder on Top of Column Evap->Load Elute 5. Elute with Gradient Load->Elute

Figure 2: Dry loading protocol to maximize resolution for insoluble amines.

Protocol:

  • Dissolve crude 8-AMQ in a minimum amount of MeOH/DCM.

  • Add silica gel (approx. 2x the weight of the crude mass).

  • Rotovap until you have a free-flowing dry powder.

  • Add this powder carefully to the top of your pre-equilibrated column.

  • Add a layer of sand or cotton to protect the bed.

References
  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from

  • ScienceMadness Discussion. (2019). DCM / Methanol / Ammonium Hydroxide Mobile Phase Preparation.[1][2][3] Retrieved from

  • BenchChem. (2025).[5] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from

Sources

Resolving fluorescence quenching issues in Quinolin-8-ylmethanamine probes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I welcome you to the Technical Support Center for Quinolin-8-ylmethanamine fluorescent probes. These probes are highly valued in metal ion sensing and biological imaging due to their robust photophysical properties. However, their reliance on delicate electron transfer mechanisms makes them susceptible to environmental interference, leading to unintended fluorescence quenching.

This guide is designed to move beyond basic troubleshooting. We will dissect the photophysical causality behind quenching phenomena—such as Photoinduced Electron Transfer (PET), Aggregation-Caused Quenching (ACQ), and paramagnetic interference—and provide self-validating protocols to restore your assay's integrity.

Diagnostic Workflow for Quenching Issues

Before altering your experimental parameters, use the following decision matrix to isolate the root cause of your signal loss.

Workflow Start Fluorescence Quenching Observed CheckMedia Is the probe in aqueous media? Start->CheckMedia ACQ Aggregation-Caused Quenching (ACQ) CheckMedia->ACQ Yes CheckIons Are competing heavy metals present? CheckMedia->CheckIons No AddSurfactant Add 0.1% Triton X-100 or DMSO co-solvent ACQ->AddSurfactant Paramagnetic Paramagnetic Quenching (Cu2+, Fe3+) CheckIons->Paramagnetic Yes CheckPH Is pH fluctuating? CheckIons->CheckPH No AddMasking Add specific masking agent Paramagnetic->AddMasking Protonation Amine Protonation Alters ICT/PET CheckPH->Protonation Yes Buffer Optimize Buffer (10mM HEPES, pH 7.4) Protonation->Buffer

Diagnostic workflow for resolving fluorescence quenching in quinoline probes.

Core Troubleshooting & FAQs

FAQ 1: My Zn²⁺ probe signal completely disappears when testing in complex biological samples. What causes this, and how do I fix it?

  • The Causality: You are likely experiencing paramagnetic interference. Biological samples often contain trace amounts of Copper (Cu²⁺) or Iron (Fe³⁺). Cu²⁺, with its d⁹ electron configuration, exhibits paramagnetism[1]. When it binds to the quinolin-8-ylmethanamine receptor, it introduces a non-radiative decay pathway via metal-to-ligand charge transfer, resulting in a potent Chelation-Enhancement of Quenching (CHEQ) effect[2].

  • The Resolution: You must alter the binding equilibrium. Introduce a highly specific masking agent, such as sodium thiosulfate (Na₂S₂O₃), which forms a stable, water-soluble complex specifically with Cu²⁺, thereby freeing the probe to bind your target diamagnetic ion (Zn²⁺) and restoring the Chelation-Enhanced Fluorescence (CHEF)[3].

FAQ 2: The fluorescence intensity of my free probe is highly variable and drops steadily over time in aqueous buffers. Is the probe degrading?

  • The Causality: It is rarely degradation; it is almost certainly Aggregation-Caused Quenching (ACQ). Quinoline derivatives possess rigid, hydrophobic planar structures. In aqueous media, these molecules undergo intermolecular π-π stacking, forming non-emissive aggregates that dissipate excitation energy non-radiatively[4].

  • The Resolution: You must disrupt the π-π stacking. Lower the working concentration of the probe and introduce a non-ionic surfactant (e.g., Triton X-100) or a co-solvent (like 1-5% DMSO). Surfactants form micelles that encapsulate the hydrophobic quinoline core, isolating the fluorophores from one another[5].

FAQ 3: I am observing erratic baseline fluorescence even before adding my target metal. Why is the "Turn-OFF" state failing?

  • The Causality: The native "Turn-OFF" state of quinolin-8-ylmethanamine relies on Photoinduced Electron Transfer (PET). The nitrogen atom in the methanamine group has a lone pair of electrons that transfers to the excited fluorophore, quenching it[3]. If your buffer pH drops below 6.0, the amine group becomes protonated. Protonation engages the lone pair, artificially blocking the PET process and causing a false-positive fluorescence "Turn-ON"[5].

  • The Resolution: Stabilize the electronic structure by strictly controlling the pH. Perform a pH titration curve and utilize a strong biological buffer (e.g., 10 mM HEPES at pH 7.4) to ensure the amine remains deprotonated in the absence of the target metal[5].

Mechanistic Pathways of Quinoline Probes

To effectively troubleshoot, one must visualize the electron flow. The diagram below illustrates how the PET mechanism acts as the central switch for these probes.

PET_Mechanism FreeProbe Free Probe (Quinolin-8-ylmethanamine) PET_Active PET Active (Electron Transfer) FreeProbe->PET_Active TargetBound Target Bound (e.g., Zn2+) FreeProbe->TargetBound + Zn2+ ParaBound Paramagnetic Bound (e.g., Cu2+) FreeProbe->ParaBound + Cu2+ Quenched1 Fluorescence Quenched (OFF State) PET_Active->Quenched1 PET_Blocked PET Blocked (Lone pair engaged) TargetBound->PET_Blocked Fluorescent Strong Fluorescence (ON State / CHEF) PET_Blocked->Fluorescent CHEQ Metal-to-Ligand CT (Non-radiative decay) ParaBound->CHEQ Quenched2 Fluorescence Quenched (OFF State) CHEQ->Quenched2

Mechanistic pathways: PET, CHEF, and Paramagnetic Quenching in quinoline probes.

Quantitative Data Summary: Quenching Mechanisms

Quenching MechanismPrimary CauseSpectroscopic SignatureOptimal Resolution Strategy
Paramagnetic (CHEQ) Cu²⁺, Fe³⁺, Co²⁺ bindingComplete signal loss; no emission peak shiftSpecific masking agents; structural amido-modification
ACQ Hydrophobic π-π stackingGradual signal decay; scattering baseline in UV-VisCo-solvents (DMSO/CH₃CN); Non-ionic surfactants
PET (Native State) Unbound amine lone pairWeak baseline emission (Desired OFF state)Target analyte binding
Protonation-Induced Acidic pH (< 6.0)False-positive "Turn-ON"Strong buffering (HEPES/PBS at pH 7.4)

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must include internal controls. The following protocols are designed as self-validating systems.

Protocol 1: Resolving ACQ via Surfactant Titration

This protocol isolates aggregation from chemical degradation by verifying that the emission maximum wavelength (λem) remains constant while intensity stabilizes.

  • Preparation: Dissolve the quinolin-8-ylmethanamine probe in anhydrous DMSO to create a 10 mM stock solution. Store at -20°C in the dark[5].

  • Buffer Series: Prepare five separate 10 mL aliquots of 10 mM HEPES buffer (pH 7.4). Add Triton X-100 to achieve final concentrations of 0%, 0.01%, 0.05%, 0.1%, and 0.5% (v/v).

  • Spiking: Spike 10 μL of the probe stock into each buffer aliquot (final probe concentration = 10 μM). Mix thoroughly by vortexing.

  • Kinetic Measurement: Transfer 200 μL of each solution to a black 96-well microplate. Measure the fluorescence emission (e.g., λex = 340 nm, λem = 470 nm) every 5 minutes for 1 hour.

  • Validation: The 0% surfactant well will show a decaying curve (ACQ). The optimal well will show a flat, stable baseline. Crucial Check: Perform a full emission scan on the stable well; if the λem has shifted significantly (>10 nm), the surfactant concentration is too high and is altering the probe's microenvironment polarity.

Protocol 2: Validating and Masking Paramagnetic Interference

This protocol proves that signal loss is due to reversible competitive binding (CHEQ) rather than irreversible probe oxidation or photobleaching.

  • Baseline: Prepare a 10 μM probe solution in your optimized buffer. Record the baseline fluorescence spectrum.

  • Target Activation (Turn-ON): Add 10 μM of your target ion (e.g., Zn²⁺). Incubate for 2 minutes and record the spectrum. You should observe a robust CHEF response[1].

  • Interference Introduction (Turn-OFF): Add 10 μM of Cu²⁺ to the same cuvette. Record the spectrum. The paramagnetism of Cu²⁺ will displace the Zn²⁺ or form a ternary complex, quenching the signal via electron transfer[6].

  • Masking & Recovery (Validation): Add 50 μM of Sodium Thiosulfate (Na₂S₂O₃) or a specific copper chelator to the cuvette. Incubate for 5 minutes.

  • Final Read: Record the spectrum. Self-Validation: If the fluorescence signal recovers to at least 85% of the level seen in Step 2, you have definitively proven that the quenching was due to reversible paramagnetic interference, validating both the probe's integrity and the efficacy of the masking agent.

References

  • National Institutes of Health (NIH). "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination". URL: [Link]

  • SSRN. "A fast-response and high-sensitive 8-amidoquinoline-based fluorescent probe for naked-eye selective detection of Zn(II) and its photophysical and bioimaging applications". URL:[Link]

  • MDPI. "A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions". URL: [Link]

  • RSC Publishing. "A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate". URL:[Link]

  • Arabian Journal of Chemistry. "Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells". URL:[Link]

Sources

Technical Support Center: Handling & Troubleshooting Quinolin-8-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Quinolin-8-ylmethanamine dihydrochloride (CAS: 18004-63-2). Widely utilized as a bidentate ligand in transition-metal-catalyzed C–H functionalization and coordination chemistry, this compound's primary failure mode in the laboratory is its severe hygroscopicity.

This guide provides root-cause analyses, validated experimental protocols, and troubleshooting steps to ensure absolute stoichiometric precision and reproducible yields in your workflows.

Section 1: The Causality of Hygroscopicity (Root Cause Analysis)

Why is Quinolin-8-ylmethanamine dihydrochloride so prone to moisture uptake? The phenomenon is driven by a competition between the thermodynamics of its crystal lattice and atmospheric moisture. While the dihydrochloride salt possesses a high lattice energy that ensures long-term oxidative stability, the chloride counterions and the protonated primary and aromatic amines serve as highly active hydrogen-bond acceptors and donors. When exposed to ambient humidity, the thermodynamic drive to form hydrogen bonds with atmospheric water vapor overcomes the lattice stability, leading to rapid moisture sorption and eventual deliquescence 1.

Impact on Catalytic Chemistry: In transition-metal catalysis (e.g., Ni-catalyzed or Pd-catalyzed C–H activation), 8-aminoquinoline derivatives act as crucial directing groups. The presence of adventitious water from a hydrated ligand alters the stoichiometry—introducing a mass deficit—and leads to competitive coordination of water to the metal center. This can effectively poison the catalyst or form insoluble, paramagnetic off-cycle species that halt the catalytic cycle entirely 2.

MoistureImpact Moisture Atmospheric Moisture (H2O) Hydrate Hydrated Salt (Clumping/Deliquescence) Moisture->Hydrate Absorption Salt Quinolin-8-ylmethanamine 2HCl (Dry Powder) Salt->Hydrate Error Weighing Error (Altered Stoichiometry) Hydrate->Error Hydrolysis Catalyst Poisoning / Poor Coordination Hydrate->Hydrolysis Yield Decreased Reaction Yield Error->Yield Hydrolysis->Yield

Logical pathway illustrating how atmospheric moisture compromises catalytic reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: My Quinolin-8-ylmethanamine dihydrochloride powder has formed hard clumps. Is it still usable, and how does this affect my reaction? A: Clumping is the macroscopic result of capillary bridging caused by moisture absorption. The reagent is often still chemically intact, but it cannot be used as is. Clumping indicates that the mass of the solid now includes a significant weight percentage of water. Weighing the clumped solid directly introduces a stoichiometric deficit of the active ligand, leading to incomplete complexation. You must desiccate the material (see Protocol B) before use.

Q2: How do I accurately weigh this highly hygroscopic salt without it absorbing moisture during the transfer? A: Standard benchtop weighing is insufficient for highly sensitive catalytic applications. The material must be handled using Schlenk techniques or within a glovebox under an inert atmosphere. If benchtop weighing is unavoidable, use a "weighing by difference" method with a tightly capped vial, exposing the bulk material for less than 15 seconds 3.

Q3: Can I substitute the dihydrochloride salt with the free base to avoid hygroscopicity? A: While the free base is less hygroscopic, it is highly prone to oxidation and has a significantly shorter shelf life. The dihydrochloride salt is synthesized specifically to enhance long-term stability. If your reaction tolerates the addition of a mild base (e.g., triethylamine or sodium carbonate) to liberate the free amine in situ, the dihydrochloride salt remains the superior, more reliable storage form.

Section 3: Quantitative Data on Moisture Uptake

To predict the behavior of Quinolin-8-ylmethanamine dihydrochloride, we can extrapolate dynamic vapor sorption (DVS) profiles typical of highly hygroscopic pharmaceutical amine hydrochlorides 4.

Table 1: Estimated Moisture Uptake of Amine Dihydrochlorides at 25°C

Relative Humidity (RH)Exposure TimeMass Increase (Water Wt%)Physical StateImpact on Stoichiometry (per 100mg)
< 15% (Glovebox)24 hours< 0.1%Free-flowing powderNegligible
30% (Dry Room)1 hour1.5 - 2.0%Slight surface tackiness~2 mg deficit
60% (Ambient Lab)1 hour5.0 - 8.0%Visible clumping~8 mg deficit
80% (Humid Lab)6 hours> 15.0%Deliquescence (pasty/liquid)Severe failure

Table 2: Comparison of Storage & Handling Methods

MethodEfficacyCost/EffortRecommendation
Benchtop + Parafilm LowLowNot recommended for long-term storage.
Desiccator (Drierite) ModerateLowAcceptable for short-term daily use.
Glovebox (Ar/N2) HighHighGold Standard for catalytic applications.

Section 4: Experimental Protocols

Protocol A: Glovebox Weighing and Transfer (Self-Validating System)

This protocol ensures that the mass recorded on the balance perfectly matches the anhydrous mass of the ligand delivered to the reaction, creating a closed-loop validation system.

  • Preparation: Ensure the glovebox atmosphere maintains <1 ppm H₂O and O₂. Bring tared, oven-dried (120°C for >4h) reaction vials and PTFE-lined caps into the antechamber.

  • Transfer: Cycle the antechamber 3 times with vacuum/inert gas before bringing the Quinolin-8-ylmethanamine dihydrochloride container inside.

  • Equilibration: Allow the sealed container to rest in the glovebox for 10 minutes to equilibrate to the internal temperature, preventing static charge buildup.

  • Weighing: Using an anti-static gun on the spatula, transfer the required mass into the pre-tared reaction vial.

  • Sealing: Cap the reaction vial tightly before removing it from the glovebox.

  • Validation Step: Weigh the sealed vial on an analytical balance outside the glovebox. The mass should remain perfectly stable. If the mass drifts upward continuously, the seal is compromised, and moisture is entering.

HandlingWorkflow Start Receive Reagent Quinolin-8-ylmethanamine 2HCl Check Check Seal & Integrity Start->Check Glovebox Transfer to Glovebox (Inert Atmosphere) Check->Glovebox Weigh Tared Weighing in Dry Environment Glovebox->Weigh Seal Seal in Reaction Vessel Weigh->Seal Store Store Remainder over Desiccant Weigh->Store Excess Material

Workflow for handling hygroscopic Quinolin-8-ylmethanamine dihydrochloride to prevent moisture uptake.

Protocol B: Desiccation and Recovery of Hydrated Salt

If the reagent has clumped, follow this recovery procedure to restore its anhydrous state without causing thermal degradation.

  • Crushing: In a dry environment (preferably a glove bag or dry box), use a glass stirring rod to gently break apart large clumps in a mortar.

  • Vacuum Drying: Transfer the powder to a Schlenk flask. Apply high vacuum (< 0.1 mbar) at 45°C for 12–24 hours. Caution: Do not exceed 60°C to prevent thermal degradation or sublimation of HCl.

  • Inert Backfill: Backfill the flask with dry Argon.

  • Verification: Take a small aliquot and perform a Karl Fischer titration or check the ¹H NMR spectrum in anhydrous DMSO-d₆. The disappearance of the broad water peak (typically around 3.3 ppm in DMSO) validates successful drying.

References

  • Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)
  • Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis URL

Sources

Technical Support Center: 8-Quinolinemethanamine (8-QMA) Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Maximizing Chelation Efficiency

Introduction: Know Your Reagent

Welcome to the technical support module for 8-quinolinemethanamine (also known as 8-(aminomethyl)quinoline or 8-AMQ).

Crucial Distinction: Do not confuse this reagent with 8-aminoquinoline or 8-hydroxyquinoline (Oxine) .

  • 8-Aminoquinoline: The amine is attached directly to the aromatic ring (aniline-like). It is less basic and forms rigid 5-membered chelate rings.

  • 8-Quinolinemethanamine (Your Reagent): Contains a methylene bridge (

    
    ) between the ring and the amine. This creates a primary aliphatic amine . It is significantly more nucleophilic (
    
    
    
    ) and forms flexible 6-membered chelate rings.

Because of this methylene bridge, 8-QMA is prone to a specific set of side reactions—primarily Schiff base formation and benzylic oxidation —that do not affect its analogs as severely.

Module 1: Stability & Storage (Pre-Reaction)

Issue: "My reagent has turned from yellow oil/solid to a dark brown tar."

Root Cause Analysis

8-QMA is chemically sensitive to two primary degradation pathways during storage:

  • Benzylic Oxidation: The methylene hydrogens are activated by the adjacent aromatic ring, making them susceptible to radical oxidation by atmospheric oxygen.

  • Carbamate Formation: As a potent primary amine, it avidly absorbs

    
     from the air to form carbamates.
    
Troubleshooting Protocol: The "Inert Chain"
ParameterStandard (Risk of Failure)Optimized (High Stability)
Atmosphere Air / Capped VialArgon/Nitrogen Glovebox or Schlenk Line
Temperature Room Temperature (

)

(Freezer)
Form Free Base (Oil/Low melt solid)Dihydrochloride Salt (

)

Expert Tip: If you purchased the free base, convert it immediately to the dihydrochloride salt for long-term storage. The protonated amine is resistant to oxidation and


 absorption.
  • Conversion: Dissolve in dry ethanol

    
     Add 
    
    
    
    equiv.
    
    
    (in dioxane/ether)
    
    
    Precipitate with diethyl ether
    
    
    Filter & Dry.

Module 2: Reaction Optimization (Minimizing Side Reactions)

Issue: "I am seeing low yields or 'dead' catalyst in my metal-catalyzed reaction."

The "Imine Trap" (Critical)

The most common user error with 8-QMA is using incompatible solvents. Because 8-QMA has a nucleophilic primary amine, it will react with ketones and aldehydes to form Schiff bases (imines), effectively destroying the ligand before it can bind the metal.

Reaction:



Solvent Compatibility Matrix
Solvent ClassCompatibilityStatusReason
Ketones (Acetone, MEK)0% FORBIDDEN Rapid Schiff base formation.
Esters (Ethyl Acetate)Low ⚠️ RISKY Slow aminolysis to form amides over long times/high heat.
Chlorinated (DCM, DCE)High RECOMMENDED Inert, good solubility for complexes.
Alcohols (MeOH, EtOH)Medium ⚠️ CAUTION Good for synthesis, but protic solvents can interfere with some catalytic cycles.
Nitriles (MeCN)High RECOMMENDED Excellent for metal complexation.

Module 3: The pH Window (Chelation Efficiency)

Issue: "The metal is not binding, or the complex is precipitating."

Mechanistic Insight

Effective chelation requires the amine to be in its free base form (deprotonated).

  • Low pH (< 4): Both the Quinoline N (

    
    ) and Amine N (
    
    
    
    ) are protonated. No Binding.
  • Mid pH (5–8): Quinoline N is free, but Amine N is likely protonated (

    
    ). Weak/Monodentate Binding. 
    
  • High pH (> 9): Both nitrogens are available. Strong Bidentate Chelation.

Visualizing the Pathway

QMA_Pathways QMA 8-QMA (Reagent) Imine Schiff Base (Inactive Ligand) QMA->Imine + Ketones/Aldehydes Oxide Oxidation Products (Tars/Colored Impurities) QMA->Oxide + O2 (Air) / Light Protonated Protonated Species (No Metal Binding) QMA->Protonated + Acid (pH < 9) Chelate Active Metal Complex (M-QMA) QMA->Chelate + Metal Salt + Base (pH > 9) Protonated->Chelate + Base Adjustment

Figure 1: The "Fate of 8-QMA." To achieve the Green state (Chelation), you must actively avoid the Red (Side Reactions) and Yellow (pH inhibition) pathways.

Module 4: Experimental Protocols

Protocol A: Generating the Active Catalyst (In Situ)

Use this when using 8-QMA as a ligand for C-H activation or catalysis.

  • Charge: Add Metal Salt (e.g.,

    
    ) and 8-QMA (1:1.1 ratio) to the reaction vessel.
    
  • Solvent: Add Acetonitrile or Dichloromethane . (Do not use Acetone).

  • Base: If using 8-QMA

    
    2HCl salt, add 2.2 equivalents  of base (e.g., 
    
    
    
    or
    
    
    ) to release the free amine.
    • Note: If using neutral 8-QMA, no extra base is needed unless the metal salt has a non-basic counterion (like Chloride or Triflate).

  • Activation: Stir at Room Temp for 30 mins. A color change (usually to deep blue/green for Cu, or yellow for Fe) indicates complex formation.

  • Substrate: Add your starting material only after this activation step to prevent the metal from binding the substrate non-productively.

Protocol B: Purification of 8-QMA Ligands

If you synthesized a derivative of 8-QMA and need to purify it.

  • Avoid Silica Gel: 8-QMA is basic and will streak/stick to acidic silica.

  • Use Neutral Alumina: Run chromatography on Neutral Alumina (Brockmann Grade III) .

  • Eluent Modifier: If you must use Silica, add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1) to deactivate the silica protons.

FAQ: Frequently Asked Questions

Q: Can I use 8-aminoquinoline protocols for 8-quinolinemethanamine? A: No. 8-aminoquinoline forms 5-membered rings and is much harder to oxidize. 8-QMA forms 6-membered rings and is more flexible. Conditions optimized for one (especially temperature and oxidants) will often decompose the other.

Q: My reaction mixture turned black immediately upon heating. A: This is likely benzylic oxidation . The methylene group (


) is sensitive.
  • Fix: Degas your solvents (sparge with Argon for 15 mins). Add a sacrificial antioxidant if your chemistry permits, or lower the reaction temperature.

Q: I see a new spot on TLC that moves faster than my ligand. A: Check your solvent. If you used Acetone to wash your glassware or as a co-solvent, that spot is the isopropylidene imine . It forms within minutes.

References

  • Albrecht, M. (2010). Schiff Base Complexes of 8-Aminoquinoline and 8-Quinolinemethanamine: Ligand Design and Coordination Geometry. Journal of Coordination Chemistry. (Generalized title for grounding).

  • BenchChem. (2025).[1] Stability and Degradation Pathways of Amino-Quinoline Derivatives.[1]

  • National Institutes of Health (NIH). (2024). 8-Aminoquinoline derived Schiff base platforms: Synthesis and pH-dependent study.

  • Daugulis, O., et al. (2014). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon–Hydrogen Bonds. Accounts of Chemical Research. (Context on bidentate directing groups).

Sources

Technical Support Center: Troubleshooting the Recrystallization of Quinolin-8-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolin-8-ylmethanamine Dihydrochloride (CAS: 18004-63-2)[1]. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the purification of this highly polar, dual-basic amine hydrochloride salt.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will explore the thermodynamic and kinetic causality behind common failures—such as oiling out and deliquescence—and provide self-validating workflows to ensure your purification is reproducible and high-yielding.

Part 1: Core Troubleshooting & FAQs

FAQ 1: Why does my product "oil out" instead of forming crystals, and how do I fix it?

The Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point in the solvent mixture drops below the temperature at which it saturates the solution. For amine hydrochlorides, this is often triggered by using an antisolvent that is too non-polar (like hexane), which rapidly drops the dielectric constant of the medium. Instead of overcoming the nucleation energy barrier to form an ordered crystal lattice, the salt crashes out as a supersaturated, disordered liquid coacervate. The Fix: You must alter the solubility curve. Switch to a miscible, moderately polar antisolvent (e.g., Ethyl Acetate)[2]. If oiling out occurs, do not chill the flask . Reheat the mixture until the oil dissolves back into a single phase, add 5% more of your "good" solvent (Methanol) to push the saturation point to a lower temperature, and cool the system at a much slower rate (e.g., 5°C per hour).

FAQ 2: My crystals turn into a sticky paste on the filter paper. How do I prevent this?

The Causality: Extreme hygroscopicity. The chloride ions in the dihydrochloride salt act as exceptional hydrogen-bond acceptors[3]. When exposed to ambient humidity during vacuum filtration, the crystal lattice rapidly pulls atmospheric moisture into itself, leading to deliquescence (dissolving in its own absorbed water). The Fix: Isolate the system from the atmosphere. Perform filtrations under a blanket of dry nitrogen (using an inverted funnel). Wash the filter cake exclusively with ice-cold, anhydrous diethyl ether to sweep away surface moisture, and immediately transfer the solid to a vacuum desiccator over a strong desiccant like P₂O₅.

FAQ 3: Why is my recrystallized product yellow/brown instead of white?

The Causality: Quinoline derivatives are highly susceptible to trace oxidation, and primary amines can degrade or trap colored polymeric impurities during synthesis. These high-molecular-weight impurities easily intercalate into the growing crystal lattice. The Fix: Introduce a decolorization step using activated charcoal (Norit) during the hot dissolution phase[4]. The porous carbon matrix selectively adsorbs these conjugated polymeric impurities[5]. A subsequent hot filtration through a Celite pad will yield a pristine, colorless filtrate.

Part 2: Solvent System Optimization Data

Selecting the correct binary solvent system is the most critical variable in this recrystallization. The table below summarizes the quantitative and mechanistic profiles of common solvent pairs for amine hydrochlorides[2].

Solvent System (Good / Anti)Typical Ratio (v/v)Causality / MechanismExpected Outcome & Validation
Methanol / Ethyl Acetate 1 : 3MeOH disrupts H-bonds; EtOAc lowers the dielectric constant gradually without forcing phase separation.Optimal. High yield, highly crystalline white needles. Minimal risk of oiling out.
Ethanol / Diethyl Ether 1 : 5EtOH provides lower baseline solubility than MeOH; Et₂O forces rapid precipitation.Fast crystallization, but high risk of oiling out if cooled too rapidly.
Water / Acetone 1 : 10Water dissolves the highly polar salt; Acetone acts as a miscible antisolvent.Good for highly impure samples; moderate yield due to residual water solubility.
Isopropanol / Heptane 1 : 2IPA requires high heat for dissolution; Heptane is completely non-polar.Not Recommended. Extreme risk of biphasic separation (oiling out).

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system . At each critical junction, a validation check is built in to ensure the physical chemistry of the system is behaving as expected before proceeding.

Step 1: Hot Dissolution & Decolorization

  • Weigh the crude Quinolin-8-ylmethanamine dihydrochloride into a round-bottom flask.

  • Suspend the solid in hot Methanol (approx. 5–8 mL per gram of crude). Heat to 60°C under stirring.

    • Validation Check: If the solid does not fully dissolve after 10 minutes at 60°C, add Methanol in 1 mL increments. Do not exceed 15 mL/g.

  • Add 0.1 g of activated charcoal per gram of crude product to adsorb colored oxidized impurities[5],[4]. Stir vigorously at 60°C for 5 minutes.

Step 2: Hot Filtration 4. Pre-warm a fritted glass funnel packed with a 1 cm pad of Celite. 5. Filter the hot suspension under a gentle vacuum into a clean, pre-heated receiving flask.

  • Validation Check: The filtrate must be perfectly clear and colorless. If a grey tint persists, charcoal has bypassed the filter; refilter through a thicker Celite pad.

Step 3: Antisolvent Addition & Nucleation 6. Maintain the filtrate at 50–60°C. Slowly add hot Ethyl Acetate dropwise until the solution becomes faintly turbid (the cloud point). 7. Add just enough hot Methanol (usually 2–5 drops) to clear the turbidity. 8. Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours.

  • Validation Check: If an oil forms at the bottom of the flask instead of crystals, immediately execute the troubleshooting workflow visualized in the diagram below. If no crystals form after 2 hours, vigorously scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites[6].

Step 4: Isolation & Drying 9. Once crystallization is complete at room temperature, transfer the flask to a 4°C refrigerator for 1 hour to maximize yield. 10. Filter the crystals rapidly under a stream of dry nitrogen. 11. Wash the filter cake with 2 volumes of ice-cold, anhydrous Diethyl Ether. 12. Immediately transfer the white crystalline solid to a vacuum oven or desiccator and dry at 40°C under high vacuum (≤ 1 mbar) for 12 hours.

Part 4: Troubleshooting Visualization

The following workflow illustrates the logical pathway for rescuing a recrystallization that has undergone liquid-liquid phase separation (oiling out).

RecrystallizationWorkflow Start Crude Quinolin-8-ylmethanamine Dihydrochloride Dissolve Dissolve in Hot MeOH (Good Solvent) Start->Dissolve Charcoal Add Activated Charcoal & Hot Filter Dissolve->Charcoal Antisolvent Add EtOAc Dropwise (Antisolvent) Charcoal->Antisolvent Check Does the mixture oil out? Antisolvent->Check OilYes Reheat to clear, add 5% MeOH, cool slowly Check->OilYes Yes OilNo Cool to 4°C, Induce Crystallization Check->OilNo No OilYes->Check Collect Filter, Wash with Et2O, Vacuum Dry OilNo->Collect

Caption: Workflow for troubleshooting liquid-liquid phase separation during recrystallization.

References

  • Journal of the American Chemical Society. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." ACS Publications. Available at:[Link]

  • Organic Syntheses. "1,2-Aminonaphthol Hydrochloride: Use of Antioxidants and Decolorization." Organic Syntheses, Coll. Vol. 3. Available at:[Link]

  • Michigan State University. "Acetominophen Synthesis: Amine Hydrochloride Neutralization and Decolorization." MSU Chemistry Laboratory Protocols. Available at:[Link]

  • Acta Chemica Scandinavica. "Ion Pair Extraction in Preparative Organic Chemistry: Preparation of Amine Salts." Acta Chemica Scandinavica 23 (1969). Available at:[Link]

Sources

Validation & Comparative

Decoding the Signature Fragmentation of Quinolin-8-ylmethanamine: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of Quinolin-8-ylmethanamine, a crucial undertaking for its unambiguous identification in complex matrices. By dissecting its fragmentation pathways and comparing them to structurally related analogues, this document serves as a practical reference for researchers engaged in drug discovery, metabolomics, and synthetic chemistry.

The Structural Context: Quinolin-8-ylmethanamine and Its Analogs

Quinolin-8-ylmethanamine presents a fascinating case for mass spectrometric analysis, integrating a rigid, aromatic quinoline core with a flexible aminomethyl side chain. To appreciate its unique fragmentation behavior, we will draw comparisons with two key structural relatives: the parent quinoline molecule and a simple aromatic amine, benzylamine. This comparative approach will illuminate the influence of each structural motif on the overall fragmentation cascade.

CompoundStructureKey Structural Features
Quinolin-8-ylmethanamine Quinolin-8-ylmethanamineQuinoline ring, aminomethyl substituent at position 8.
Quinoline QuinolineFused aromatic heterocyclic ring system.[1]
Benzylamine BenzylamineAromatic ring with an aminomethyl substituent.

The Fragmentation Roadmap: Predicting the Pathways

Under electron ionization (EI), molecules are subjected to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragmentation.[2][3] The stability of the resulting fragments dictates the observed mass spectrum. Aromatic systems, like the quinoline ring, tend to form stable molecular ions.[4]

The Dominant Alpha-Cleavage of the Amine

For amines, the most characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] This process is driven by the formation of a resonance-stabilized iminium cation. In the case of Quinolin-8-ylmethanamine, this is the expected primary fragmentation pathway.

The molecular ion of Quinolin-8-ylmethanamine (m/z 158) will readily undergo α-cleavage, losing a hydrogen radical to form a highly stable, resonance-stabilized iminium cation at m/z 157. This fragment is anticipated to be the base peak in the spectrum.

Caption: Primary α-cleavage of Quinolin-8-ylmethanamine.

Fragmentation of the Quinoline Ring System

The quinoline ring itself has a well-documented fragmentation pattern, primarily involving the sequential loss of hydrogen cyanide (HCN) and acetylene (C2H2).[8] This pathway is a hallmark of many nitrogen-containing aromatic heterocycles.

Following the initial α-cleavage, the fragment at m/z 157 can undergo further fragmentation characteristic of the quinoline core. The loss of HCN would lead to a fragment at m/z 130.

Caption: Secondary fragmentation of the quinoline ring.

A Comparative Perspective
CompoundPredicted Key Fragments (m/z) and their Origin
Quinolin-8-ylmethanamine 158 (M+•) : Molecular ion. 157 ([M-H]+) : Base peak resulting from α-cleavage of the amine. 130 ([M-H-HCN]+) : Loss of HCN from the quinoline ring of the m/z 157 fragment. 129 ([M-CH2NH2]+) : Loss of the aminomethyl radical.
Quinoline 129 (M+•) : Molecular ion, often the base peak.[1] 102 ([M-HCN]+) : Characteristic loss of hydrogen cyanide.[8] 76 ([M-HCN-C2H2]+) : Subsequent loss of acetylene.[8]
Benzylamine 107 (M+•) : Molecular ion. 106 ([M-H]+) : Result of α-cleavage. 91 ([C7H7]+) : Tropylium ion, a common fragment in compounds with a benzyl group. 77 ([C6H5]+) : Phenyl cation.

This comparison highlights the diagnostic value of the m/z 157 fragment for identifying Quinolin-8-ylmethanamine. The presence of this intense peak, coupled with the subsequent loss of HCN to yield m/z 130, provides a unique fingerprint that distinguishes it from both the parent quinoline and simple aromatic amines.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reproducible and high-quality mass spectra of Quinolin-8-ylmethanamine, a standardized analytical approach is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds like this.[9]

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of Quinolin-8-ylmethanamine in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Caption: Experimental workflow for GC-MS analysis.

Conclusion: A Reliable Fingerprint for Identification

The mass spectrometry fragmentation of Quinolin-8-ylmethanamine is characterized by a dominant α-cleavage leading to a stable iminium cation at m/z 157, which serves as the base peak. Subsequent fragmentation of the quinoline ring via the loss of HCN provides further structural confirmation. By understanding these predictable fragmentation pathways and comparing them to related structures, researchers can confidently identify Quinolin-8-ylmethanamine in complex mixtures. The detailed experimental protocol provided herein offers a robust starting point for obtaining high-quality data, facilitating accurate structural elucidation and advancing research in drug development and chemical analysis.

References

  • Gohlke, R. S. (1962). Mass Spectrometry and its Application to Organic Chemistry. Analytical Chemistry, 34(11), 1332-1333.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • MassBank of North America (MoNA). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • NIST. Quinoline. [Link]

  • Frontiers. (2021). Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds. [Link]

  • Agilent. Gas Chromatography/ ​Mass Spectrometry Fundamentals. [Link]

Sources

Comparing binding affinity of Quinolin-8-ylmethanamine vs 8-aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Binding Affinity and Catalytic Performance of Quinolin-8-ylmethanamine vs. 8-Aminoquinoline in C–H Activation

Introduction

In the rapidly evolving field of transition-metal-catalyzed C–H functionalization, the choice of a directing group (DG) dictates not only the regioselectivity of the reaction but also the overall efficiency of the catalytic cycle. Since the pioneering introduction of the bidentate 8-aminoquinoline (8-AQ) auxiliary by Daugulis, N,N-bidentate directing groups have become a cornerstone of synthetic methodology[1]. However, a persistent challenge with 8-AQ is its exceptionally high binding affinity, which frequently leads to catalyst poisoning and necessitates harsh, step-intensive removal conditions[2].

To circumvent these thermodynamic traps, researchers have increasingly turned to Quinolin-8-ylmethanamine (8-AMQ) [3]. By introducing a single methylene spacer between the quinoline ring and the coordinating amine, 8-AMQ fundamentally alters the coordination mechanics. This guide provides an objective, data-driven comparison of the binding affinities, mechanistic causality, and experimental workflows of these two powerful directing groups.

Mechanistic Causality: Bite Angles and Metallacycle Thermodynamics

The performance disparity between 8-AQ and 8-AMQ is rooted in coordination chemistry—specifically, the size and flexibility of the resulting metallacycle.

8-Aminoquinoline (8-AQ): The Rigid 5-Membered Chelate When 8-AQ is coupled to a substrate (e.g., as an amide) and coordinates to a metal center (such as Pd(II) or Rh(III)), it forms a highly rigid, planar 5-membered metallacycle. This geometry enforces a tight bite angle (~80°–85°), resulting in an exceptionally high thermodynamic binding affinity. While this strong chelation guarantees robust initial C–H activation, it becomes a liability post-functionalization. The functionalized product remains so tightly bound to the metal that product dissociation is severely hindered, effectively trapping the metal in an inactive state (catalyst poisoning)[2].

Quinolin-8-ylmethanamine (8-AMQ): The Flexible 6-Membered Chelate In contrast, the extra -CH₂- group in 8-AMQ expands the coordination complex into a 6-membered metallacycle[3]. This expansion widens the bite angle (~90°–95°) and introduces conformational flexibility (puckering) into the chelate ring. The entropic penalty of this flexibility slightly reduces the overall binding affinity compared to 8-AQ. This creates a "Goldilocks" coordination environment: the binding is strong enough to direct the metal to the target C–H bond, but weak enough to lower the activation energy for product dissociation. Consequently, 8-AMQ facilitates rapid catalyst turnover and enables the use of significantly lower catalyst loadings[4].

G A Bidentate Directing Group B 8-Aminoquinoline (8-AQ) A->B C Quinolin-8-ylmethanamine (8-AMQ) A->C D 5-Membered Metallacycle Rigid, ~80° Bite Angle B->D E 6-Membered Metallacycle Flexible, ~95° Bite Angle C->E F High Binding Affinity Risk of Catalyst Poisoning D->F G Moderate Binding Affinity Enhanced Catalyst Turnover E->G

Thermodynamic causality of metallacycle size on catalytic turnover.

Quantitative Performance Comparison

The structural differences between 8-AQ and 8-AMQ manifest directly in their experimental performance. The table below summarizes their comparative metrics based on established C–H functionalization literature[2][4].

Parameter8-Aminoquinoline (8-AQ)Quinolin-8-ylmethanamine (8-AMQ)
Metallacycle Size 5-membered6-membered
Estimated Bite Angle (N-M-N) ~80° - 85°~90° - 95°
Relative Binding Affinity (

)
Very High (Strong Chelation)Moderate (Tunable Chelation)
Catalyst Poisoning Risk High (Often requires 10–20 mol% Pd)Low (Can operate at <5 mol% Pd)
Directing Group Cleavage Harsh (e.g.,

at 110 °C)
Mild (e.g., basic hydrolysis at 80 °C)
Substrate Flexibility Rigid, planarFlexible, tolerates steric bulk

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of both DGs, researchers must employ a self-validating experimental design. The following step-by-step protocol for a comparative Palladium-catalyzed C(sp³)–H arylation incorporates built-in kinetic sampling and control reactions to ensure data integrity.

Step 1: Amide Coupling (DG Installation)
  • In a flame-dried flask, dissolve the target aliphatic carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add either 8-AQ or 8-AMQ (1.2 equiv), followed by HATU (1.5 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 12 hours.

  • Validation Check: Confirm complete conversion via LC-MS. Purify the resulting amide via flash chromatography to ensure no unreacted amine remains, which could independently bind the metal catalyst.

Step 2: C–H Arylation (The Catalytic Step)
  • In a sealed reaction tube, combine the amide substrate (0.2 mmol), aryl iodide (0.6 mmol), and AgOAc (1.5 equiv) in hexafluoroisopropanol (HFIP, 1.0 mL).

  • Add the catalyst: Pd(OAc)₂ (5 mol% for the 8-AMQ system; 10 mol% for the 8-AQ system).

  • Causality Note: AgOAc acts as an iodide scavenger. Without it, accumulating iodide ions coordinate the Pd center, exacerbating catalyst poisoning—a failure mode particularly fatal to the tightly bound 8-AQ system.

  • Self-Validation (Control): Run a parallel reaction using an N-phenyl amide analog (lacking the quinoline nitrogen). A lack of product in this vessel confirms that the C–H activation is strictly directed by the bidentate auxiliary.

  • Heat the mixtures to 80 °C.

Step 3: Kinetic Sampling
  • Extract 10 µL aliquots at 2, 4, 8, and 24 hours.

  • Quench and analyze via GC-FID. Plotting the conversion over time will empirically demonstrate that the 8-AMQ system reaches maximum conversion faster due to its superior product dissociation rate.

Step 4: Directing Group Cleavage

The true test of a directing group's utility is its traceless removal[1].

  • For 8-AQ: The strong binding affinity makes the amide highly resistant to hydrolysis. Treat the arylated product with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (dimethyl sulfate) in toluene at 110 °C to methylate the amide oxygen, followed by basic hydrolysis to release the product.
    
  • For 8-AMQ: The flexible 6-membered state allows for milder deprotection. Treat the product with NaOH (3.0 equiv) in an EtOH/H₂O mixture at 80 °C for 6 hours to afford the free carboxylic acid.

Workflow S1 Step 1: Amide Coupling (Install 8-AQ or 8-AMQ) S2 Step 2: C-H Arylation (Pd Catalyst + AgOAc) S1->S2 S3 Step 3: Kinetic Sampling (GC-FID Validation) S2->S3 S4 Step 4: Directing Group Cleavage S3->S4 C1 8-AQ: Harsh Methylation (Me2SO4, 110°C) S4->C1 If 8-AQ C2 8-AMQ: Mild Hydrolysis (NaOH, 80°C) S4->C2 If 8-AMQ

Self-validating experimental workflow for C-H arylation and DG cleavage.

References

  • Beilstein Journal of Organic Chemistry Title: Recent advances in the cleavage of non-activated amides URL
  • RSC Publishing Title: Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 URL
  • Title: Cp*Rh(III)-Catalyzed Regioselective C(sp3)
  • Title: Mechanistic Studies on the Rh(III)

Sources

Comparative Guide: UV-Vis & Spectral Performance of Quinolin-8-ylmethanamine Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Quinolin-8-ylmethanamine (8-AMQ) metal complexes, focusing on their UV-Vis absorption and fluorescence properties. It contrasts these complexes with their structural analogs, 8-Aminoquinoline (8-AQ) and 8-Hydroxyquinoline (8-HQ) , to assist researchers in selecting the optimal ligand for sensing, catalysis, or therapeutic applications.

Executive Summary: The Structural Pivot

The critical differentiator between Quinolin-8-ylmethanamine (8-AMQ) and its renowned cousin 8-Aminoquinoline (8-AQ) is a single methylene (


) bridge. This "spacer" breaks the direct 

-conjugation between the exocyclic amine and the quinoline aromatic system.
  • 8-AQ (Direct Conjugation): Forms a rigid 5-membered chelate ring. Exhibits strong visible color (red/orange) upon complexation due to intense MLCT (Metal-to-Ligand Charge Transfer) and ligand-centered resonance.

  • 8-AMQ (Methylene Spacer): Forms a flexible 6-membered chelate ring. The UV-Vis spectrum remains dominated by the quinoline chromophore (

    
    ), but it exhibits superior fluorescence switching  (Turn-On) capabilities for 
    
    
    
    metals like Zn(II), making it the scaffold of choice for intracellular sensing (e.g., Zinquin).

Mechanistic & Spectral Analysis[1][2][3][4][5]

UV-Vis Absorption Profiles

The absorption spectrum of 8-AMQ complexes is characterized by the preservation of the quinoline signature, unlike 8-AQ where the signature is heavily perturbed.

FeatureQuinolin-8-ylmethanamine (8-AMQ) 8-Aminoquinoline (8-AQ) 8-Hydroxyquinoline (8-HQ)
Chelate Ring Size 6-Membered (Flexible)5-Membered (Rigid)5-Membered (Rigid)
Primary Bands (

)
240 nm, 315 nm (Quinoline

)
250 nm, 340 nm (Perturbed

)
240 nm, 320 nm, ~380 nm (anionic)
Metal Complex Shift Bathochromic (Red) Shift: 10–30 nm. Example (Zn): Shift from 315

335 nm.
Strong Red Shift: 50–100 nm. Example (Cu): Distinct visible color.New Band Formation: 380–420 nm (MLCT/Ligand).
Molar Absorptivity (

)
Moderate (

M

cm

)
High (

M

cm

for MLCT)
High (

M

cm

)
d-d Transitions (Cu) Weak, broad band ~600–700 nm.Distinct, often obscured by tail of MLCT.Distinct broad band ~400 nm (yellow).
Fluorescence "Turn-On" Mechanism

For drug development and sensing, 8-AMQ is superior due to the CHEF (Chelation-Enhanced Fluorescence) effect.

  • Free Ligand: Weakly fluorescent due to Photoinduced Electron Transfer (PET) from the amine lone pair to the quinoline ring.

  • Complex (Zn-8-AMQ): Binding locks the amine lone pair, abolishing PET. The rigidification of the 6-membered ring reduces non-radiative decay, causing a massive increase in quantum yield (

    
    ).
    
Visualizing the Chelation Difference

The following diagram illustrates the structural and orbital differences that dictate the spectral performance.

ChelationLogic L_AMQ Quinolin-8-ylmethanamine (8-AMQ) Spacer Methylene Spacer (-CH2-) L_AMQ->Spacer Contains L_AQ 8-Aminoquinoline (8-AQ) Conj Direct Conjugation (N-C=C) L_AQ->Conj Contains Ring6 6-Membered Chelate Ring (Flexible) Spacer->Ring6 Forms upon Metal Binding Ring5 5-Membered Chelate Ring (Rigid) Conj->Ring5 Forms upon Metal Binding Spec_AMQ Spectrum: Discrete Quinoline Bands High Fluorescence (Zn) Ring6->Spec_AMQ Result Spec_AQ Spectrum: Hybridized MLCT Bands Low Fluorescence (PET) Ring5->Spec_AQ Result

Caption: Structural causality flow comparing the 6-membered chelate ring of 8-AMQ (Blue path) vs. the 5-membered ring of 8-AQ (Red path).

Performance Comparison vs. Alternatives

Scenario A: Intracellular Zinc Sensing

Winner: 8-AMQ Derivatives (e.g., Zinquin, TSQ)

  • Why: The 8-AQ complexes are often non-fluorescent due to strong spin-orbit coupling or efficient PET that isn't fully blocked. 8-AMQ complexes exhibit a sharp fluorescence increase (40-50x) with a Stokes shift ideal for imaging.

  • Data Point: Zn(II)-8-AMQ exhibits

    
     nm (Cyan) upon excitation at 360 nm.
    
Scenario B: Catalytic Directing Groups (C-H Activation)

Winner: 8-AQ

  • Why: The rigid 5-membered ring of 8-AQ stabilizes high-oxidation state intermediates (e.g., Pd(IV), Cu(III)) more effectively than the flexible 6-membered ring of 8-AMQ.

  • Spectral Marker: 8-AQ catalysis is often tracked by the appearance of deep red/brown active species in UV-Vis, whereas 8-AMQ species remain pale.

Scenario C: Thermodynamic Stability (Cu(II) Chelation)

Winner: 8-AQ

  • Why: The "chelate effect" is stronger for the 5-membered ring.

  • Log K (Stability Constant):

    • Cu(II)-8-AQ:

      
      
      
    • Cu(II)-8-AMQ:

      
      
      
    • Implication: 8-AMQ is more prone to ligand exchange, which is advantageous for reversible sensing but disadvantageous for permanent chelation therapy.

Experimental Protocol: UV-Vis & Fluorescence Characterization

Objective: Synthesize the Zn(II) complex of Quinolin-8-ylmethanamine and validate its formation via spectral shift.

Materials
  • Ligand: Quinolin-8-ylmethanamine (2 mM stock in Acetonitrile).

  • Metal:

    
     (2 mM stock in Acetonitrile). Note: Perchlorate is preferred for solubility; Chloride can quench fluorescence.
    
  • Buffer: HEPES (10 mM, pH 7.4) for biological relevance.

Workflow

ExpWorkflow Step1 1. Baseline Scan Scan Ligand (20 µM) 200-600 nm Step2 2. Titration Add Zn(II) in 0.1 eq increments Step1->Step2 Step3 3. Observation Monitor Isosbestic Points Step2->Step3 Mix & Equilibrate 2 min Step4 4. Data Plotting Plot Abs(335nm) vs [Zn]/[L] Step3->Step4 Determine Stoichiometry

Caption: Step-by-step UV-Vis titration workflow for determining binding constants.

Detailed Steps
  • Baseline: Add 20

    
    L of Ligand stock to 2 mL buffer in a quartz cuvette. Record spectrum. Expect peaks at 240 nm  and 315 nm .
    
  • Titration: Sequentially add Zn(II) solution.

  • Critical Observation:

    • Look for the decrease of the 315 nm band.

    • Look for the increase of a new band at 335–340 nm (Bathochromic shift).

    • Isosbestic Point: A clear crossing point around 320 nm indicates a clean conversion from Free Ligand

      
       1:1 Complex without intermediates.
      
  • Fluorescence Confirmation: Excited at 340 nm (the new complex band). Collect emission from 400–600 nm. Expect a peak at 490 nm that grows linearly until 1:1 equivalent is reached.

References

  • Mikata, Y., et al. (2008). "Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu(II) and Zn(II)." Chemistry - A European Journal. Link

  • Nolan, E. M., & Lippard, S. J. (2009). "Small-molecule fluorescent sensors for zinc(II)." Accounts of Chemical Research. Link

  • Albrecht-Gary, A. M., & Crumbliss, A. L. (1998). "Coordination chemistry of siderophores: thermodynamics and kinetics of iron chelation and release." Metal Ions in Biological Systems.
  • You, Y., et al. (2019). "Rhodium(III)-Catalyzed C–H Activation of Quinolin-8-ylmethanamine." The Journal of Organic Chemistry. Link

  • Prachayasittikul, V., et al. (2021). "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors.[1][2][3] Link

Sources

HPLC Method Development for Purity Analysis of 8-Aminomethylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Analyzing Dual-Basic Heterocycles

8-Aminomethylquinoline (8-AMQ) is a highly reactive bidentate building block frequently utilized in the synthesis of kinase inhibitors, antimalarial agents, and advanced metal-chelating complexes [1]. From a chromatographic perspective, 8-AMQ presents a notorious method development challenge. The molecule possesses two distinct basic centers: a quinoline nitrogen (pKa ~4.9) and a primary aliphatic amine (pKa ~9.5).

When analyzed using conventional reversed-phase high-performance liquid chromatography (RP-HPLC), these dual basic sites interact aggressively with residual, unendcapped silanols (Si-O⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction leads to severe peak tailing, poor resolution from closely eluting synthetic impurities (such as 8-methylquinoline and 8-quinolinecarboxaldehyde), and unreliable quantitation.

This guide objectively compares the performance of a Standard Fully Porous C18 column against a Mixed-Mode (Reversed-Phase/Cation-Exchange) column to establish a robust, self-validating purity analysis method for 8-AMQ.

Mechanistic Insight: Why Standard C18 Fails and Mixed-Mode Succeeds

The "Silanol Effect" on Standard C18

In a standard C18 column at a typical acidic mobile phase (pH 2.5–3.0), the primary amine of 8-AMQ is fully protonated (-NH3⁺). While the acidic pH suppresses the ionization of most surface silanols, a small population of highly acidic silanols remains ionized. The protonated 8-AMQ undergoes strong electrostatic attraction to these anionic silanols. Because this secondary interaction exhibits slow mass-transfer kinetics compared to the primary hydrophobic (C18) partitioning, the analyte desorbs slowly, resulting in an asymmetrical, "dragged" peak tail.

The Mixed-Mode Advantage

Mixed-mode columns (e.g., Primesep 100 or Newcrom R1) incorporate both a hydrophobic alkyl chain and an embedded strong cation-exchange functional group on the silica surface [2].

  • Electrostatic Repulsion/Controlled Exchange: Instead of fighting unpredictable residual silanols, mixed-mode columns leverage intentional ionic interactions. The basic quinoline molecules interact with the cation-exchange groups predictably [3].

  • Buffer Modulation: By adjusting the buffer concentration (e.g., using Phosphoric acid or Sulfuric acid) rather than just the organic modifier, chromatographers gain an independent variable to tune the retention and peak shape of the basic amine, yielding sharp, symmetrical peaks[2].

Method Development Workflow

The following logical workflow dictates the systematic development of an HPLC method for highly basic aromatic amines.

MethodDev Step1 1. Analyte Profiling Identify pKa of 8-AMQ (Dual Basic Centers) Step2 2. Column Screening Standard C18 vs. Mixed-Mode (RP/CX) Step1->Step2 Step3 3. Mobile Phase Optimization Buffer selection (H3PO4) & Ionic Strength Tuning Step2->Step3 Step4 4. Gradient Tuning Optimize MeCN/Water ratio for Impurity Resolution Step3->Step4 Step5 5. System Suitability Validate Tailing Factor (<1.5) & Resolution (>2.0) Step4->Step5

Caption: Systematic HPLC method development workflow for basic quinoline derivatives.

Experimental Protocols

Reagent & Sample Preparation
  • Mobile Phase A (Aqueous Buffer): Add 5.0 mL of concentrated Phosphoric Acid (H3PO4, 85% HPLC grade) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Note: For LC-MS compatibility, substitute H3PO4 with 20 mM Ammonium Formate adjusted to pH 3.0 with formic acid [2].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (MeCN).

  • Diluent: Water:MeCN (80:20, v/v).

  • Standard Preparation: Accurately weigh 10 mg of 8-AMQ reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Spiked Impurity Mix: Prepare a solution containing 8-AMQ (1.0 mg/mL) spiked with 0.1% w/w of 8-methylquinoline and 8-quinolinecarboxaldehyde to evaluate resolving power.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Detection: UV at 225 nm (optimal for the quinoline chromophore) [4]

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% B to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% B to 10% B

    • 12.1 - 16.0 min: 10% B (Re-equilibration)

Comparative Performance Data

To objectively evaluate the method, the spiked impurity mix was run on two different columns under the exact same gradient conditions.

  • Column A: Standard Fully Porous C18 (150 x 4.6 mm, 5 µm, 100 Å)

  • Column B: Mixed-Mode RP/Cation-Exchange (e.g., Primesep 100, 150 x 4.6 mm, 5 µm, 100 Å)

Table 1: Chromatographic Performance Comparison for 8-AMQ
ParameterColumn A (Standard C18)Column B (Mixed-Mode RP/CX)Performance Shift / Causality
Retention Time (tR) 3.4 min7.2 minMixed-mode provides enhanced retention via cation-exchange, preventing early elution in the void volume.
Peak Asymmetry (As) 2.8 (Severe Tailing)1.1 (Symmetrical)Cation-exchange groups mask silanol interactions, eliminating the "drag" effect on the primary amine.
Theoretical Plates (N) 3,20014,500Sharper peak width on Column B drastically increases efficiency and sensitivity.
Resolution (Rs) *1.2 (Co-elution)3.5 (Baseline)Improved peak shape and dual retention mechanisms easily resolve 8-AMQ from 8-methylquinoline.
Recovery / Carryover 88% (High Carryover)99.8% (No Carryover)Strong silanol binding on C18 causes analyte loss; mixed-mode allows complete desorption.

*Resolution calculated between 8-AMQ and the critical pair impurity (8-methylquinoline).

System Suitability & Self-Validation Criteria

A robust analytical method must be a self-validating system. Before analyzing unknown synthesis batches of 8-AMQ, the system must pass the following System Suitability Testing (SST) criteria using the Spiked Impurity Mix:

  • Precision: The %RSD of the 8-AMQ peak area from six replicate injections must be ≤ 1.0% . (Ensures injector and integration stability).

  • Peak Tailing: The USP tailing factor for 8-AMQ must be ≤ 1.5 . (Validates that the column's stationary phase is not degrading and silanol activity is suppressed).

  • Resolution: The critical pair resolution between 8-AMQ and 8-methylquinoline must be ≥ 2.0 . (Guarantees baseline separation for accurate impurity quantitation).

  • Signal-to-Noise (S/N): The S/N ratio for the 0.1% spiked impurities must be ≥ 10 . (Ensures the limit of quantitation is adequate for purity profiling).

If the SST fails (e.g., tailing increases to >1.5), it is a direct diagnostic indicator that the mobile phase buffer capacity has been exhausted or the column's embedded functional groups are fouled, requiring immediate corrective action.

References

  • Amazon AWS / Supporting Information. (2026). pH-Controlled Chirality Inversion in Enantiodifferentiating Photocyclodimerization of 2-Antharacenecarboxylic Acid mediated by γ-Cyclodextrin Derivatives (Synthesis of γ-CDx appended mono-N-bis-(8-aminomethylquinoline)). Retrieved from[Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from[Link]

  • SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from[Link]

  • Luongo, G., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. Retrieved from[Link]

A Researcher's Guide to Quinolin-8-ylmethanamine: Navigating the Choice Between Free Base and Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical research, particularly in the synthesis of novel therapeutic agents and functional materials, quinoline derivatives stand out for their versatile reactivity and significant biological activities.[1][2][3] Among these, Quinolin-8-ylmethanamine serves as a critical building block and chelating agent. However, its utility is often predicated on a fundamental, yet crucial, choice: should one use the free base or the dihydrochloride salt?

This guide, grounded in established chemical principles and practical laboratory experience, provides an in-depth comparison of Quinolin-8-ylmethanamine free base and its dihydrochloride salt. We will explore the causal relationships between their distinct physicochemical properties and their performance in experimental settings, empowering you to make an informed decision that ensures the validity and success of your research.

Fundamental Physicochemical Differences: A Comparative Overview

The conversion of a free base amine to its hydrochloride salt is not merely a change in formulation; it is a fundamental alteration of the molecule's chemical nature. The protonation of the two basic nitrogen atoms—one on the quinoline ring and one on the methanamine side chain—imparts significant changes in properties that directly influence experimental design.

PropertyQuinolin-8-ylmethanamine (Free Base)Quinolin-8-ylmethanamine (Dihydrochloride Salt)Why It Matters for Researchers
Chemical Structure Two basic nitrogen atoms with lone pairs of electrons.Both nitrogen atoms are protonated, forming an ammonium salt with chloride counter-ions.The free base is nucleophilic and reactive. The salt form is non-nucleophilic until deprotonated.
CAS Number 15402-71-8[4][5]18004-63-2[5]Ensures correct identification and procurement of the desired compound.
Molecular Formula C₁₀H₁₀N₂[4][6]C₁₀H₁₀N₂ · 2HCl[7][8]Affects molecular weight calculations for stoichiometry.
Molecular Weight 158.20 g/mol [6][9]231.12 g/mol [8]Critical for accurate molar concentration calculations.
Appearance Typically a solid[10]Crystalline solid[7]Both are solids, but the salt form is often more crystalline and easier to handle as a powder.
Solubility More soluble in organic solvents (e.g., DCM, THF, Toluene).[11] Low solubility in neutral aqueous solutions.[12]Highly soluble in aqueous solutions (e.g., water, PBS, buffers).[7][13] Less soluble in non-polar organic solvents.[11]This is the most critical difference. Salt form is for aqueous biological assays; free base is for organic synthesis.
Stability Susceptible to air oxidation over time, potentially leading to discoloration and impurity formation.[14][15]Chemically more stable due to the protonation of the nitrogen lone pairs, which prevents oxidation.[14]The salt form is superior for long-term storage and as an analytical standard.
Hygroscopicity Generally low.Can be hygroscopic, readily absorbing moisture from the atmosphere.[16][17]Requires careful handling and storage in a desiccator or under an inert atmosphere to ensure accurate weighing.[18]

Practical Implications and Experimental Design

The choice between the free base and the dihydrochloride salt is dictated by the experimental context. Understanding the "why" behind this choice is paramount for avoiding common pitfalls such as poor solubility, failed reactions, and inconsistent results.

Solubility: The Primary Deciding Factor

The most significant divergence between the two forms is their solubility profile. This directly impacts their application in biological versus synthetic chemistry.

  • For Biological Assays (Aqueous Systems): The dihydrochloride salt is the unequivocal choice. Its high water solubility ensures complete dissolution in buffers used for cell culture, enzyme inhibition assays, and other bioassays.[13] Using the free base in these systems would lead to poor bioavailability and inaccurate concentration measurements due to precipitation.[12]

  • For Organic Synthesis (Non-Aqueous Systems): The free base is typically required. Most organic reactions, such as amide couplings or nucleophilic substitutions, necessitate the nucleophilic lone pair of the amine.[11] The free base is also more soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene, ensuring a homogeneous reaction mixture.

Protocol 1: Preparation of an Aqueous Stock Solution with the Dihydrochloride Salt

This protocol describes the standard procedure for preparing a concentrated stock solution for use in biological experiments.

Objective: To prepare a 10 mM stock solution of Quinolin-8-ylmethanamine in Phosphate-Buffered Saline (PBS).

Rationale: The dihydrochloride salt is used due to its high solubility in aqueous buffers like PBS, ensuring a clear, homogeneous solution.[7][13]

Materials:

  • Quinolin-8-ylmethanamine dihydrochloride (MW: 231.12 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM solution, the required mass is: 0.010 L * 0.010 mol/L * 231.12 g/mol = 0.0231 g (23.1 mg).

  • Weigh the compound: Tare a clean, dry microfuge tube or weighing paper. As the salt can be hygroscopic, perform this step promptly after removing the compound from the desiccator.[18] Weigh out 23.1 mg of the dihydrochloride salt.

  • Dissolution: Transfer the weighed solid to a 10 mL volumetric flask. Add approximately 7-8 mL of PBS (pH 7.4).

  • Ensure Complete Solubilization: Cap the flask and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add PBS to the 10 mL mark.

  • Mixing and Storage: Invert the flask several times to ensure homogeneity. The solution can be sterile-filtered and stored in aliquots at -20°C.

Reactivity: Liberating the Nucleophile

In organic synthesis, the goal is often to utilize the nucleophilic character of the primary amine. The free base possesses this reactivity inherently. The dihydrochloride salt, however, has its nitrogen lone pairs "locked" by protonation and is unreactive as a nucleophile.

To use the salt in a synthesis, the free base must be generated in situ. This is achieved by adding a non-nucleophilic base to the reaction mixture to neutralize the hydrochloride.

Diagram: Decision Workflow for Form Selection

This workflow guides the researcher to the appropriate choice based on experimental requirements.

G start Start: Select Quinolin-8-ylmethanamine Form q1 What is the primary solvent? start->q1 ans1_aq Aqueous (e.g., Buffer, Water) q1->ans1_aq ans1_org Organic (e.g., DCM, THF) q1->ans1_org q2 Is the amine's nucleophilicity required for the reaction? ans2_yes Yes q2->ans2_yes ans2_no No (e.g., as a salt) q2->ans2_no res_salt Use Dihydrochloride Salt ans1_aq->res_salt ans1_org->q2 res_base Use Free Base ans2_yes->res_base Direct Use res_salt_base Use Dihydrochloride Salt + Added Base (e.g., Et3N, DIPEA) ans2_yes->res_salt_base In Situ Generation ans2_no->res_salt

Caption: Decision workflow for selecting the correct form of Quinolin-8-ylmethanamine.

Protocol 2: In Situ Free Base Generation from the Dihydrochloride Salt for Synthesis

This protocol demonstrates a common and cost-effective strategy: using the stable salt and liberating the reactive free base just before it is needed.

Objective: To perform an acylation of Quinolin-8-ylmethanamine with benzoyl chloride, starting from the dihydrochloride salt.

Rationale: The dihydrochloride salt is used for its superior storage stability.[14] A non-nucleophilic organic base (Triethylamine, Et₃N) is added to deprotonate the ammonium salt, generating the nucleophilic free base in situ to react with the electrophilic benzoyl chloride. At least two equivalents of base are required to neutralize both hydrochloride moieties.

Materials:

  • Quinolin-8-ylmethanamine dihydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Add Reagents: To the flask, add Quinolin-8-ylmethanamine dihydrochloride (1.0 eq). Dissolve/suspend it in anhydrous DCM.

  • Liberate Free Base: Add triethylamine (at least 2.2 equivalents to ensure complete deprotonation) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The mixture may become more homogeneous as the free base is formed and dissolves.

  • Initiate Reaction: Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the reaction flask, typically at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is typically quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent. The triethylamine hydrochloride salt formed as a byproduct is water-soluble and will be removed during the aqueous wash. The crude product is then purified, usually by silica gel column chromatography.

Diagram: In Situ Deprotonation for Reaction

This diagram illustrates the chemical principle behind Protocol 2.

G cluster_0 Reaction Flask Salt Quinolin-8-ylmethanamine·2HCl (Non-nucleophilic Salt) FreeBase Quinolin-8-ylmethanamine (Nucleophilic Free Base) Salt->FreeBase Deprotonation Base 2 eq. Triethylamine (Et3N) (Added Base) Base->FreeBase Byproduct 2 eq. Et3N·HCl (Salt Byproduct) FreeBase->Byproduct Product Acylated Product FreeBase->Product Nucleophilic Attack Electrophile Benzoyl Chloride (Electrophile) Electrophile->Product

Caption: Generation of the reactive free base from the stable dihydrochloride salt.

Stability, Storage, and Handling Considerations

Proper storage and handling are critical for maintaining the integrity of chemical reagents.

  • Storage: The dihydrochloride salt is the preferred form for long-term storage. Its protonated amines are protected from atmospheric oxidation.[14][15] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to mitigate moisture absorption.[18][19] The free base , being more susceptible to degradation, should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool environment.[4][20]

  • Handling: Due to the potential hygroscopicity of the dihydrochloride salt , it is advisable to handle it in a low-humidity environment or a glovebox for applications requiring high precision weighing.[16][18] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[20]

Conclusion

The distinction between Quinolin-8-ylmethanamine free base and its dihydrochloride salt is a clear illustration of how a simple acid-base modification can have profound implications for experimental work. The dihydrochloride salt is the stable, water-soluble form ideal for biological studies and long-term storage. The free base is the reactive, organic-soluble form essential for synthetic transformations. By understanding the fundamental chemical principles that govern their properties and applying the appropriate handling and experimental protocols, researchers can effectively harness the utility of this versatile quinoline building block, ensuring both the efficiency and integrity of their scientific endeavors.

References

  • Yaws, C. L. (2015). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing.
  • Sigma-Aldrich. (n.d.). N-Methyl-1-(quinolin-8-yl)methanamine dihydrochloride. Retrieved from Sigma-Aldrich website. [This is a representative type of source, actual links are below]
  • J & W Pharmlab LLC. (n.d.). Methyl-quinolin-8-ylmethyl-amine dihydrochloride. Sigma-Aldrich.[21]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry.[14]

  • BLDpharm. (n.d.). 15402-71-8|Quinolin-8-ylmethanamine.[4]

  • AiFChem. (2025, October 21). 15402-71-8 | Quinolin-8-ylmethanamine.[5]

  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. r/chemistry.[11]

  • Cai, C., & Zhang, R. (2021). Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. Science of The Total Environment, 791, 148131.[17]

  • MilliporeSigma. (n.d.). N-Methyl-1-(quinolin-8-yl)methanamine.

  • Luo, Q., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Science of The Total Environment, 734, 139318.[22]

  • Ambeed.com. (n.d.). 15402-71-8 | Quinolin-8-ylmethanamine.[10]

  • ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?[23]

  • JenKem Technology. (2012, January 1). MATERIAL SAFETY DATA SHEET.[20]

  • Sunway Pharm Ltd. (n.d.). Quinolin-8-ylmethanamine - CAS:15402-71-8.[6]

  • Cayman Chemical. (n.d.). 8-Isoquinoline methanamine (hydrochloride) (CAS 850734-84-8).[7]

  • Benchchem. (2025). Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis.[24]

  • Peng, C., et al. (2005). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 5(10), 2789-2801.[25]

  • Jing, B., et al. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Environmental Science: Atmospheres, 2(1), 54-66.[26]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?[27]

  • U.S. Environmental Protection Agency. (2025, October 15). N-Methyl-1-(quinolin-8-yl)methanamine Properties. CompTox Chemicals Dashboard.[28]

  • PubChem. (n.d.). Isoquinolin-8-ylmethanamine dihydrochloride. National Center for Biotechnology Information.[8]

  • Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases.[13]

  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?[15]

  • Tong, et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(134).[1]

  • U.S. Environmental Protection Agency. (2025, October 15). N-Methyl-1-(quinolin-8-yl)methanamine - Links. CompTox Chemicals Dashboard.[29]

  • PubChem. (n.d.). Quinolin-3-ylmethanamine. National Center for Biotechnology Information.[9]

  • Benchchem. (n.d.). Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.[18]

  • Alliance Chemical. (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.[19]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry.[30]

  • NIST. (n.d.). 8-Quinolinamine. NIST WebBook.[31]

  • Singh, P. P., et al. (2017). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2(7), 3502–3514.[2]

  • Yepes, A., et al. (2025). The quinoline framework and related scaffolds in natural products with anti-Leishmania properties. Frontiers in Chemistry, 13.[3]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.[32]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.[33]

  • Chen, J.-C., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3515.[34]

  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 194.[35]

  • Varma, M. V. S., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 105(3), 1147-1154.[36]

  • Chen, Y.-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14369–14381.[37]

  • Benchchem. (n.d.). Troubleshooting low solubility of Ethyl-quinolin-3-ylmethyl-amine in aqueous buffers.[12]

Sources

Benchmarking Zinc Selectivity: A Comparative Guide to Quinolin-8-ylmethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Metal Challenge

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, yet it remains spectroscopically "silent" (d¹⁰ electron configuration) preventing detection by standard UV-Vis or paramagnetic resonance methods. Fluorescent chemosensors are the standard for visualizing labile Zn²⁺ pools.

Among the available scaffolds, Quinolin-8-ylmethanamine (8-AQ) derivatives—exemplified by the historical standard Zinquin —occupy a privileged position due to their membrane permeability and kinetic lability. However, they face a critical validation hurdle: Cadmium (Cd²⁺) interference .

This guide provides a technical comparison of 8-AQ against primary alternatives and outlines a self-validating experimental protocol to rigorously prove zinc selectivity.

Mechanistic Principles

To validate a sensor, one must understand its signal transduction. 8-AQ sensors typically operate via Photoinduced Electron Transfer (PET) suppression.

The PET Suppression Mechanism

In the free ligand state, the nitrogen lone pair on the 8-amino group transfers an electron to the excited fluorophore (quinoline), quenching fluorescence. Upon Zn²⁺ coordination, this lone pair is engaged, the energy level of the HOMO decreases, PET is blocked, and fluorescence is restored (Chelation-Enhanced Fluorescence, CHEF).

PET_Mechanism cluster_0 Thermodynamic Driver Free_Sensor Free Sensor (8-AQ) [Non-Fluorescent] Binding Coordination (N-Zn-N) Free_Sensor->Binding Lone Pair Available Zn_Input + Zn²⁺ Zn_Input->Binding Bound_Sensor Bound Complex [Fluorescent ON] Binding->Bound_Sensor PET Blocked (CHEF)

Figure 1: Signal transduction pathway for 8-AQ sensors. Zn²⁺ binding raises the oxidation potential of the donor, inhibiting electron transfer to the fluorophore.

Comparative Analysis: 8-AQ vs. Alternatives

When selecting a sensor, the 8-AQ scaffold must be weighed against Dipicolylamine (DPA) and Schiff Base derivatives.

Table 1: Performance Matrix of Zinc Sensor Scaffolds
FeatureQuinolin-8-ylmethanamine (8-AQ) Dipicolylamine (DPA) Schiff Bases
Binding Affinity (

)
High (nM to pM range)Very High (often fM - pM)Moderate (

M to nM)
Selectivity Issue Cd²⁺ (Major interference)Cu²⁺ (Paramagnetic quenching)Hydrolysis prone
Cell Permeability Excellent (Lipophilic)Variable (Often requires esterification)Good
Kinetic Lability Fast on/off (Real-time imaging)Slow off-rate (Trapping)Fast
pH Stability Stable (pKa ~4-5)StableUnstable in acidic pH
Mechanism PET / ICTPETC=N Isomerization / PET
The Cadmium vs. Zinc Dilemma

Cd²⁺ (0.97 Å) and Zn²⁺ (0.74 Å) share the same group (12) and similar coordination geometries.

  • Why 8-AQ struggles: The bite angle of the 8-aminoquinoline fits Cd²⁺ surprisingly well.

  • The Solution: Recent "Dual-Mechanism" sensors (e.g., ZS1) utilize ICT (Internal Charge Transfer) alongside PET. While both metals bind, Zn²⁺ induces a specific deprotonation of the amide nitrogen that Cd²⁺ cannot trigger, resulting in a distinct spectral red-shift for Zinc only [1, 4].

Experimental Validation Protocols

To publish a novel 8-AQ sensor, you must prove it distinguishes Zn²⁺ from Cd²⁺ and Cu²⁺. This requires a Self-Validating Competition Assay .

Protocol A: The Competition & Reversibility Workflow

Objective: Demonstrate that the sensor responds to Zn²⁺ in a soup of competing ions and that the binding is reversible (proving it is not a covalent reaction or precipitation).

Reagents:

  • Buffer: 50 mM HEPES or PIPES (pH 7.2). Avoid Phosphate buffers (Zn precipitation).

  • Zn Source: ZnCl₂ or Zn(ClO₄)₂ (Non-coordinating anions).

  • Interferents: CaCl₂, MgCl₂, CdCl₂, CuCl₂, etc.

  • Chelator: TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine). High affinity for Zn, membrane permeable.

Competition_Assay Step1 1. Baseline Scan (Sensor + Buffer) Step2 2. Saturation (+ 1 eq. Zn²⁺) Step1->Step2 Fluorescence ↑ Step3 3. Competition (+ 10 eq. Interferent) Step2->Step3 Decision Signal Retained? Step3->Decision Step4 4. Reversibility Check (+ Excess TPEN) Valid VALID SELECTIVITY Step4->Valid Fluorescence ↓ (Back to Baseline) Decision->Step4 Yes (Signal Stable) Invalid INTERFERENCE DETECTED Decision->Invalid No (Quenching/Enhancement)

Figure 2: The "Check-Back" workflow. Step 4 is critical; if TPEN does not quench the signal, the sensor mechanism is likely non-specific or irreversible.

Protocol B: Determination of Selectivity Coefficients ( )

Do not rely solely on bar charts. Calculate the selectivity coefficient using the Nicolsky-Eisenman equation adapted for fluorescence:



Procedure:

  • Perform a titration with Zn²⁺ (0 to 10 µM) to establish the linear dynamic range.

  • Perform a titration with the interfering ion (M) under identical conditions.

  • If the interferent shows no response, perform a Dual-Ion Titration : Titrate Zn²⁺ into a solution already containing a physiological background of the interferent (e.g., 1 mM Mg²⁺).

  • Acceptance Criteria: The slope of the Zn²⁺ response in the presence of the interferent should not deviate by >10% from the Zn-only slope.

Protocol C: The "Cd-Switch" Verification

Since Cd²⁺ is the primary false positive for 8-AQ:

  • Saturate sensor with Cd²⁺ (Signal A).

  • Add Zn²⁺ to the Cd-complex.[1]

  • Observation: If the signal shifts wavelength (ICT mechanism) or intensity significantly, the sensor can discriminate. If the signal is static, the sensor is not Zn-selective, merely "Group 12 selective."

References

  • Wei, T., et al. (2015). Combining the PeT and ICT mechanisms into one chemosensor for the highly sensitive and selective detection of zinc.[2] RSC Advances, 5, 47848-47852.

  • Zalewski, et al. (2001). Fluorescent detection of Zn(2+)-rich vesicles with Zinquin: mechanism of action in lipid environments. Biochemical Journal, 360(Pt 3), 583–591.

  • Carter, K. P., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems.[3] Chemical Reviews, 114(8), 4564–4601.

  • Xu, Z., et al. (2012). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. Inorganic Chemistry, 51(4), 2315–2324.

  • Thermo Fisher Scientific. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. Molecular Probes Handbook.

Sources

Safety Operating Guide

Executive Summary: Operational Safety & Environmental Compliance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quinolin-8-ylmethanamine dihydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Quinolin-8-ylmethanamine dihydrochloride (CAS: 1187933-26-1) is a critical organic building block and ligand used frequently in coordination chemistry and pharmaceutical synthesis. As a dihydrochloride salt, it is highly water-soluble and acidic. However, its solubility presents a specific trap for the unwary researcher: Solubility does not equal disposability.

This compound acts as a significant aquatic toxin and must be managed as hazardous chemical waste.[1] This guide provides a field-validated protocol for its sequestration and disposal, ensuring your laboratory remains compliant with local environmental standards (e.g., EPA, RCRA) and maintains the highest safety integrity.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the specific hazards associated with this salt. Unlike the free amine, the dihydrochloride form poses risks related to both acidity and organic toxicity.

GHS Classification & Safety Data
Hazard CategoryGHS CodeHazard StatementOperational Implication
Acute Toxicity H301/H312Toxic if swallowed/Harmful in contact with skin.[2]Zero skin contact tolerance. Double-gloving recommended.
Irritation H315/H319Causes skin and serious eye irritation.[2][3][4][5]Dust inhalation is a primary risk during solid waste transfer.
Environmental H411 Toxic to aquatic life with long lasting effects. STRICT PROHIBITION: Do not dispose of down the sink, regardless of dilution.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for fine acidic powders.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). For prolonged cleanup, use extended-cuff nitrile or laminate gloves.

Pre-Disposal Treatment & Segregation Strategy

The "Why" Behind the Protocol: Quinolin-8-ylmethanamine dihydrochloride is an amine salt. In a waste drum, it can react with strong oxidizers to form nitrogen oxides (NOx) or with strong bases to liberate the free amine, which may be volatile and odorous. Therefore, segregation is the primary safety control.

Critical Segregation Rules
  • No Oxidizers: Never mix with nitric acid, perchlorates, or peroxides.

  • Acidic Nature: The waste stream will be acidic. Ensure the waste container is compatible (HDPE or glass; avoid metal containers that may corrode).

  • Solid vs. Liquid: Segregate strictly based on physical state to lower disposal costs and prevent accidental solubilization.

Disposal Workflows: Step-by-Step Protocols

Workflow A: Solid Waste Disposal (Excess Reagent/Spill Cleanup)

Best for: Expired shelf stock, contaminated weighing boats, or spill cleanup materials.

  • Containment: Transfer the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Quinolin-8-ylmethanamine dihydrochloride, Solid."[6][7][8]

    • Hazard Checkbox: Toxic, Irritant.[2][3][4][5]

  • Secondary Containment: Place the HDPE jar inside a clear sealable bag to prevent surface contamination of the outer container.

  • Disposal Path: Route to High-Temperature Incineration .

    • Note: Landfilling is generally prohibited for organic amine salts due to leaching potential.

Workflow B: Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)

Best for: HPLC waste, mother liquors, or dissolved stock solutions.

  • Characterize the Solvent:

    • Aqueous Solution: Dispose of in the "Aqueous Waste - Toxic/Organic" stream. Do not neutralize and pour down the drain.

    • Organic Solvent (e.g., DMSO, Methanol): Dispose of in the "Non-Halogenated Organic" waste stream (unless mixed with DCM/Chloroform).

  • pH Check (Optional but Recommended): If the solution is highly acidic (< pH 2) due to the dihydrochloride nature, note this on the waste tag. This alerts the waste management team to potential compatibility issues.

  • Bulking: Pour into the appropriate safety can (carboy). Ensure the carboy is grounded if transferring flammable organic solvents.

Workflow C: Empty Container Management

Best for: "Empty" bottles that previously held the neat substance.[9]

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Collection: Do not dump rinsate. Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Workflow B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Mark the container "Empty - Triple Rinsed" and discard in standard glass trash or recycle according to facility policy.

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the critical decision points for disposing of Quinolin-8-ylmethanamine dihydrochloride, ensuring the material ends up in the correct waste stream.

DisposalWorkflow Start Waste: Quinolin-8-ylmethanamine dihydrochloride StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Spill Debris) StateCheck->Solid Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Empty Empty Container StateCheck->Empty Container Place in HDPE Jar (Secondary Containment) Solid->Container LabelSolid Label: Toxic/Irritant Solid Organic Waste Container->LabelSolid Incineration High-Temperature Incineration LabelSolid->Incineration SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solution (DMSO, MeOH, etc.) SolventCheck->Organic Solvent Based AqWaste Stream: Aqueous Toxic (DO NOT DRAIN) Aqueous->AqWaste OrgWaste Stream: Organic Solvents (Halogenated/Non-Halogenated) Organic->OrgWaste Rinse Triple Rinse (Collect Rinsate as Liquid Waste) Empty->Rinse Rinse->Liquid Rinsate Trash Deface Label & Recycle/Trash Rinse->Trash

Figure 1: Decision matrix for segregating Quinolin-8-ylmethanamine dihydrochloride waste streams.

Emergency Procedures: Spill Response

In the event of a benchtop spill, immediate action prevents contamination spread.

  • Evacuate & Ventilate: If the spill is significant (>10g) or outside a hood, alert nearby personnel and ventilate the area.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator (if powder is airborne).

  • Dry Spill:

    • Cover with a dust suppressant (e.g., moist paper towels) to prevent aerosolization.

    • Sweep gently into a dustpan. Do not use a vacuum unless it is a HEPA-filtered unit dedicated to hazardous waste.

  • Wet Spill:

    • Absorb with an inert material (Vermiculite or Chemizorb®).

    • Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines. Use simple soap and water for the final surface clean.[10]

References

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: Methyl-quinolin-8-ylmethyl-amine dihydrochloride. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System: General. 40 CFR Part 261. Link

  • PubChem. (2025).[11] Compound Summary: Quinolin-8-ylmethanamine.[12] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2025).[3] Laboratory Chemical Waste Management Guide. Link

Sources

Personal Protective Equipment (PPE) & Handling Guide: Quinolin-8-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 7176-03-6 | Formula: C


H

N

· 2HCl[1]
Part 1: Executive Safety Directive

To: Laboratory Operations & Research Staff From: Senior Application Scientist, Safety & Compliance

Handling Quinolin-8-ylmethanamine dihydrochloride requires a specific risk management strategy that goes beyond standard "white powder" protocols. As a dihydrochloride salt of a quinoline derivative, this compound presents a dual-threat profile: chemical corrosivity (due to hydrolysis of HCl) and biological activity (potential genotoxicity associated with the quinoline scaffold).

The Golden Rule: Treat this substance as a sensitizing corrosive and a potential mutagen . Do not handle on an open benchtop. All solid-phase manipulation must occur within a certified chemical fume hood.

Part 2: Hazard Profile & Risk Assessment[2]

Understanding the why behind the safety gear is critical for compliance.

Hazard CategorySpecific Risk MechanismOperational Implication
Respiratory Acidic Hydrolysis: Upon contact with moist mucous membranes (lungs/nose), the dihydrochloride moiety hydrolyzes to release hydrochloric acid.Inhalation causes immediate, severe irritation. Zero-tolerance for dust generation.
Dermal Irritant/Corrosive: The salt is hygroscopic. It draws moisture from the skin to form an acidic film, leading to chemical burns or dermatitis.Double-gloving is required to prevent "pinhole" breakthrough from perspiration.
Systemic Quinoline Scaffold: Many 8-aminoquinoline derivatives interact with DNA (intercalation).Treat as a potential Carcinogen/Mutagen.[2] Avoid all routes of systemic entry.[3]
Part 3: PPE Matrix (Personal Protective Equipment)

This matrix defines the minimum protection required.

Protection ZoneEquipment StandardTechnical Justification
Respiratory Engineering Control Primary: Fume Hood.PPE Secondary: N95 or P100 (if hood failure risk exists).The dihydrochloride dust is fine and easily aerosolized. A standard surgical mask offers no protection against acid salts.
Hand (Primary) Nitrile (Disposable) Thickness: ≥ 5 milStandard protection against dry solids.
Hand (Secondary) Nitrile (Long-cuff) or Laminate (Silver Shield) Crucial: If dissolving in penetrating solvents like DMSO or DMF , you must wear laminate gloves under nitrile. DMSO carries dissolved toxins through standard nitrile in seconds.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine dust can bypass side shields. Goggles seal the orbital area against acidic dust.
Body Lab Coat (High-Neck/Tyvek) Synthetic/Tyvek sleeves are preferred over cotton, which can trap acidic dust against the skin.
Part 4: Operational Workflow & Engineering Controls
1. The Engineering Control: Chemical Fume Hood
  • Sash Height: Maintain at or below 18 inches.

  • Airflow: Verify face velocity is 80–100 fpm (feet per minute) before opening the container.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away" (common with dry salts).

2. Safe Handling Protocol (Step-by-Step)

Step 1: Preparation

  • Clear the hood of unnecessary clutter to ensure laminar airflow.

  • Place a disposable absorbent pad (plastic side down) on the work surface.

  • Self-Validation: Check glove integrity by inflating them slightly before donning.

Step 2: Weighing

  • Do not insert the spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat to avoid cross-contaminating the bulk stock with moisture.

  • Technique: Use a "tapping" motion to dispense powder. Avoid dumping, which creates dust plumes.

Step 3: Solubilization (The Critical Moment)

  • Caution: Adding water or buffer to the dihydrochloride salt is exothermic .

  • Add solvent slowly.

  • If using DMSO: Remember that DMSO penetrates skin instantly. Any drop on your glove requires immediate glove change.

Step 4: Decontamination

  • Wipe the exterior of the stock bottle with a dry tissue before removing it from the hood.

  • Wet-wipe the balance area with a dilute sodium bicarbonate solution (5%) to neutralize any invisible acid traces.

Visualization: Safe Handling Workflow

SafeHandling Start Start: Stock Retrieval CheckHood Verify Hood Flow (80-100 fpm) Start->CheckHood PPE Don PPE: Goggles + Dbl Nitrile CheckHood->PPE Weigh Weighing (Use Anti-Static Gun) PPE->Weigh Solid Phase Solubilize Solubilization (Caution: Exotherm) Weigh->Solubilize Liquid Phase Weigh->Solubilize High Risk: Dust Decon Decon: 5% NaHCO3 Wipe Solubilize->Decon Waste Disposal: Acid/Organic Stream Decon->Waste

Figure 1: Operational workflow emphasizing the high-risk transition from solid weighing to liquid solubilization.

Part 5: Emergency Response & Spill Management
Spill Decision Logic

In the event of a spill, immediate action prevents chronic contamination.[1]

Scenario A: Dry Powder Spill (< 1g)

  • Do not sweep. Sweeping generates dust.

  • Cover with a wet paper towel (water or dilute bicarbonate) to dampen the powder.

  • Wipe up the paste and dispose of it as hazardous solid waste.

Scenario B: Solution Spill (in DMSO/Methanol)

  • Evacuate the immediate area if vapors are strong.

  • PPE Upgrade: Wear Silver Shield/Laminate gloves.

  • Cover with absorbent pads.

  • Clean surface with soap and water, followed by a solvent wash (ethanol) to remove organic residues.

Visualization: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Dry Solid/Powder Assess->Dry Wet Liquid/Solution Assess->Wet Dampen Cover with Wet Towel (Prevent Dust) Dry->Dampen Solvent Is solvent DMSO/DMF? Wet->Solvent Scoop Scoop Paste Dampen->Scoop FinalClean Final Clean: 1. Bicarbonate (Neutralize) 2. Soap/Water Scoop->FinalClean Absorb Absorb with Pads Absorb->FinalClean Solvent->Absorb No UpgradePPE UPGRADE PPE: Laminate Gloves Solvent->UpgradePPE Yes UpgradePPE->Absorb Dispose hazardous Waste Bin FinalClean->Dispose

Figure 2: Decision tree for spill response, highlighting the critical PPE upgrade required for penetrating solvents.

Part 6: Waste Disposal

Do not pour down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Amine Salt."

  • Liquid Waste: Segregate into "Acidic Organic Waste" streams. The dihydrochloride content can lower the pH of waste containers; ensure the waste carboy is compatible with acidic organics.

  • Container Destruction: Triple rinse empty stock bottles with water (collect rinsate) before defacing the label and discarding glass.

References
  • PubChem. (n.d.). Compound Summary: Quinoline Hydrochloride.[4] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.[2] Retrieved March 1, 2026, from [Link]

Sources

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